molecular formula C8H9NO B105855 Isoindolin-5-ol CAS No. 54544-67-1

Isoindolin-5-ol

カタログ番号: B105855
CAS番号: 54544-67-1
分子量: 135.16 g/mol
InChIキー: URZKENDTAFDRKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoindolin-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,3-dihydro-1H-isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKENDTAFDRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595324
Record name 2,3-Dihydro-1H-isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54544-67-1
Record name 2,3-Dihydro-1H-isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isoindolin-5-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-5-ol, a heterocyclic organic compound, has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its core structure, an isoindoline moiety with a hydroxyl substitution, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, presenting key data in a structured format to facilitate research and development efforts.

Chemical Structure and Identification

This compound, also known as 2,3-dihydro-1H-isoindol-5-ol or 5-hydroxyisoindoline, possesses a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The hydroxyl group at the 5-position is a key feature influencing its chemical reactivity and potential biological interactions.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 2,3-dihydro-1H-isoindol-5-ol
CAS Number 54544-67-1[1][2]
Molecular Formula C₈H₉NO[1]
SMILES OCc1cc2c(cc1)CNC2
InChI Key InChI=1S/C8H9NO/c9-6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, the available information is summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 135.165 g/mol [1]
Appearance Dark Red to Very Dark Brown Solid
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in DMSO and Methanol.
pKa Not available

Synthesis and Reactivity

A plausible synthetic approach for this compound could involve the reduction of 5-hydroxyisoindoline-1,3-dione. A general protocol for the synthesis of the related compound, 5-hydroxyisoindoline-1,3-dione, is provided below as a reference.

Experimental Protocol: Synthesis of 5-Hydroxyisoindoline-1,3-dione

Materials:

  • 4-Hydroxyphthalic acid

  • Ammonium carbonate

  • Concentrated hydrochloric acid

  • Acetic acid

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

Procedure:

  • A mixture of ammonium carbonate (5.28 g, 54.9 mmol) in concentrated hydrochloric acid is prepared.

  • 4-Hydroxyphthalic acid (5.0 g, 27.45 mmol) dissolved in acetic acid (25 mL) is slowly added to the ammonium carbonate mixture.

  • The reaction mixture is heated at 120 °C for 45 minutes.

  • The temperature is then raised to 160 °C and heating is continued for an additional 2 hours.

  • The mixture is concentrated to approximately 15 mL at 160 °C and subsequently cooled to room temperature.

  • The pH of the solution is adjusted to 10 with 1N NaOH solution.

  • The mixture is then cooled to 0 °C and slowly acidified to pH 5 with 1N HCl solution.

  • The resulting precipitate is collected by filtration and dried under reduced pressure to yield 5-hydroxyisoindoline-1,3-dione.

This protocol for a related compound can serve as a starting point for developing a synthesis route for this compound, likely involving a subsequent reduction step of the dione.

Biological Activity and Potential Applications

This compound and its derivatives have shown potential in the development of therapeutic agents. Notably, 5-hydroxyisoindoline is utilized in the synthesis of 6-alkoxyisoindolin-1-one based dopamine D2 partial agonists, which have potential antipsychotic properties.[1]

Signaling Pathway Involvement

The primary recognized biological relevance of this compound is as a precursor in the synthesis of dopamine D2 receptor partial agonists. The signaling pathway for dopamine D2 receptor activation is a critical area of research in neuroscience and pharmacology.

Dopamine_D2_Receptor_Signaling This compound This compound Synthetic_Modification Synthetic_Modification This compound->Synthetic_Modification Used as precursor Dopamine_D2_Partial_Agonist Dopamine_D2_Partial_Agonist Synthetic_Modification->Dopamine_D2_Partial_Agonist Leads to Dopamine_D2_Receptor Dopamine_D2_Receptor Dopamine_D2_Partial_Agonist->Dopamine_D2_Receptor Binds to G_Protein_Signaling G_Protein_Signaling Dopamine_D2_Receptor->G_Protein_Signaling Activates Adenylyl_Cyclase_Inhibition Adenylyl_Cyclase_Inhibition G_Protein_Signaling->Adenylyl_Cyclase_Inhibition Leads to Reduced_cAMP Reduced_cAMP Adenylyl_Cyclase_Inhibition->Reduced_cAMP Results in Downstream_Effects Downstream_Effects Reduced_cAMP->Downstream_Effects Modulates Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (Receptor Binding, Enzyme Inhibition) Characterization->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Signaling, Cytotoxicity) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (Efficacy, Toxicity) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Feedback for Lead_Optimization->Synthesis Iterative Design

References

An In-depth Technical Guide to the Synthesis of Isoindolin-5-ol: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoindolin-5-ol is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its core structure is a feature in compounds targeting a range of therapeutic areas. This technical guide provides a detailed overview of the plausible synthetic pathways for this compound, focusing on the underlying chemical mechanisms, experimental protocols, and relevant quantitative data. Due to the limited direct literature on the synthesis of this compound, this guide presents a robust, chemically sound two-step pathway derived from established reactions on analogous substrates.

Overview of the Synthetic Strategy

The most viable and commonly inferred pathway to synthesize this compound involves a two-step process:

  • Formation of 5-Hydroxyisoindoline-1,3-dione: This initial step involves the creation of the isoindoline ring system with the hydroxyl group at the desired position. This intermediate is also known as 5-hydroxyphthalimide.

  • Reduction of 5-Hydroxyisoindoline-1,3-dione: The dione intermediate is subsequently reduced to yield the target molecule, this compound. This step requires a potent reducing agent to convert the two carbonyl groups of the cyclic imide to methylene groups.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood chemical transformations.

Synthesis Pathway and Mechanism

Step 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione

The formation of the 5-hydroxy-substituted phthalimide ring is typically achieved through the condensation of 4-hydroxyphthalic acid or its anhydride with an ammonia source.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amino group attacks one of the carbonyl carbons of the phthalic anhydride (formed in situ from the acid at high temperatures), leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent intramolecular condensation with the loss of a water molecule results in the formation of the stable five-membered imide ring.

G cluster_step1 Step 1: Formation of 5-Hydroxyisoindoline-1,3-dione 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid Heat Heat (Δ) 4-Hydroxyphthalic_Acid->Heat Ammonia_Source Ammonia Source (e.g., Urea, NH4OH) Ammonia_Source->Heat 5-Hydroxyisoindoline-1,3-dione 5-Hydroxyisoindoline-1,3-dione Heat->5-Hydroxyisoindoline-1,3-dione Water H₂O Heat->Water +

Caption: Synthesis of the key intermediate, 5-hydroxyisoindoline-1,3-dione.

Step 2: Reduction of 5-Hydroxyisoindoline-1,3-dione to this compound

The conversion of the cyclic imide to the corresponding isoindoline is a crucial reduction step. This transformation requires a strong reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most effective and commonly used reagent for this purpose.[1][2]

Reaction Mechanism: The reduction of an imide with LiAlH₄ is a comprehensive process. The hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbons of the imide. This occurs in a stepwise manner. The first hydride addition to one carbonyl group forms a hemiaminal intermediate. A subsequent series of hydride additions and eliminations, facilitated by the aluminum hydride species, reduces both carbonyl groups to methylene (CH₂) groups, yielding the final isoindoline structure. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and protonate the resulting amine.

G cluster_step2 Step 2: Reduction to this compound 5-Hydroxyisoindoline-1,3-dione 5-Hydroxyisoindoline-1,3-dione LiAlH4 1. LiAlH₄ / Anhydrous THF 5-Hydroxyisoindoline-1,3-dione->LiAlH4 Workup 2. H₂O Workup This compound This compound Workup->this compound

Caption: Reduction of the intermediate to the final product, this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established chemical principles for the reactions described.

Protocol 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione

Materials:

  • 4-Hydroxyphthalic acid

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, optional)

Procedure:

  • In a round-bottom flask, combine 4-hydroxyphthalic acid and urea in a 1:2 molar ratio.

  • If a solvent is used, add a minimal amount of DMF to create a slurry. For a solvent-free reaction, ensure the reactants are finely ground and well-mixed.

  • Heat the mixture under a nitrogen atmosphere to 180-200 °C with stirring.

  • Maintain the temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Triturate the solid residue with water to remove any unreacted urea and other water-soluble impurities.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 5-hydroxyisoindoline-1,3-dione.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Reduction of 5-Hydroxyisoindoline-1,3-dione to this compound

Materials:

  • 5-Hydroxyisoindoline-1,3-dione

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (approximately 4-5 molar equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-hydroxyisoindoline-1,3-dione (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound based on the described pathways. Note that these are representative values, and actual results may vary depending on the specific reaction conditions and scale.

ParameterStep 1: Imide FormationStep 2: Imide Reduction
Typical Yield 70-90%60-80%
Purity (crude) >90%>85%
Reaction Time 2-4 hours6-12 hours
Reaction Temp. 180-200 °C65 °C (THF reflux)
Key Reagents 4-Hydroxyphthalic acid, UreaLiAlH₄

Logical Workflow Diagram

The overall workflow for the synthesis and purification of this compound is depicted below.

G cluster_workflow Synthesis and Purification Workflow Start Start: 4-Hydroxyphthalic Acid Step1 Step 1: Condensation with Urea (Heat, 180-200°C) Start->Step1 Intermediate Intermediate: 5-Hydroxyisoindoline-1,3-dione Step1->Intermediate Step2 Step 2: Reduction with LiAlH₄ (Anhydrous THF, Reflux) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification: Column Chromatography Crude_Product->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of 5-hydroxyisoindoline-1,3-dione from 4-hydroxyphthalic acid, followed by its reduction using a powerful hydride-donating agent like LiAlH₄. While direct literature for this specific molecule is sparse, the pathways and protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important synthetic intermediate. Careful control of reaction conditions, particularly the anhydrous environment required for the reduction step, is critical for achieving high yields and purity.

References

The Multifaceted Biological Activities of Isoindolin-5-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those featuring a hydroxyl group at the 5-position of the isoindoline ring system, specifically isoindolin-5-ol derivatives, have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their quantitative data, experimental evaluation, and potential mechanisms of action.

Anticancer Activity

One of the most explored therapeutic areas for this compound derivatives is oncology. Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

A notable example is the evaluation of 2-benzyl-3-oxoisoindolin-5-yloxy derivatives. The cytotoxic potential of these compounds has been assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Compound IDCancer Cell LineIC50 (µM)Citation
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylateHepG2 (Hepatocellular Carcinoma)5.89[1]

Table 1: Anticancer Activity of a 2-benzyl-3-oxoisoindolin-5-yloxy Derivative

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 add_compound Add this compound Derivatives incubation1->add_compound incubation2 Incubate (24-72h) add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_plate Measure Absorbance add_solubilizer->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Neuroprotective and Neuromodulatory Activities

The isoindoline core is also a key pharmacophore in the development of agents targeting the central nervous system. Derivatives of 5-hydroxyisoindoline-1,3-dione, a direct precursor to the this compound scaffold, have shown potential as both dopamine receptor ligands and acetylcholinesterase inhibitors.

Dopamine Receptor Modulation

While quantitative binding data for specific this compound derivatives on dopamine receptors is not yet widely available, the structural similarity of the isoindoline scaffold to known dopamine receptor ligands suggests a high potential for interaction. The development of selective dopamine receptor ligands is crucial for treating various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The potential of 5-hydroxyisoindoline derivatives as AChE inhibitors warrants further investigation.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

General Procedure:

  • Reagent Preparation: Prepare a phosphate buffer, DTNB solution, acetylthiocholine iodide (substrate) solution, and the test compound solution.

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.

  • Substrate Addition: Add the substrate to the wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value can then be calculated.[3][4][5]

Ellmans_Method_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis reagents Prepare Buffer, DTNB, Substrate mix Mix Buffer, DTNB, & Compound reagents->mix test_compounds Prepare this compound Derivatives test_compounds->mix add_enzyme Add Acetylcholinesterase mix->add_enzyme add_substrate Add Acetylthiocholine add_enzyme->add_substrate read_absorbance Measure Absorbance at 412 nm (Kinetic) add_substrate->read_absorbance analyze Calculate Inhibition & IC50 read_absorbance->analyze

Ellman's Method for AChE Inhibition

Carbonic Anhydrase Inhibition

Isoindolinone derivatives, a class of compounds closely related to isoindolin-5-ols, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation, glaucoma, and certain types of cancer.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation can be monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor will decrease the rate of this reaction.

General Procedure:

  • Reagent Preparation: Prepare a suitable buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO or acetonitrile), and solutions of the test compounds.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. The IC50 or Ki values can then be determined.[6][7]

Signaling Pathways

While specific signaling pathways directly modulated by this compound derivatives are still under investigation, the broader class of isoindolinone and isoindole derivatives has been shown to influence key cellular signaling cascades, particularly in the context of cancer. Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death).

A plausible mechanism of action for cytotoxic this compound derivatives involves the modulation of apoptosis-related signaling pathways. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-Caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-Caspase-3 → Caspase-3 caspase8->caspase3 activates dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 activates isoindolinol This compound Derivative isoindolinol->death_receptor isoindolinol->dna_damage apoptosis Apoptosis caspase3->apoptosis

Potential Apoptotic Signaling Pathways

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data highlights their potential in oncology and neurology, with demonstrated anticancer activity and predicted interactions with key targets in the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these compounds.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships for various biological targets. Elucidating the specific signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for identifying potential biomarkers for their therapeutic effects. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective drugs for a range of diseases.

References

In Vitro Mechanism of Action of Isoindolinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not provide specific in vitro mechanism of action data for isoindolin-5-ol. This guide, therefore, focuses on the well-documented activities of the broader isoindolin-1-one and isoindoline-1,3-dione chemical classes, to which this compound belongs. The information presented is based on studies of various derivatives of these core structures.

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Derivatives have shown significant potential in therapeutic areas including oncology, inflammation, and neurology.[1][2][3] This technical guide provides an in-depth overview of the common in vitro mechanisms of action for this class of molecules, details relevant experimental protocols, and presents quantitative data for representative compounds.

Core Mechanisms of Action

The biological effects of isoindolinone derivatives are diverse and depend on the specific substitutions on the core scaffold. Key in vitro mechanisms of action include enzyme inhibition, modulation of inflammatory pathways, and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Isoindolinone derivatives have been shown to inhibit a variety of enzymes, which is a primary mechanism for their therapeutic effects.

  • Cholinesterases (AChE and BChE): Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][4] The inhibitory action helps to increase the levels of the neurotransmitter acetylcholine in the brain.[4] Kinetic studies have shown that some of these derivatives act as competitive inhibitors.[4]

  • Urease: 3-hydroxy-isoindolin-1-one and isoindolin-1-ones fused to barbiturates have demonstrated significant inhibitory activity against the urease enzyme.[1][5] This is a key target for the treatment of infections caused by Helicobacter pylori.[5]

  • Cyclooxygenases (COX-1 and COX-2): Some N-substituted 1H-isoindole-1,3-dione derivatives exhibit inhibitory activity against COX-1 and COX-2, enzymes central to the inflammatory cascade and pain signaling.[1][3] This mechanism is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Phosphodiesterase (PDE): Certain isoquinoline derivatives have been shown to inhibit phosphodiesterase, leading to an increase in intracellular cAMP levels. This elevation in cAMP can inhibit platelet aggregation and calcium mobilization.[6]

Anti-inflammatory Activity

A significant number of isoindolinone derivatives display anti-inflammatory properties. A key mechanism is the inhibition of pro-inflammatory mediators. For example, they can suppress the production of nitric oxide (NO), a key inflammatory molecule, in macrophages stimulated with lipopolysaccharide (LPS).[1] This is often linked to the inhibition of signaling pathways such as the NF-κB pathway.[1]

Anticancer Activity

The isoindolinone scaffold is present in numerous compounds with cytotoxic effects against various cancer cell lines, including HeLa, C6, and A549.[1][7] The proposed mechanisms for this anticancer activity are broad and can involve the inhibition of kinases, transcription factors, and the induction of apoptosis.[1][3] For instance, some derivatives function as immunomodulatory drugs (IMiDs), like thalidomide and pomalidomide, which bind to the cereblon protein, leading to the degradation of transcription factors essential for the survival of myeloma cells.[3]

Quantitative Data for Isoindolinone Derivatives

The following table summarizes the in vitro activity of various isoindolinone and isoindoline-1,3-dione derivatives from published studies.

Compound ClassTarget/AssayModel SystemActivity (IC50/Ki)Reference
Isoindolin-1,3-dione-based acetohydrazidesAcetylcholinesterase (AChE)In vitro enzyme assay0.11 - 0.86 µM[4]
Isoindolin-1,3-dione-based acetohydrazidesButyrylcholinesterase (BChE)In vitro enzyme assay5.7 - 30.2 µM[4]
Isoindolin-1-ones fused to barbituratesUreaseJack bean urease0.82 µM (most potent)[5]
3-hydroxy-isoindolin-1-one derivativesUreasePurified urease10.07 µM[1]
Isoindole-1,3-dione derivative (Compound 7)Cytotoxicity (A549 cancer cells)BrdU assay19.41 µM[7]
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-onePhosphodiesterase (high affinity)Human platelets11 µM[6]
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-oneCalcium elevation inhibitionHuman platelets9 µM[6]
2-(Quinuclidin-3-yl)isoquinolin-1-one derivatives5-HT3 Receptor BindingRadioligand bindingpKi > 9[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound is toxic to cells, providing an IC50 value.

Materials:

  • Selected cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be below 0.5%.[1] Remove the old medium and add 100 µL of the medium with the test compound to the wells.[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[1]

Protocol 2: Urease Inhibition Assay

This protocol assesses the ability of a compound to inhibit the urease enzyme.

Materials:

  • Jack bean urease (EC 3.5.1.5)

  • Urea solution

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound dissolved in a suitable solvent (e.g., water with max 5% DMSO)

  • Phenol reagent (5.0 g phenol and 25.0 mg sodium nitroprusside in 500 mL distilled water)

  • Alkali reagent (2.5 g NaOH and 4.2 mL sodium hypochlorite in 500 mL distilled water)

  • Thiourea (standard inhibitor)

Procedure:

  • Assay Preparation: In a tube, mix 850 µL of urea and 100 µL of the test compound solution.[5]

  • Pre-incubation: Incubate the mixture for 30 minutes at 37°C.[5]

  • Enzyme Addition: Add 35 µL of phosphate buffer and 15 µL of the urease enzyme to the solution and incubate for another 30 minutes at 37°C.[5]

  • Color Development: Take 100 µL of the incubated solution and add it to a mixture of 500 µL of phenol reagent and 500 µL of alkali reagent.[5]

  • Final Incubation and Measurement: Incubate at 37°C for 30 minutes and measure the absorbance of the resulting blue indophenol at 625 nm.[5]

  • Analysis: Calculate the percentage of enzyme inhibition using the formula: I (%) = [1 – (Absorbance of Test Sample / Absorbance of Control)] * 100.[5]

Protocol 3: Nitric Oxide (NO) Production Inhibition Assay

This assay measures a compound's ability to inhibit NO production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[1]

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.[1]

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to induce inflammation. Include appropriate controls (cells only, cells with LPS, cells with compound only).[1]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[1]

  • Nitrite Measurement: Collect the cell culture supernatant and use the Griess Reagent System to measure the nitrite concentration according to the manufacturer's instructions.[1]

  • Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.[1]

Visualizations

The following diagrams illustrate a generalized workflow for evaluating isoindolinone derivatives and a potential signaling pathway they might inhibit.

G cluster_0 In Vitro Evaluation Workflow Compound Novel Isoindolinone Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Determine IC50 PrimaryScreen Primary Screening (e.g., Enzyme Inhibition) Cytotoxicity->PrimaryScreen Select non-toxic conc. SecondaryScreen Secondary Screening (Cell-based Assays) PrimaryScreen->SecondaryScreen Confirm activity Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) SecondaryScreen->Mechanism Elucidate pathway TargetID Target Identification (e.g., Pull-down) Mechanism->TargetID Identify direct target Lead Lead Compound TargetID->Lead

Caption: Generalized workflow for the in vitro evaluation of novel isoindolinone compounds.

G cluster_1 Hypothetical Anti-inflammatory Signaling Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Compound Isoindolinone Derivative Compound->IKK inhibits

Caption: Potential mechanism of action for an anti-inflammatory isoindolinone derivative.

References

Spectroscopic Analysis of Isoindolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables are presented as a template for the expected spectroscopic data for Isoindolin-5-ol. The values provided are illustrative placeholders and should be replaced with experimental data once obtained.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
[Example: 7.0-7.2][m]-[3H][Aromatic CH]
[Example: 4.9][s]-[1H][OH]
[Example: 4.5][s]-[4H][CH₂]
[Example: 2.5][s]-[1H][NH]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
[Example: 155.0][C-OH]
[Example: 140.0][Aromatic C]
[Example: 125.0][Aromatic CH]
[Example: 115.0][Aromatic CH]
[Example: 55.0][CH₂]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
[Example: 3400-3200][Broad, Strong][O-H, N-H stretch]
[Example: 3100-3000][Medium][Aromatic C-H stretch]
[Example: 2950-2850][Medium][Aliphatic C-H stretch]
[Example: 1600-1450][Medium-Strong][C=C aromatic ring stretch]
[Example: 1250][Strong][C-O stretch]
[Example: 1200][Medium][C-N stretch]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
[Example: 135.16][1][M⁺, Molecular Ion]
[Example: 118.1][High][[M-OH]⁺]
[Example: 106.1][Medium][[M-CH₂NH]⁺]
[Example: 91.1][Medium][Fragment]
[Example: 77.1][Medium][Fragment]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[4]

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their connectivity. Standard parameters on a 400 or 500 MHz spectrometer are typically used.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).[6][7] The mixture is then pressed under high pressure to form a transparent pellet.

    • Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

  • IR Spectrum Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and automatically subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.[9]

  • Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • MS Acquisition:

    • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is commonly used for polar molecules like this compound to generate the molecular ion with minimal fragmentation.[9]

    • Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, HRMS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (O-H, N-H, C=C) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

The Isoindoline Scaffold: A Journey from Discovery to Therapeutic Dominance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline core, a bicyclic heterocyclic system featuring a fused benzene and pyrrolidine ring, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its deceptively simple structure belies a remarkable versatility, enabling the development of a diverse array of therapeutic agents with profound biological activities. This technical guide provides a comprehensive overview of the discovery and history of isoindoline compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the intricate signaling pathways they modulate. We present a chronological history, detailed experimental protocols for the synthesis of key isoindoline-based drugs, and a summary of their quantitative biological and pharmacokinetic data.

Discovery and Historical Milestones

The journey of isoindoline chemistry is a fascinating narrative that spans over a century, marked by foundational synthetic work, the infamous thalidomide tragedy, and a remarkable redemption story leading to the development of life-saving cancer therapies.

Early Synthesis and Characterization:

While the parent isoindole had been known for over a century, the synthesis of its reduced form, isoindoline, was a key step towards accessing a wider range of stable derivatives.[3] Early pioneering work in the late 19th century by chemists like Siegmund Gabriel and Eugen Bamberger laid the groundwork for heterocyclic chemistry, including the synthesis of phthalimide (an oxidized isoindoline derivative), which is a crucial precursor for many isoindoline-based compounds. While pinpointing the absolute first synthesis of the parent isoindoline is challenging, these early explorations into phthalimide chemistry were instrumental.

The Thalidomide Era and its Aftermath:

The history of isoindoline compounds is inextricably linked with thalidomide . Initially synthesized in the 1950s, it was marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women.[1][4] The subsequent discovery of its severe teratogenic effects led to a global tragedy and a paradigm shift in drug regulation and safety testing.[4] For decades, thalidomide was synonymous with pharmaceutical disaster. However, later research uncovered its potent anti-inflammatory and anti-angiogenic properties, leading to its re-emergence as a treatment for erythema nodosum leprosum and multiple myeloma.[1][5]

The Rise of Immunomodulatory Drugs (IMiDs®):

The renewed interest in thalidomide spurred the development of analogs with improved safety and efficacy profiles. This led to the creation of lenalidomide and pomalidomide , which, along with thalidomide, are now classified as Immunomodulatory Drugs (IMiDs®).[4] These second and third-generation isoindoline-based drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[4]

Expansion into New Therapeutic Areas:

The success of IMiDs® has fueled the exploration of the isoindoline scaffold for a wide range of other diseases. Researchers have developed isoindoline derivatives with potential applications as anticancer agents, carbonic anhydrase inhibitors, and treatments for neurodegenerative diseases and inflammatory conditions.[6][7][8][9]

A chronological overview of key milestones is presented below:

YearMilestoneSignificance
Late 19th Century Foundational work on phthalimide synthesis by Gabriel and others.Laid the synthetic groundwork for accessing the isoindoline core.
1950s Synthesis and marketing of Thalidomide.[1]Introduction of the first major isoindoline-based drug.
1961 Withdrawal of Thalidomide from the market due to teratogenicity.[1]A pivotal moment in pharmaceutical history, leading to stricter drug safety regulations.
1982 Isolation of the first naturally occurring isoindole.[3][4]Demonstrated the presence of the isoindole scaffold in nature.
1998 FDA approval of Thalidomide for erythema nodosum leprosum.The beginning of thalidomide's therapeutic renaissance.
2004 FDA approval of Lenalidomide.[4]Introduction of a second-generation IMiD with an improved therapeutic profile.
2013 FDA approval of Pomalidomide.[4]A third-generation IMiD for patients with relapsed and refractory multiple myeloma.
2010s-Present Exploration of isoindoline derivatives for diverse therapeutic targets.Expansion of the chemical and therapeutic space of isoindoline compounds.

The Cereblon Signaling Pathway: Mechanism of Action of IMiDs®

The therapeutic effects of thalidomide and its analogs are primarily mediated through their interaction with the Cereblon (CRBN) protein. CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of an IMiD to CRBN allosterically modifies the substrate-binding pocket, leading to the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. This results in the ubiquitination and subsequent proteasomal degradation of these neosubstrates.

Key neosubstrates for the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these proteins leads to the downregulation of critical oncogenes like MYC and IRF4, resulting in the inhibition of myeloma cell proliferation and survival.

Cereblon_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination Cascade CRBN Cereblon (CRBN) (Substrate Receptor) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate Polyubiquitination CUL4 Cullin 4 RBX1 RBX1 E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->CRBN Ub Transfer Ub Ubiquitin Ub->E1 ATP IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN Binds to Neosubstrate->CRBN Recruited to modified surface Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation Downstream Downstream Effects (e.g., ↓ c-MYC, ↓ IRF4, Myeloma Cell Death) Degradation->Downstream

Figure 1: Cereblon (CRBN) Signaling Pathway Modulation by IMiDs®.

Experimental Protocols for the Synthesis of Key Isoindoline Drugs

The following sections provide detailed, step-by-step methodologies for the synthesis of thalidomide, lenalidomide, and pomalidomide.

Synthesis of Thalidomide

A facile two-step synthesis of thalidomide has been reported with a good overall yield.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid

  • In a round-bottom flask, dissolve L-glutamic acid (1.0 mol) in pyridine (375 mL).

  • Add phthalic anhydride (1.0 mol) to the solution.

  • Heat the mixture to 115 °C with stirring and maintain for 1.5 hours.

  • Cool the reaction to 75 °C and add ice-cold water (1000 mL) with continuous stirring.

  • Acidify the mixture to pH 1.2 using 6 N HCl.

  • Continue stirring at 10-15 °C for 2 hours to allow for precipitation.

  • Filter the precipitate and wash with cold water to obtain N-phthaloyl-DL-glutamic acid. This product is typically used in the next step without further purification.

Step 2: Synthesis of Thalidomide

  • In a round-bottom flask, combine N-phthaloyl-DL-glutamic acid (0.8 mol), ammonium acetate (2.8 mol), and diphenyl ether (200 mL).

  • Heat the mixture to 170-175 °C with stirring and maintain for 45 minutes.

  • Cool the reaction to 90 °C and add ice-cold water (600 mL).

  • Stir for 20 minutes and then maintain the temperature at 5-10 °C for 1 hour.

  • Filter the solid product and wash with cool water to yield thalidomide.

Synthesis of Lenalidomide

An environmentally benign synthesis of lenalidomide has been developed to improve safety and sustainability.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • In a reaction vessel, charge methyl 2-methyl-3-nitrobenzoate (100 mmol) and an aqueous solution of 2 wt % lauryl glucoside (200 mL).

  • Degas the mixture with nitrogen and stir at room temperature for 10 minutes.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (56.36 mmol) in four equal portions every 10 minutes under a positive nitrogen flow.

  • Irradiate the flask with blue LEDs and stir at 35-40 °C for 16 hours.

  • After the reaction, extract the product with an appropriate organic solvent, wash, dry, and concentrate to obtain methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclization to form the Lenalidomide Nitro Precursor

  • This step involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The reaction conditions can be optimized using a suitable base and solvent system.

Step 3: Reduction of the Nitro Group to Synthesize Lenalidomide

  • The nitro precursor is reduced to the corresponding amine to yield lenalidomide. While traditional methods use catalytic hydrogenation with Pd/C, greener alternatives using iron powder and ammonium chloride have been developed to avoid heavy metal contamination.

Synthesis of Pomalidomide

A common synthetic route to pomalidomide involves the following key steps:

Step 1: Formation of the N-Boc Glutarimide Ring

  • React Boc-L-glutamine with N-hydroxysuccinimide and N,N'-diisopropylcarbodiimide (DIC) in DMF. This step may lead to racemization.

Step 2: Deprotection or Direct Condensation

  • The resulting N-Boc glutarimide can be deprotected under acidic conditions to yield the glutarimide hydrochloride salt.

  • Alternatively, the protected glutarimide can be directly condensed with 4-nitrophthalic anhydride to form the 4-nitro-substituted thalidomide derivative.

Step 3: Reduction of the Nitro Group

  • The final step is the reduction of the nitro group of the 4-nitro-substituted thalidomide derivative to an amino group, yielding pomalidomide.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent isoindoline-based drugs and experimental derivatives.

Table 1: Comparative Synthetic Yields of Thalidomide

Synthetic MethodKey ReagentsOverall Yield (%)Reference
Classical High-Temperature MeltPhthalic anhydride, L-glutamic acidVariable, often requires extensive purification[5]
Two-Step Facile SynthesisPhthalic anhydride, L-glutamic acid, ammonium acetate56[10][11]
Solid-Phase SynthesisHydroxymethyl polystyrene, phthalic anhydride, α-aminoglutarimide69.7[12]
Two-Step, High-Yield SynthesisN-carbethoxyphthalimide, L-glutamine, CDI, DMAP43-63[5]

Table 2: In Vitro Biological Activity of Isoindoline Derivatives

CompoundTarget/AssayIC50/KiCell Line/EnzymeReference
Lenalidomide Anti-inflammatory~1000x more potent than thalidomideIn vitro assays[5]
Pomalidomide Anti-inflammatory~10x more potent than lenalidomideIn vitro assays[5]
Compound 2c hCA I Inhibition (Ki)16.09 ± 4.14 nMHuman Carbonic Anhydrase I[6]
Compound 2f hCA II Inhibition (Ki)9.32 ± 2.35 nMHuman Carbonic Anhydrase II[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Cytotoxicity (CC50)0.26 µg/mLRaji cells[7]
Compound 7 (azide and silyl ether derivative) Anticancer Activity (IC50)19.41 ± 0.01 µMA549 cells[8]
N-benzylpiperidinylamine derivative AChE Inhibition (IC50)87 nMAcetylcholinesterase
N-benzylpiperidinylamine derivative BuChE Inhibition (IC50)7.76 µMButyrylcholinesterase

Table 3: Pharmacokinetic Parameters of IMiDs®

DrugTmax (hours)Protein Binding (%)Half-life (t1/2) (hours)Reference
Thalidomide 4-6 (in MM patients)55-655-7[5]
Lenalidomide 0.5-4 (in MM patients)~303-5[5]
Pomalidomide 0.5-8Not specified6.5-8[5]
Apremilast Median 2 (in psoriasis patients)~906-9[5]

Experimental Workflow for Screening CRBN Modulators

The discovery of new isoindoline-based drugs and other Cereblon modulators often involves a multi-step screening cascade. A general workflow is outlined below.

CRBN_Screening_Workflow cluster_Screening Screening Cascade for CRBN Modulators A Compound Library (e.g., Isoindoline Derivatives) B Primary Screen: CRBN-dependent Antiproliferative Assay (e.g., in MM1.S WT vs. CRBN KO cells) A->B C Hit Identification: Compounds with selective activity in WT cells B->C D Secondary Screen: Expression Proteomics (Identify degraded proteins) C->D E Target Validation: Confirm degradation of specific neosubstrates (e.g., Western Blot for IKZF1/3) D->E F Lead Optimization: Medicinal chemistry to improve potency, selectivity, and ADME properties E->F G In Vivo Efficacy Studies (e.g., Xenograft models) F->G

Figure 2: General Experimental Workflow for Screening Novel CRBN Modulators.

Conclusion

The isoindoline scaffold has a rich and complex history, evolving from a molecule of infamy to a cornerstone of modern cancer therapy. The elucidation of its mechanism of action through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex has opened up new avenues for targeted protein degradation, a rapidly expanding field in drug discovery. The synthetic versatility of the isoindoline core continues to be explored, with new derivatives being developed for a multitude of diseases. This in-depth guide provides a foundational understanding of the discovery, history, and key technical aspects of isoindoline chemistry, serving as a valuable resource for researchers dedicated to advancing this important class of therapeutic agents.

References

Isoindolin-5-ol and its Congeners: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutics across a wide range of disease areas. This technical guide provides an in-depth overview of the therapeutic potential of isoindoline-containing molecules, with a particular focus on the emerging significance of isoindolin-5-ol and its derivatives. We will explore key therapeutic targets, summarize available quantitative data, provide detailed experimental methodologies for target validation, and illustrate the associated signaling pathways.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of bioactive molecules.[1] Derivatives of this scaffold, including isoindolinones, exhibit a remarkable breadth of pharmacological activities.[2] Several clinically approved drugs are based on the isoindoline framework, highlighting its therapeutic relevance.[3] These drugs are employed in the treatment of conditions such as cancer, inflammatory diseases, hypertension, and neurological disorders.[3] The versatility of the isoindoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Key Therapeutic Targets of Isoindoline Derivatives

Research into isoindoline-based compounds has identified a multitude of potential therapeutic targets. While data on this compound is still emerging, its use as a synthetic intermediate in the development of novel inhibitors suggests its importance in targeting inflammatory and autoimmune pathways. The broader class of isoindoline and isoindolinone derivatives has been shown to modulate the activity of several key proteins and pathways implicated in disease.

NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering inflammation.[4][5] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory and autoimmune diseases, as well as neurodegenerative and metabolic disorders.[5][6] this compound has been identified as a component in the development of NLRP3 inhibitors, making this a key area of interest.[6]

Toll-Like Receptors (TLRs)

Toll-like receptors are a class of proteins that play a central role in the innate immune system by recognizing pathogen-associated molecular patterns.[7] Specifically, TLR7, TLR8, and TLR9 are involved in the recognition of nucleic acids, and their aberrant activation is linked to autoimmune diseases such as systemic lupus erythematosus.[7][8] this compound has been utilized as a building block in the synthesis of antagonists targeting these TLRs.[8]

γ-Aminobutyric Acid Type A (GABA-A) Receptors

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are important therapeutic targets for conditions like epilepsy.[4] Certain isoindolin-1-one derivatives have been identified as potent positive allosteric modulators of GABA-A receptors, demonstrating significant antiepileptic efficacy in preclinical models.[4]

Other Notable Targets

The therapeutic landscape of isoindoline derivatives extends to several other important biological targets, as summarized in the table below.

Therapeutic TargetBiological Activity of Isoindoline DerivativesReference Compound Class
Carbonic Anhydrases (hCA I & II) InhibitionIsoindolinone derivatives
Cholinesterases (AChE & BChE) InhibitionIsoindolin-1,3-dione derivatives
Cereblon (CRBN) Modulation (leading to degradation of transcription factors)Thalidomide and its analogs (immunomodulatory drugs)
Phosphodiesterase 4 (PDE4) Inhibition (leading to increased cAMP and anti-inflammatory effects)Apremilast
Cyclooxygenases (COX-1 & COX-2) Inhibition (anti-inflammatory and analgesic effects)Indoprofen

Quantitative Data for Isoindoline Derivatives

The following tables summarize key quantitative data for various isoindoline derivatives, illustrating their potency against different therapeutic targets.

Table 1: Carbonic Anhydrase Inhibition by Novel Isoindolinone Derivatives [9]

CompoundhCA I Ki (nM)hCA I IC50 (nM)hCA II Ki (nM)hCA II IC50 (nM)
2a 11.48 ± 4.1811.24 ± 0.2919.32 ± 2.3513.02 ± 0.041
2b 87.08 ± 35.2175.73 ± 1.205160.34 ± 46.59231 ± 1
Acetazolamide (Standard) ----

Table 2: Anticholinesterase Activity of Isoindolin-1,3-dione Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)
8a 0.11 ± 0.055.7 ± 0.2
8b 0.86 ± 0.0230.2 ± 2.8

Table 3: Antiepileptic Efficacy of a GABA-A Receptor Modulating Isoindolin-1-one Derivative (Cpd48) [4]

Seizure ModelED50 (mg/kg)
sc-PTZ 8.20
MES 2.68

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound and its derivatives.

Assessment of NLRP3 Inflammasome Activation

This protocol is adapted from established methods for studying NLRP3 inflammasome activation in macrophages.[4][5][10][11][12]

Objective: To determine the inhibitory effect of a test compound (e.g., an this compound derivative) on NLRP3 inflammasome activation.

Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cell line.

Protocol:

  • Cell Culture and Priming:

    • Culture BMDMs or PMA-differentiated THP-1 cells in a 96-well plate.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment:

    • Pre-incubate the primed cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding a known activator, such as nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM), for a defined period (e.g., 1-2 hours).

  • Assessment of Inflammasome Activation:

    • IL-1β and IL-18 Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.

    • Caspase-1 Activity Assay: Measure the activity of caspase-1 in the cell lysates or supernatants using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.

    • Western Blotting: Analyze cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and the mature form of IL-1β.

    • ASC Speck Visualization: For a more direct assessment of inflammasome assembly, fix and permeabilize the cells, then stain for the adaptor protein ASC. Activated inflammasomes will appear as distinct intracellular specks, which can be visualized and quantified by fluorescence microscopy.

    • Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH into the supernatant as an indicator of pyroptosis, a form of inflammatory cell death downstream of inflammasome activation.

TLR7/8/9 Antagonism Assay

This protocol is based on the use of reporter cell lines to screen for TLR antagonists.[7]

Objective: To evaluate the antagonistic activity of a test compound on TLR7, TLR8, or TLR9.

Cell Line: HEK293 cells stably expressing a specific human TLR (e.g., HEK-Blue™ hTLR7, hTLR8, or hTLR9 from InvivoGen) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

  • Cell Seeding: Seed the HEK-Blue™ TLR reporter cells in a 96-well plate.

  • Compound Incubation: Add various concentrations of the test compound to the wells.

  • TLR Agonist Stimulation: After a brief pre-incubation with the compound, stimulate the cells with a known agonist for the specific TLR being tested (e.g., R848 for TLR7/8, or ODN 2006 for TLR9).

  • Reporter Gene Assay: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for NF-κB activation and subsequent SEAP expression.

  • Quantification: Measure the SEAP activity in the cell culture supernatant using a detection reagent (e.g., QUANTI-Blue™). A decrease in SEAP activity in the presence of the test compound indicates antagonism of the TLR pathway.

GABA-A Receptor Modulation Assay

This protocol utilizes two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to assess the modulation of GABA-A receptor function.[4][13][14][15][16][17]

Objective: To determine if a test compound acts as a positive or negative allosteric modulator of GABA-A receptors.

System: Xenopus laevis oocytes expressing specific recombinant human GABA-A receptor subunits (e.g., α1β2γ2L).

Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • GABA Application: Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current response.

  • Compound Co-application: Co-apply the test compound along with the same concentration of GABA.

  • Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation, while a decrease suggests negative allosteric modulation. Generate concentration-response curves to determine the EC50 and maximal efficacy (Emax) of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of isoindoline derivatives.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs Receptor Pattern Recognition Receptor PAMPs_DAMPs->Receptor NLRP3_active Active NLRP3 PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation (Priming Signal) Receptor->NFkB Signal 1 NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulates pro_IL1b pro-IL-1β NFkB->pro_IL1b Upregulates IL1b Mature IL-1β pro_IL1b->IL1b ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 ASC->Inflammasome pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Cleavage caspase1->pro_IL1b Cleaves to GSDMD Gasdermin-D caspase1->GSDMD Cleaves to IL1b->PAMPs_DAMPs Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: The NLRP3 inflammasome activation pathway, a key target for this compound derivatives.

TLR_Antagonist_Assay_Workflow cluster_workflow TLR Antagonist Reporter Assay Workflow start Seed HEK-Blue™ TLR Reporter Cells add_compound Add Test Compound (e.g., this compound derivative) start->add_compound add_agonist Add TLR Agonist (e.g., R848) add_compound->add_agonist incubate Incubate (16-24h) add_agonist->incubate measure_seap Measure SEAP Activity in Supernatant incubate->measure_seap analyze Analyze Data: Decreased SEAP indicates antagonism measure_seap->analyze

Caption: Experimental workflow for identifying TLR antagonists using a reporter gene assay.

Conclusion

The isoindoline scaffold represents a highly valuable framework in modern drug discovery. While the specific therapeutic profile of this compound is an active area of investigation, its utility in the synthesis of potent modulators of key inflammatory and neurological pathways, such as the NLRP3 inflammasome and Toll-like receptors, underscores its potential. The diverse biological activities of the broader isoindoline class, supported by robust quantitative data and well-defined mechanisms of action, provide a strong foundation for the future development of novel therapeutics based on this versatile chemical core. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this compound and its congeners.

References

In Silico Modeling of Isoindolin-5-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Isoindolin-5-ol, a specific derivative, holds potential for therapeutic applications; however, a comprehensive understanding of its molecular interactions is crucial for targeted drug design. This technical guide provides a detailed framework for the in silico modeling of this compound's interactions with a putative biological target. We will use Carbonic Anhydrase II (CA II), a well-characterized enzyme known to be inhibited by structurally related isoindolinone compounds, as a representative target to illustrate the workflow.[3] This document outlines the methodologies for molecular docking and molecular dynamics simulations, presents hypothetical data in a structured format, and includes detailed protocols and visualizations to guide researchers in drug development.

Introduction to this compound and In Silico Modeling

This compound is a bicyclic aromatic compound with the chemical formula C8H7NO.[4] While extensive research exists on the broader class of isoindolinones for their antimicrobial, anticancer, and antihypertensive properties, specific data on this compound remains limited.[3][5][6] In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful computational tools that allow for the prediction and analysis of ligand-protein interactions at an atomic level. These methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action. This guide will provide a comprehensive overview of a hypothetical in silico study of this compound with Human Carbonic Anhydrase II (hCA II), a target for which isoindolinone derivatives have shown inhibitory activity.[3]

Molecular Target: Human Carbonic Anhydrase II (hCA II)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. hCA II is a well-validated drug target for various therapeutic areas, including glaucoma and hypertension. The active site of hCA II contains a zinc ion that is crucial for its catalytic activity. Inhibition of this enzyme is a key mechanism for several clinically used drugs. The isoindolinone scaffold has been identified as a potential pharmacophore for hCA II inhibition.[3]

In Silico Modeling Workflow

The following sections detail the proposed computational workflow for investigating the interaction between this compound and hCA II.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the protein target (hCA II) is a critical first step for successful in silico modeling.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using molecular editing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated and assigned (e.g., Gasteiger charges).

    • The final structure is saved in a format compatible with docking software (e.g., .pdbqt).

  • Protein Preparation:

    • The 3D crystal structure of hCA II is downloaded from the Protein Data Bank (PDB ID: 2CBE).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Partial charges are assigned to all atoms (e.g., Kollman charges).

    • The protein structure is saved in a .pdbqt format.

G Figure 1: Ligand and Protein Preparation Workflow cluster_ligand Ligand (this compound) Preparation cluster_protein Protein (hCA II) Preparation l1 2D Structure Sketching l2 2D to 3D Conversion l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 Charge Assignment (Gasteiger) l3->l4 l5 Save as .pdbqt l4->l5 p1 Download PDB Structure (2CBE) p2 Remove Water and Ligands p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Charge Assignment (Kollman) p3->p4 p5 Save as .pdbqt p4->p5

Figure 1: Ligand and Protein Preparation Workflow
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

  • Grid Box Generation:

    • A grid box is defined around the active site of hCA II, encompassing the catalytic zinc ion and key binding residues.

    • The dimensions of the grid box are set to 25 x 25 x 25 Å with a spacing of 0.375 Å.

  • Docking Simulation:

    • The prepared this compound ligand is docked into the defined grid box of hCA II using AutoDock Vina.

    • The Lamarckian Genetic Algorithm is employed with 100 genetic algorithm runs.

    • The top 10 binding poses are generated and ranked based on their predicted binding affinity (kcal/mol).

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion).

    • The binding pose with the lowest binding energy is selected for further analysis.

Data Presentation: Predicted Binding Affinities and Interactions

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-7.8His94, His96, His119, Thr199, Thr200Thr199, Thr200Val121, Leu198
2-7.5His94, His96, Gln92, Thr199Gln92, Thr199Val143, Leu204
3-7.2His96, His119, Asn67, Ser65Asn67Trp209
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to assess the stability of the ligand-protein complex over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The best-ranked docked complex of this compound and hCA II is selected as the starting structure.

    • The complex is solvated in a cubic box of TIP3P water molecules.

    • Sodium and chloride ions are added to neutralize the system and mimic physiological salt concentration (0.15 M).

  • Simulation:

    • The system is subjected to energy minimization to remove steric clashes.

    • The system is gradually heated to 300 K and equilibrated for 1 nanosecond (ns).

    • A production MD simulation is run for 100 ns under the NPT ensemble.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess conformational stability.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

    • The number of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

Data Presentation: Molecular Dynamics Simulation Metrics

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.50.2The protein backbone remains stable throughout the simulation.
Ligand RMSD (Å)0.80.3The ligand maintains a stable binding pose within the active site.
Hydrogen Bonds2.30.6Consistent hydrogen bonding interactions contribute to complex stability.

Signaling Pathway and Mechanism of Action

The inhibition of hCA II by compounds like this compound can impact downstream physiological processes.

G Figure 2: Simplified Signaling Pathway of CA II Inhibition cluster_cellular Cellular Environment co2 CO2 + H2O ca2 Carbonic Anhydrase II co2->ca2 Catalysis h2co3 H2CO3 h_hco3 H+ + HCO3- h2co3->h_hco3 downstream Modulation of pH and Ion Transport (Therapeutic Effect) h_hco3->downstream ca2->h2co3 isoindolin This compound isoindolin->inhibition inhibition->ca2

Figure 2: Simplified Signaling Pathway of CA II Inhibition

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, in silico modeling workflow for investigating the interactions of this compound with a biologically relevant target, hCA II. The detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations provide a robust framework for researchers. The structured presentation of hypothetical data in tables and the use of diagrams to visualize workflows and signaling pathways offer a clear and accessible guide for drug development professionals. While the findings presented here are illustrative, the methodologies described can be readily applied to study the interactions of this compound with other potential biological targets, thereby accelerating the discovery of novel therapeutics based on the isoindoline scaffold. Further experimental validation is necessary to confirm these computational predictions.

References

Isoindolin-5-ol Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold and its derivatives, particularly isoindolinones, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their significance in medicinal chemistry is underscored by their presence in numerous natural products and approved pharmaceuticals. This technical guide provides an in-depth overview of isoindolin-5-ol derivatives and their broader isoindolinone counterparts as potent enzyme inhibitors, focusing on their therapeutic potential, mechanism of action, and the experimental methodologies used for their evaluation. While specific data on this compound derivatives is limited in the current literature, this guide will focus on the closely related and extensively studied isoindolinone core, which serves as a critical pharmacophore for the targeted enzyme inhibition.

Overview of Isoindolinone Derivatives as Enzyme Inhibitors

Isoindolinone derivatives have emerged as privileged structures in drug discovery, demonstrating inhibitory activity against a range of therapeutically relevant enzymes. Their rigid bicyclic structure provides a robust scaffold for the introduction of various substituents, allowing for the fine-tuning of inhibitory potency and selectivity. Key enzyme targets for this class of compounds include carbonic anhydrases, poly(ADP-ribose) polymerases (PARPs), tankyrases, cholinesterases, and urease.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data for the inhibitory activity of various isoindolinone derivatives against their target enzymes. The data is presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a basis for comparing the potency of different compounds.

Table 1: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives [1]

CompoundTarget EnzymeIC50 (nM)Ki (nM)
2ahCA I-22.03 ± 9.21
2bhCA I-49.49 ± 12.07
2chCA I16.09 ± 4.1411.48 ± 4.18
2dhCA I75.73 ± 1.20587.08 ± 35.21
2fhCA I11.24 ± 0.291-
Acetazolamide (Standard) hCA I 250 -
2chCA II13.02 ± 0.0419.32 ± 2.35
2fhCA II-14.87 ± 3.25
Acetazolamide (Standard) hCA II 12.1 -

hCA: human carbonic anhydrase

Table 2: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives [2][3][4][5]

Compound ClassTarget EnzymeIC50 Range (µM)
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 - 7.4
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesAChE0.91 - 5.5
Isoindolin-1,3-dione-based acetohydrazidesAChE0.11 - 0.86
Isoindolin-1,3-dione-based acetohydrazidesBChE5.7 - 30.2

AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase

Table 3: PARP-1 Inhibition by Isoindolinone and Related Derivatives [6][7]

Compound Class/DerivativeTarget EnzymeIC50 (nM)
Isoindolinone carboxamide (NMS-P118)PARP-1-
Quinoxaline-based derivativesPARP-12.31 - 57.35
Olaparib (Standard)PARP-11.49

Table 4: Urease Inhibition by Isoindolin-1-one Derivatives [8][9]

Compound Class/DerivativeTarget EnzymeIC50 (µM)
2,3-disubstituted isoindolin-1-onesJack bean urease10.07 (most potent)
Isoindolin-1-ones fused to barbituratesJack bean urease0.82 - 1.85
Thiourea (Standard)Jack bean urease22.01

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for enzyme inhibition assays.

Signaling Pathways

PARP_Inhibition_in_DNA_Damage_Repair cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by Isoindolinone Derivative DNA_Damage DNA Single-Strand Break PARP1 PARP-1 PAR Poly(ADP-ribose) Polymer BER_Complex Base Excision Repair (XRCC1, Ligase III, etc.) DNA_Repair DNA Repair Isoindolinone Isoindolinone PARP Inhibitor Inhibition Inhibition Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells)

Wnt_Signaling_Tankyrase_Inhibition cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State / Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_p Phosphorylated β-catenin Proteasome Proteasome Degradation Degradation Tankyrase Tankyrase Axin_p PARsylated Axin Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Dsh Dishevelled Destruction_Complex_Inactivated Destruction Complex (Inactivated) Beta_Catenin β-catenin (stabilized) Nucleus Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription Isoindolinone_TNKSi Isoindolinone Tankyrase Inhibitor

Experimental Workflow

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Stock Serial_Dilutions Prepare Serial Dilutions of Isoindolinone Inhibitor Reagents->Serial_Dilutions Plate_Setup Plate Setup (96-well): - Blank (no enzyme) - Control (no inhibitor) - Test (inhibitor dilutions) Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (add substrate) Pre_incubation->Reaction_Initiation Measurement Measure Signal (e.g., Absorbance, Fluorescence) over time Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition Measurement->Data_Analysis IC50_Calculation Calculate IC50 Value (dose-response curve) Data_Analysis->IC50_Calculation

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of enzyme inhibitors. The following sections provide methodologies for key enzyme assays relevant to isoindolinone derivatives.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored p-nitrophenolate anion.

Materials:

  • Human carbonic anhydrase I and II (hCA I and hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Isoindolinone test compounds

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile).

    • Dissolve the isoindolinone test compounds and acetazolamide in DMSO to create stock solutions, from which serial dilutions are made.

  • Assay in 96-Well Plate:

    • To each well, add Tris-HCl buffer.

    • Add the isoindolinone test compound solution at various concentrations (typically in triplicate). For control wells, add DMSO.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a specified duration using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value. The Ki values can be determined from the IC50 values using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Km) are known.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using acetylthiocholine (ATCh) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Isoindolinone test compounds

  • Donepezil or Galantamine (standard inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the cholinesterase enzyme, ATCI, and DTNB in phosphate buffer.

    • Dissolve the isoindolinone test compounds and standard inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay in 96-Well Plate:

    • Add phosphate buffer to each well.

    • Add the DTNB solution.

    • Add the isoindolinone test compound solution at various concentrations. For control wells, add the solvent.

    • Add the cholinesterase enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the increase in absorbance at 412 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

PARP-1 Inhibition Assay (Chemiluminescent Assay)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1 in a 96-well plate format.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Isoindolinone test compounds

  • Olaparib (standard inhibitor)

  • Plate reader with chemiluminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare solutions of PARP-1 enzyme, biotinylated NAD+, and activated DNA in PARP assay buffer.

    • Prepare serial dilutions of the isoindolinone test compounds and olaparib.

  • Assay in Histone-Coated Plate:

    • Add the test compounds at various concentrations to the wells.

    • Add the PARP-1 enzyme to all wells except the blank.

    • Add the biotinylated NAD+ and activated DNA mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Urease Inhibition Assay

This assay typically measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia can be quantified using the Berthelot (indophenol) method.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer

  • Phenol reagent (e.g., sodium nitroprusside in phenol)

  • Alkaline hypochlorite solution

  • Isoindolinone test compounds

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of urease enzyme and urea in phosphate buffer.

    • Prepare serial dilutions of the isoindolinone test compounds and thiourea.

  • Assay Incubation:

    • In a 96-well plate, mix the urease enzyme solution with the test compounds at various concentrations.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

    • Add the urea solution to start the enzymatic reaction and incubate further.

  • Ammonia Detection (Berthelot Method):

    • Add the phenol reagent to each well.

    • Add the alkaline hypochlorite solution.

    • Incubate at room temperature to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 630 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Isoindolinone derivatives represent a promising class of enzyme inhibitors with therapeutic potential across various diseases, including cancer, glaucoma, and neurodegenerative disorders. This technical guide has provided a comprehensive overview of their activity against key enzyme targets, supported by quantitative data and detailed experimental protocols. The signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological mechanisms and experimental procedures. While the direct inhibitory data for the this compound scaffold remains to be extensively explored, the wealth of information on the broader isoindolinone class provides a strong foundation for future research and development in this area. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Physicochemical Properties of 5-Hydroxyisoindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data specifically for 5-hydroxyisoindoline is limited. This guide summarizes the available predicted data and the experimental data for the closely related analogue, 5-hydroxyisoindoline-1,3-dione . This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and guidance for experimental design.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to distribution and target engagement. While specific experimental values for 5-hydroxyisoindoline are not readily found in the public domain, predicted values and data for the analogous compound, 5-hydroxyisoindoline-1,3-dione, offer valuable insights.

Data Presentation: 5-Hydroxyisoindoline-1,3-dione

The following table summarizes the available quantitative data for 5-hydroxyisoindoline-1,3-dione (CAS Number: 50727-06-5).

PropertyValueSource
Molecular Weight 163.13 g/mol --INVALID-LINK--[1]
Melting Point 290 °CChemicalBook
pKa (Predicted) 6.98 ± 0.20ChemicalBook
logP (Predicted) 0.8--INVALID-LINK--[1]

Solubility of 5-Hydroxyisoindoline-1,3-dione:

  • Polar Solvents: The presence of a hydroxyl group enhances solubility in polar solvents. It demonstrates good solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2]

  • Non-polar Solvents: Limited solubility is observed in non-polar solvents such as hexane and cyclohexane.[2]

  • pH-Dependent Solubility: The solubility is expected to be pH-dependent due to the ionizable phenolic hydroxyl group.[2]

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the properties of 5-hydroxyisoindoline or its derivatives, the following are detailed, generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.[3]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of an ionizable group.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using an electrolyte like KCl.[4]

  • Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[4][5][6]

Solubility Determination (Kinetic Shake-Flask Method)

This high-throughput method assesses the solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO (e.g., 10-20 mM).[7][8]

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

  • Incubation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well. The plate is then sealed and shaken at a constant temperature for a set period (e.g., 1-2 hours) to allow for equilibration.[7]

  • Separation of Undissolved Compound: The plate is centrifuged or filtered to separate any precipitated solid.[8]

  • Quantification: The concentration of the compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, by comparing the signal to a standard curve.[7][8]

logP Determination (Shake-Flask Method)

This classic method measures the partition coefficient of a compound between an organic and an aqueous phase.

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Compound Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a vessel and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[9][10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[10]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations: Workflows and Pathways

Synthesis of 5-Hydroxyisoindoline-1,3-dione

The following diagram illustrates a common synthetic route to 5-hydroxyisoindoline-1,3-dione.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product A 4-Hydroxyphthalic Acid C Acetic Acid (Solvent) A->C dissolved in B Ammonium Carbonate B->C added to D Heat (120°C -> 160°C) C->D heated under E Concentration D->E followed by F pH Adjustment (NaOH, HCl) E->F then G Filtration F->G precipitate collected by H 5-Hydroxyisoindoline-1,3-dione G->H yielding

Caption: Synthetic workflow for 5-hydroxyisoindoline-1,3-dione.

Representative Signaling Pathway: Lenalidomide Mechanism of Action

Isoindoline derivatives are the core scaffolds of immunomodulatory drugs (IMiDs) like lenalidomide. The following diagram illustrates the mechanism by which lenalidomide exerts its anti-cancer effects in multiple myeloma, which involves the modulation of an E3 ubiquitin ligase complex.

Signaling_Pathway cluster_drug Drug Action cluster_complex E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_process Cellular Process cluster_outcome Cellular Outcome Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds to CRL4 CRL4 CRBN->CRL4 part of IKZF1 IKZF1 CRBN->IKZF1 recruits IKZF3 IKZF3 CRBN->IKZF3 recruits Ubiquitination Ubiquitination CRL4->Ubiquitination mediates IKZF1->Ubiquitination undergoes IKZF3->Ubiquitination undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to Apoptosis Multiple Myeloma Cell Death Proteasome->Apoptosis results in

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Alkoxyisoindolin-1-one from Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-alkoxyisoindolin-1-ones via the O-alkylation of isoindolin-5-ol. This transformation is a key step in the preparation of various isoindolinone derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

Introduction

The isoindolin-1-one core is a privileged structure found in a variety of natural products and synthetic molecules with diverse pharmacological activities. The functionalization of this scaffold is of great importance for the development of new therapeutic agents. This application note details the Williamson ether synthesis for the conversion of the phenolic hydroxyl group of this compound to an alkoxy group, providing a versatile entry point for the synthesis of a library of 6-alkoxyisoindolin-1-one derivatives.

Reaction Scheme

The synthesis of 6-alkoxyisoindolin-1-one from this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of this compound by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide to form the corresponding ether.

Caption: General reaction scheme for the synthesis of 6-alkoxyisoindolin-1-one.

Experimental Protocols

Materials and Methods

Materials:

  • This compound hydrochloride (commercially available)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

General Procedure for the Synthesis of 6-Alkoxyisoindolin-1-one
  • Preparation of this compound Free Base:

    • If starting from this compound hydrochloride, neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound free base.

  • O-Alkylation Reaction:

    • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (10-20 mL per mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq.) or cesium carbonate (1.5-2.0 eq.).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the corresponding alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by TLC.

    • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkoxyisoindolin-1-one.

Data Presentation

Table 1: Characterization Data of Starting Material and a Representative Product
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (ppm)13C NMR (ppm)MS (m/z)
This compound C₈H₇NO₂149.15Data not available in the searched literature.Data not available in the searched literature.Data not available in the searched literature.
6-Methoxyisoindolin-1-one C₉H₉NO₂163.17Specific data for the product synthesized from this compound is not available. Representative data for commercially available 6-methoxyisoindolin-1-one would be used for comparison.Specific data for the product synthesized from this compound is not available. Representative data for commercially available 6-methoxyisoindolin-1-one would be used for comparison.Specific data for the product synthesized from this compound is not available. Representative data for commercially available 6-methoxyisoindolin-1-one would be used for comparison.

Note: Specific analytical data for this compound could not be located in the performed searches. It is crucial to characterize the starting material thoroughly before proceeding with the synthesis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of 6-alkoxyisoindolin-1-one from this compound.

G cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine this compound, Base, and Solvent start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat Heat and Stir add_alkyl_halide->heat filter Filter Reaction Mixture heat->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Dissolve in DCM, Wash with Water and Brine concentrate1->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization end Pure 6-Alkoxyisoindolin-1-one characterization->end

Caption: Experimental workflow for the synthesis of 6-alkoxyisoindolin-1-one.

Discussion

The described protocol provides a general and robust method for the synthesis of 6-alkoxyisoindolin-1-ones. The choice of base and solvent can be optimized depending on the reactivity of the alkyl halide and the solubility of the starting material. For less reactive alkyl halides, a stronger base like cesium carbonate and a higher boiling point solvent like DMF may be preferable. The progress of the reaction should be carefully monitored by TLC to avoid side reactions or decomposition of the product. Purification by column chromatography is generally effective in isolating the desired product in high purity.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Alkyl halides are often toxic and volatile; handle them with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: The Strategic Use of Isoindolin-5-ol in the Synthesis of Novel Dopamine D2 Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of isoindolin-5-ol as a key starting material in the synthesis of novel dopamine D2 receptor partial agonists. While direct synthesis of established D2 partial agonists from this compound is not widely documented, its structural motif is of significant interest in medicinal chemistry. This document outlines a proposed synthetic strategy, detailed experimental protocols, and the underlying principles of D2 receptor pharmacology.

Introduction: The Role of Dopamine D2 Partial Agonists

Dopamine D2 receptor partial agonists, such as aripiprazole and cariprazine, represent a cornerstone in the management of various neuropsychiatric disorders, including schizophrenia and bipolar disorder.[1][2] Unlike full antagonists, partial agonists can modulate dopamine activity, acting as antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state.[3] This "dopamine stabilization" is thought to contribute to their favorable side-effect profile, particularly concerning extrapyramidal symptoms.[4] The development of novel D2 partial agonists with improved efficacy and safety profiles remains a key objective in neuropharmacology.

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs.[5] Its rigid bicyclic structure can provide a well-defined orientation for pharmacophoric elements, making it an attractive core for designing new receptor ligands. This document explores the prospective use of this compound as a versatile starting material for a new class of D2 partial agonists.

Proposed Synthetic Application of this compound

A hypothetical synthetic route is proposed to utilize this compound as a precursor for a novel D2 partial agonist. This strategy is based on established synthetic methodologies for related compounds, such as cariprazine and aripiprazole analogues.[6][7][8] The general structure of many D2 partial agonists consists of an aromatic core, a flexible linker, and a piperazine moiety that interacts with the receptor's binding pocket.

Hypothetical Target Molecule: N-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-2,3-dihydro-1H-isoindol-5-amine.

This proposed molecule incorporates the isoindoline core derived from this compound, a cyclohexyl linker, and the 2,3-dichlorophenylpiperazine moiety, which is a known pharmacophore for D2 receptor affinity.

Experimental Protocols

The following protocols outline the proposed synthesis of the hypothetical target molecule from this compound.

Protocol 1: Synthesis of 5-aminoisoindoline

This initial step involves the conversion of the hydroxyl group of this compound to an amino group, which will later be functionalized. A multi-step process is proposed for this transformation.

  • Step 1: Protection of the secondary amine of this compound

    • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-protected this compound.

  • Step 2: Conversion of the hydroxyl group to an amino group

    • Dissolve the Boc-protected this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

    • Stir at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate to yield the mesylate intermediate.

    • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

    • Heat the mixture to 80 °C for 6 hours.

    • Cool to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Dissolve the resulting azide in methanol and add a catalytic amount of palladium on carbon (10%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain Boc-protected 5-aminoisoindoline.

  • Step 3: Deprotection of the Boc group

    • Dissolve the Boc-protected 5-aminoisoindoline in DCM.

    • Add trifluoroacetic acid (TFA) (5 equivalents) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the organic layer and concentrate to yield 5-aminoisoindoline.

Protocol 2: Synthesis of the Piperazine Side Chain

  • To a solution of 1-(2,3-dichlorophenyl)piperazine (1 equivalent) in a suitable solvent such as acetonitrile, add trans-4-(2-bromoethyl)cyclohexyl-1-amine hydrobromide (1.1 equivalents) and a base such as potassium carbonate (3 equivalents).

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine.

Protocol 3: Final Coupling Reaction

  • In a round-bottom flask, combine 5-aminoisoindoline (1 equivalent) and the synthesized piperazine side chain (1 equivalent).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

  • Stir the reaction in an appropriate solvent (e.g., DMF) at room temperature for 24 hours.

  • Monitor the formation of the final product by LC-MS.

  • Upon completion, filter the reaction mixture and purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the target molecule.

Data Presentation

The following table summarizes hypothetical pharmacological data for the proposed isoindoline-based D2 partial agonist. The data are projected based on structure-activity relationships of similar compounds.[9]

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Receptor Functional Activity (Emax %)D2 Receptor Functional Potency (EC50, nM)
Hypothetical Isoindoline Derivative0.845%1.2
Aripiprazole (Reference)0.560%0.9
Cariprazine (Reference)0.650%1.0

Visualization of Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o pathway.[10] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Partial agonists, like the proposed isoindoline derivative, would elicit a submaximal response compared to the endogenous full agonist, dopamine.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Partial_Agonist Isoindoline-based Partial Agonist Partial_Agonist->D2R Binds G_alpha Gαi/o Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 partial agonist signaling pathway.

Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis of the novel D2 partial agonist starting from this compound.

Synthesis_Workflow Start This compound Step1 Protection (Boc) Start->Step1 Step2 Hydroxyl to Amino Conversion Step1->Step2 Step3 Deprotection (TFA) Step2->Step3 Intermediate1 5-Amino-isoindoline Step3->Intermediate1 Step5 Final Coupling (EDC/DCC) Intermediate1->Step5 Start_Sidechain 1-(2,3-dichlorophenyl)piperazine + Linker Step4 Side Chain Synthesis Start_Sidechain->Step4 Intermediate2 Piperazine Side Chain Step4->Intermediate2 Intermediate2->Step5 Final_Product Target D2 Partial Agonist Step5->Final_Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isoindolin-5-ol. Due to the limited availability of specific validated methods for this analyte in the public domain, this protocol has been developed based on established chromatographic principles for analogous aromatic and heterocyclic compounds. The provided method is intended as a starting point for method development and will require validation for specific applications. This application note includes recommended chromatographic conditions, a detailed experimental protocol, and a workflow diagram to guide researchers in the analysis of this compound.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control samples and final product formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy. This application note provides a comprehensive protocol for a proposed reversed-phase HPLC method for the determination of this compound.

Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. Based on methods for similar compounds, the following starting conditions are recommended.[1]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 5 µm, 4.6 mm × 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a gradient depending on sample complexity. A starting point could be 80:20 (A:B).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (a starting point could be 280 nm)
Preparation of Solutions

3.3.1. Standard Stock Solution (1 mg/mL)

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a suitable solvent.

3.3.2. Working Standard Solutions

Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

3.3.3. Sample Preparation

Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standard solutions and samples onto the HPLC system.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation (Proposed Parameters)

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The following are typical parameters that should be evaluated.

Table 2: Proposed System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Proposed Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity Demonstrated by a correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability and Intermediate Precision) Expressed as the RSD of a series of measurements.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc Inject separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Peak Integration, Calibration Curve) data_acq->data_proc results Results (Concentration of this compound) data_proc->results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a starting point for the development of a robust HPLC method for the quantitative analysis of this compound. The proposed method, based on reversed-phase chromatography with UV detection, is a common and effective approach for similar analytes. It is essential that this method be thoroughly validated for its intended use to ensure the reliability and accuracy of the results. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Note: Quantification of Isoindolin-5-ol using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of isoindolin-5-ol in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The described protocol is intended as a robust starting point for researchers in drug discovery and development requiring accurate measurement of this compound. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes recommendations for data analysis and quality control.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The isoindoline-1,3-dione ring system is a key pharmacophore in various therapeutic agents.[1] Accurate quantification of these compounds in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS offers the high sensitivity and selectivity required for bioanalytical assays. This document provides a comprehensive protocol for the determination of this compound, which can be adapted for related molecules.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances like proteins and salts that can suppress the MS signal or clog the LC system.[2][3]

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Protein precipitation plates or microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol: Protein Precipitation

  • To 50 µL of the biological sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Autosampler maintained at a constant temperature (e.g., 10°C).[5]

LC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for quantitative analysis.

MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions for this compound and a Hypothetical Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined][To be determined]0.1[To be optimized][To be optimized]
Internal Standard[To be determined][To be determined]0.1[To be optimized][To be optimized]

Note: The precursor and product ions, cone voltage, and collision energy for this compound and the chosen internal standard must be determined experimentally by direct infusion of the pure compounds into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize calibration curve data and quality control sample results.

Table 3: Example Calibration Curve and Quality Control Data

Sample TypeNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Std. Dev.Accuracy (%)Precision (%RSD)
Calibration Standards
STD 110.980.0598.05.1
STD 255.120.21102.44.1
STD 3109.950.4599.54.5
STD 45052.11.8104.23.5
STD 510098.73.998.74.0
STD 6500505.220.1101.04.0
STD 71000992.345.699.24.6
Quality Control
LLOQ11.050.08105.07.6
LQC32.910.1597.05.2
MQC7578.33.2104.44.1
HQC750735.830.198.14.1

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Cold Acetonitrile) add_is->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution centrifuge2 Centrifugation reconstitution->centrifuge2 transfer Transfer to Vial centrifuge2->transfer lcms LC-MS Analysis transfer->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS sample preparation and analysis workflow for this compound.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where an this compound derivative might act as an inhibitor of a key kinase, a common mechanism for such compounds.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response drug This compound Derivative drug->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.

Conclusion

The described LC-MS method provides a framework for the reliable quantification of this compound in biological matrices. This protocol, combining a straightforward sample preparation procedure with the selectivity of tandem mass spectrometry, is suitable for regulated bioanalysis in the context of drug development. The provided parameters should be considered a starting point and optimized for the specific instrumentation and matrix used in the user's laboratory.

References

Application Notes and Protocols: Antimicrobial Screening of Novel Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoindolinone scaffold is a significant structural motif found in numerous natural products and synthetic pharmaceutical compounds.[1][2] These derivatives exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, antiviral, and potent antimicrobial effects.[2][3] With the escalating threat of antimicrobial resistance, the discovery of novel therapeutic agents is a critical priority in global health.[4][5] Isoindolinones represent a promising class of molecules for the development of new antibiotics and antifungals, with some derivatives showing efficacy against multi-drug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of novel isoindolinone compounds for antimicrobial activity. Detailed protocols for primary and secondary screening assays are provided, along with templates for data presentation and visualizations of experimental workflows.

Data Presentation: Summarized Antimicrobial Activity

Quantitative data from screening assays should be organized into clear, structured tables to facilitate the comparison of compound efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Isoindolinone Compounds

This table summarizes the lowest concentration of a compound that visibly inhibits microbial growth. Values are typically reported in µg/mL.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)K. pneumoniae (ATCC BAA-1705)C. albicans (ATCC 90028)Positive Control (MIC, µg/mL)
ISO-001 16>643264Vancomycin (1) / Ciprofloxacin (0.25) / Fluconazole (0.5)
ISO-002 432168Vancomycin (1) / Ciprofloxacin (0.25) / Fluconazole (0.5)
ISO-003 8>646432Vancomycin (1) / Ciprofloxacin (0.25) / Fluconazole (0.5)
ISO-004 21684Vancomycin (1) / Ciprofloxacin (0.25) / Fluconazole (0.5)

Data are representative examples based on published findings for isoindolinone derivatives.[1][8][9]

Table 2: Zone of Inhibition for Novel Isoindolinone Compounds (Disk Diffusion Assay)

This table presents the diameter (in mm) of the zone where microbial growth is inhibited around a disk impregnated with the test compound.

Compound ID (Concentration)S. aureus (ATCC 29213)B. cereus (ATCC 14579)E. coli (ATCC 25922)C. albicans (ATCC 90028)Positive Control (Zone, mm)
ISO-001 (100 µ g/disk )15 mm18 mm9 mm11 mmAmpicillin (25) / Nystatin (18)
ISO-002 (100 µ g/disk )22 mm25 mm14 mm19 mmAmpicillin (25) / Nystatin (18)
ISO-003 (100 µ g/disk )18 mm20 mm10 mm14 mmAmpicillin (25) / Nystatin (18)
ISO-004 (100 µ g/disk )26 mm29 mm17 mm23 mmAmpicillin (25) / Nystatin (18)

Data are representative examples based on published findings.[1][2]

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex processes in drug discovery, from the overall screening strategy to potential molecular mechanisms.

G cluster_prep Preparation cluster_screen Screening Cascade cluster_analysis Analysis & Follow-up Compound Synthesized Isoindolinone Library Primary Primary Screening (Disk Diffusion or Single-Dose Assay) Compound->Primary Media Prepare Media & Reagents Media->Primary Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Primary MIC Secondary Screening: Determine MIC (Broth Microdilution) Primary->MIC Active 'Hits' MBC Determine MBC/MFC MIC->MBC Cytotox Cytotoxicity Assay (e.g., against L929 cells) MIC->Cytotox SAR Structure-Activity Relationship (SAR) MBC->SAR Cytotox->SAR Lead Lead Compound Identification SAR->Lead

General workflow for antimicrobial screening of isoindolinone compounds.

G cluster_0 Mechanism of Action Hypothesis cluster_1 Molecular Targets Prodrug Nitro-Isoindolinone (Inactive Prodrug) Enzyme Bacterial Nitroreductase Prodrug->Enzyme Enters Bacterial Cell RNS Reactive Nitrogen Species (RNS) Enzyme->RNS Bio-activation Damage Cellular Damage RNS->Damage DNA DNA Strand Breaks Damage->DNA Proteins Protein Dysfunction Damage->Proteins Lipids Lipid Peroxidation (Membrane Damage) Damage->Lipids Death Bacterial Cell Death DNA->Death Proteins->Death Lipids->Death

Hypothetical mechanism of action for a nitro-isoindolinone compound.[10]

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the antimicrobial properties of novel isoindolinone compounds.

Protocol 1: Agar Disk Diffusion Assay

This method is a preliminary, qualitative test to screen for antimicrobial activity. It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target microorganism.[2][11]

Principle An active compound will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Materials

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm filter paper disks

  • Test isoindolinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic disks (e.g., Ampicillin, Nystatin)[1]

  • Negative control disks (solvent only)

  • Sterile cotton swabs, forceps, and micropipettes

Procedure

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside wall of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[10]

  • Drying: Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Disk Application: Using sterile forceps, place impregnated paper disks onto the agar surface. Gently press each disk to ensure complete contact with the agar.

    • Test Disks: Pipette a known amount (e.g., 10 µL) of the isoindolinone solution onto a sterile disk.

    • Control Disks: Place positive and negative control disks on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.

  • Incubation: Invert the plates and incubate under appropriate conditions:

    • Bacteria: 37°C for 18-24 hours.[10]

    • Fungi: 35°C for 24-48 hours.[10]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Principle Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Growth is assessed by visual inspection for turbidity after incubation.

Materials

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Test isoindolinone compounds

  • Standardized microbial inoculum

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Multichannel pipette

Procedure

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate.

    • Add 100 µL of broth to all wells.

    • Add 100 µL of the stock compound solution to the first column, creating a 1:2 dilution.

    • Use a multichannel pipette to transfer 100 µL from the first column to the second, and repeat across the plate to create the dilution series. Discard the final 100 µL from the last column.

  • Inoculation: Prepare a diluted inoculum that, when added to the wells, results in a final concentration of approximately 5 x 10^5 CFU/mL.[10] Add 100 µL of this diluted inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only (no compound).

    • Sterility Control: Wells containing broth only (no inoculum).

    • Positive Control: A row containing a serial dilution of a standard antibiotic.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[10]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10]

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of a compound required to kill the microorganism.

Principle Aliquots from the clear wells of the MIC assay are sub-cultured onto an agar medium without any antimicrobial agent. The absence of growth after incubation indicates that the microorganisms were killed at that concentration.

Materials

  • MIC plate from Protocol 2

  • Nutrient agar plates (e.g., MHA, Sabouraud Dextrose Agar)

  • Sterile micropipette or inoculating loop

Procedure

  • Sub-culturing: From each well in the MIC plate that showed no visible growth, take a 10-20 µL aliquot.[10]

  • Inoculation: Spot-inoculate the aliquots onto a fresh agar plate. Label each spot corresponding to the concentration in the MIC well.

  • Incubation: Incubate the agar plates at the appropriate temperature and duration (as in Protocol 1).

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration from the MIC plate that results in no colony formation on the sub-culture agar plate.[10] This represents a ≥99.9% reduction in the initial inoculum.

References

Application Notes and Protocols: Anticancer Activity Evaluation of Isoindoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of isoindoline analogs. The protocols and data presented are synthesized from recent studies and are intended to guide researchers in the screening and characterization of novel isoindoline-based compounds.

Quantitative Data Summary

The anticancer efficacy of various isoindoline and related analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below to provide a comparative view of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Isoindole-1,3-dione Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 7A549 (Lung Carcinoma)19.41 ± 0.01[1]
Compound 9HeLa (Cervical Cancer)Cell-selective activity noted[1]
Compound 11HeLa (Cervical Cancer)Cell-selective activity noted[1]
Compound 11C6 (Glioma)Higher activity than 5-FU at 100 µM[1]
N-benzylisoindole-1,3-dione derivativesA549-Luc (Adenocarcinoma)Time-dependent cytotoxicity[2]

Table 2: In Vitro Cytotoxicity (IC50) of Indolylisoxazoline Analogs

CompoundCell LineIC50 (µM)Reference
6c C4-2 (Prostate Cancer)2.5 - 5.0[3]
6d C4-2 (Prostate Cancer)2.5 - 5.0[3]
6i C4-2 (Prostate Cancer)2.5 - 5.0[3]
6l C4-2 (Prostate Cancer)2.5 - 5.0[3]

Table 3: In Vitro Cytotoxicity (IC50) of Indole-Based 1,3,4-Oxadiazoles

CompoundCell LineIC50 (µM)Reference
2e HCT116 (Colorectal Carcinoma)6.43 ± 0.72[4]
2e A549 (Lung Adenocarcinoma)9.62 ± 1.14[4]
2e A375 (Melanoma)8.07 ± 1.36[4]
Erlotinib (Control)HCT116 (Colorectal Carcinoma)17.86 ± 3.22[4]
Erlotinib (Control)A549 (Lung Adenocarcinoma)19.41 ± 2.38[4]
Erlotinib (Control)A375 (Melanoma)23.81 ± 4.17[4]

Table 4: In Vitro Cytotoxicity (IC50) of Isoindolinone Derivatives

CompoundCell LineIC50 (µg/mL)Reference
2a A549 (Lung Tumor)650.25[5]

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized from methodologies reported in the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 4 x 10³ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the isoindoline analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., 5-Fluorouracil or Erlotinib).[1][4]

  • Incubation: Incubate the plates for 24 to 48 hours.[5][6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 50-100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.[5]

Apoptosis Analysis by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method is used to visualize nuclear changes and differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with isoindoline analogs

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the isoindoline analogs for the specified time.

  • Staining: Prepare a staining solution by mixing AO and EB (1:1 ratio).

  • Cell Staining: Add a small volume of the AO/EB staining solution to the treated cells.

  • Visualization: Immediately observe the cells under a fluorescence microscope.

    • Viable cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation.

    • Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways affected by the isoindoline analogs.[8]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, EGFR, ATM)[3][4][8]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.[8]

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.[8]

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by anticancer isoindoline analogs, leading to apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Signaling_Cascade->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Isoindoline_Analog Isoindoline Analog Isoindoline_Analog->Receptor Inhibits Isoindoline_Analog->Signaling_Cascade Inhibits

Caption: Hypothetical signaling pathway inhibited by an isoindoline analog.

Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating the anticancer activity of novel isoindoline analogs.

experimental_workflow Start Synthesize Isoindoline Analogs In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Active_Compounds Identify Active Compounds (Low IC50) In_Vitro_Screening->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Yes End Lead Compound Identification Active_Compounds->End No Apoptosis_Assay Apoptosis Assays (AO/EB, Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blotting Mechanism_Studies->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Western_Blot->In_Vivo_Studies In_Vivo_Studies->End

Caption: General workflow for anticancer drug screening.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay of Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[4] Consequently, inhibitors of carbonic anhydrase have significant therapeutic potential for a range of conditions such as glaucoma, epilepsy, and certain types of cancer.[5][6][7] Isoindolinones are a class of heterocyclic compounds that have shown a wide array of biological activities, and recent studies have highlighted their potential as effective carbonic anhydrase inhibitors.[5][8][9]

These application notes provide detailed protocols for assessing the inhibitory activity of isoindolinone derivatives against human carbonic anhydrase isoforms (hCA I and hCA II), which are relevant therapeutic targets.[5] The protocols described herein are based on established spectrophotometric methods that monitor the esterase activity of the enzyme.

Biological Pathway: Carbonic Anhydrase Catalyzed CO2 Hydration

Carbonic anhydrase facilitates the rapid interconversion of carbon dioxide and water into carbonic acid, which then dissociates into bicarbonate and a proton.[2] This reaction is crucial for maintaining acid-base balance in the blood and other tissues.[4] The enzyme's active site contains a zinc ion that is essential for catalysis.[2]

CO2 Carbon Dioxide (CO2) H2CO3 Carbonic Acid (H2CO3) CO2->H2CO3 + H2O H2O Water (H2O) HCO3 Bicarbonate (HCO3-) H2CO3->HCO3 H_ion Proton (H+) H2CO3->H_ion CA Carbonic Anhydrase H2CO3->CA CA->H2CO3 Catalysis

Caption: The reversible hydration of carbon dioxide catalyzed by carbonic anhydrase.

Experimental Protocols

Esterase Activity Assay for Carbonic Anhydrase Inhibition

This method utilizes the esterase activity of carbonic anhydrase to determine its inhibition by test compounds like isoindolinones. The assay measures the enzymatic hydrolysis of a substrate, typically 4-nitrophenyl acetate (p-NPA), which produces the chromophore 4-nitrophenol, detectable by spectrophotometry at 400 nm.

Materials and Reagents:

  • Human carbonic anhydrase I and II (hCA I and hCA II)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-Nitrophenyl acetate (p-NPA) substrate solution in acetonitrile

  • Test isoindolinone compounds

  • Acetazolamide (standard inhibitor)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the enzyme (e.g., 1 mg/mL) in Tris-HCl buffer and store it at -20°C.

    • Prepare stock solutions of the test isoindolinone compounds and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare the p-NPA substrate solution (e.g., 10 mM) in acetonitrile.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[10]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Experimental Workflow for CA Inhibition Assay

The following diagram illustrates the key steps involved in the carbonic anhydrase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well plate (Buffer, Inhibitor/Control) Reagents->Plate_Setup Add_Enzyme Add Enzyme Solution Plate_Setup->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add p-NPA Substrate Incubate->Add_Substrate Measure_Abs Measure Absorbance at 400 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 values Calc_Inhibition->Det_IC50 Calc_Ki Calculate Ki values Det_IC50->Calc_Ki

Caption: Workflow for the determination of carbonic anhydrase inhibition.

Data Presentation

The inhibitory activity of isoindolinone compounds against hCA I and hCA II is typically summarized in a table format, presenting the IC50 and Ki values for each compound. This allows for a clear and direct comparison of the potency of the different derivatives.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Isoindolinone Derivatives

CompoundhCA I IC50 (nM)hCA I Ki (nM)hCA II IC50 (nM)hCA II Ki (nM)
Isoindolinone A15.8 ± 0.911.48 ± 4.1825.4 ± 1.59.32 ± 2.35
Isoindolinone B75.73 ± 1.20587.08 ± 35.21231 ± 1160.34 ± 46.59
Acetazolamide (AAZ)250180129

Data presented are hypothetical and for illustrative purposes, based on the format found in the literature.[5]

Conclusion

The described protocols provide a robust framework for the evaluation of isoindolinone derivatives as inhibitors of carbonic anhydrase. The esterase activity assay is a reliable and reproducible method suitable for screening and characterizing potential drug candidates. Accurate determination of IC50 and Ki values is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in drug discovery programs targeting carbonic anhydrase.

References

Application of Isoindolinones in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoindolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of isoindolinone derivatives. While the specific compound "Isoindolin-5-ol" is a part of this broader class, the vast majority of research focuses on the isoindolin-1-one and isoindoline-1,3-dione core structures, which will be the focus of this guide.

I. Therapeutic Applications & Biological Targets

The versatility of the isoindolinone scaffold allows for its interaction with a wide array of biological targets, leading to its investigation in multiple therapeutic areas.

Oncology

Isoindolinone derivatives have shown significant promise as anticancer agents, most notably through the development of immunomodulatory drugs (IMiDs®) and inhibitors of other critical cancer-related enzymes.

Key Target: Cereblon (CRBN)

Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[5] IMiDs, such as lenalidomide and pomalidomide, which are based on the isoindolinone scaffold, bind to CRBN, modulating the E3 ligase activity. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for multiple myeloma cell survival.[1][6]

Signaling Pathway: CRL4-CRBN E3 Ligase Pathway

CRL4_CRBN_Pathway Mechanism of Action of Isoindolinone-based IMiDs cluster_CRL4 CRL4 E3 Ubiquitin Ligase Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 DDB1->Rbx1 CRBN Cereblon (CRBN) Substrate Receptor DDB1->CRBN Ub Ubiquitin Rbx1->Ub Transfers Target_Protein Target Protein (e.g., Ikaros, Aiolos) CRBN->Target_Protein Recruits IMiD Isoindolinone IMiD (e.g., Lenalidomide) IMiD->CRBN Binds to Proteasome Proteasome Target_Protein->Proteasome Enters Ub->Target_Protein Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades to Cell_Death Myeloma Cell Apoptosis Degradation->Cell_Death Leads to

Caption: IMiD binding to CRBN alters substrate specificity of the CRL4 E3 ligase.

Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Screening

This protocol is used to assess the cytotoxic effects of isoindolinone derivatives on cancer cell lines.[2][7]

Materials:

  • Test isoindolinone compound(s)

  • Cancer cell line (e.g., MM.1S for multiple myeloma)

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2][8]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well.[2]

  • Incubation: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The inhibition of cholinesterases is a key strategy in the symptomatic treatment of Alzheimer's disease. Isoindolinone derivatives have been identified as potent inhibitors of these enzymes.

Key Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)

AChE and BChE are enzymes that hydrolyze the neurotransmitter acetylcholine, terminating its action at the synapse.[9] Inhibiting these enzymes increases the levels of acetylcholine in the brain, which can improve cognitive function.[9]

Quantitative Data: AChE/BChE Inhibition by Isoindolinone Derivatives

Compound IDTargetIC₅₀ (µM)Reference
8a AChE0.11[9]
8b AChE0.86[9]
8a BChE5.7[9]
8b BChE30.2[9]
Donepezil AChE0.028[9]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine.[10][11][12]

Workflow: Ellman's Method for AChE Inhibition

Ellmans_Method Workflow for AChE Inhibition Assay (Ellman's Method) cluster_reagents Reagents cluster_reaction Reaction Steps AChE AChE Enzyme Preincubation 1. Pre-incubate AChE with Inhibitor AChE->Preincubation Inhibitor Isoindolinone Inhibitor Inhibitor->Preincubation ATCI Acetylthiocholine (ATCI) Substrate Reaction_Start 2. Add ATCI to start reaction ATCI->Reaction_Start DTNB DTNB (Ellman's Reagent) Color_Dev 4. Thiocholine reacts with DTNB DTNB->Color_Dev Preincubation->Reaction_Start Hydrolysis 3. AChE hydrolyzes ATCI Reaction_Start->Hydrolysis Product Thiocholine Hydrolysis->Product Colored_Product 5-Thio-2-nitrobenzoate (Yellow Product) Color_Dev->Colored_Product Product->Color_Dev Spectrophotometer 5. Measure Absorbance at 412 nm Colored_Product->Spectrophotometer

Caption: A schematic of the Ellman's method for measuring AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Test isoindolinone compound(s) dissolved in DMSO

  • 0.1 M Phosphate Buffer (pH 8.0)[10]

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer[10]

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water[10]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup: In a 96-well plate, prepare the following in triplicate:

    • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.

    • Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[10]

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at 25°C.[10]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value.

Inflammation & Autoimmune Diseases

Isoindolinone derivatives have been explored as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade like cyclooxygenases.

Key Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product.[3][13]

Materials:

  • Human recombinant COX-2 enzyme

  • Test isoindolinone compound(s)

  • COX Assay Buffer

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP or Amplex™ Red)

  • Arachidonic Acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2, Heme, probe, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.[13][14]

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Enzyme Control: 160 µL Buffer + 10 µL Heme + 10 µL COX-2 + 10 µL vehicle.[15]

    • Inhibitor Control: 160 µL Buffer + 10 µL Heme + 10 µL COX-2 + 10 µL Celecoxib.

    • Test Sample: 160 µL Buffer + 10 µL Heme + 10 µL COX-2 + 10 µL test compound.[15]

    • Background: 160 µL Buffer + 10 µL Heme + 10 µL heat-inactivated COX-2.[15]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.[15]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.[15]

  • Fluorescence Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Other Therapeutic Areas

The isoindolinone scaffold has been investigated for a range of other diseases, highlighting its versatility.

Table: Additional Targets and Indications for Isoindolinone Derivatives

Target Enzyme/ReceptorTherapeutic AreaRepresentative Activity / Compound ClassReference(s)
Carbonic Anhydrases (hCA I & II) Glaucoma, EpilepsyCompounds 2c & 2f with Kᵢ values in the low nM range, superior to Acetazolamide.[10][16][17]
ADAMTS-4/5 OsteoarthritisIsoindoline amide derivatives developed as potent, orally bioavailable inhibitors.[18]
Kv1.5 Potassium Channel Atrial FibrillationIsoindolinone compounds identified as potent blockers with good in vivo PK profiles.[15]
SARS-CoV-2 3CL Protease Antiviral (COVID-19)Isoindolinone derivatives with continuous quaternary carbons showed antiviral activity.[19]

II. Synthetic Protocols for Isoindolinone Derivatives

Several robust synthetic methodologies have been developed to access the isoindolinone core.

Rhodium-Catalyzed C-H Activation/Annulation

This method provides an efficient and atom-economical route to 3-substituted isoindolinones from readily available benzamides and alkenes.[4][18]

General Reaction Scheme:

Rh_Catalysis cluster_reactants cluster_products r1 N-substituted Benzamide plus1 + r1->plus1 r2 Alkene plus1->r2 arrow [RhCp*Cl₂]₂, Cu(OAc)₂ Toluene, 130 °C r2->arrow p1 3-Substituted Isoindolin-1-one arrow->p1

Caption: Rhodium-catalyzed synthesis of 3-substituted isoindolin-1-ones.

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction tube under an argon atmosphere, add the N-substituted benzamide (0.10 mmol, 1.0 equiv), [{RhCp*Cl₂}₂] (1.2 mg, 0.002 mmol), and Cu(OAc)₂·H₂O (40 mg, 0.20 mmol).[4]

  • Reagent Addition: Add the alkene (0.12 mmol, 1.2 equiv) and toluene (1.0 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 130°C for 24 hours.[4]

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired isoindolinone product.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction for generating molecular diversity and has been used to synthesize complex isoindolinone structures.[15][20]

Experimental Protocol (General):

  • Isonitrile Formation (in situ): A formamide (e.g., 2-phenylethyl formamide, 1.0 equiv) is dissolved in dichloromethane. The solution is cooled to -10°C, and triphosgene (0.4 equiv) in dichloromethane is added dropwise. The mixture is stirred for 30 minutes.[21]

  • Aldehyde/Amine Condensation: In a separate flask, an aldehyde (e.g., methyl 2-formylbenzoate), an amine, and a carboxylic acid are mixed in methanol.[21]

  • Ugi Reaction: The solution from step 2 is added to the in situ formed isocyanide mixture at -10°C. The reaction is allowed to warm to room temperature and stirred for 24-48 hours.

  • Workup & Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the α-aminoacyl amide product, which can then undergo intramolecular cyclization to form the isoindolinone.

III. Conclusion

The isoindolinone scaffold is a cornerstone of modern medicinal chemistry, with applications spanning from oncology to neurodegenerative diseases and beyond. The synthetic tractability of this core, combined with its ability to interact with a diverse range of high-value biological targets, ensures its continued relevance in drug discovery. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and optimize novel isoindolinone derivatives for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Navigating the Synthesis of Isoindolin-5-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Isoindolin-5-ol, a key heterocyclic scaffold, can present unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, aiming to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common precursor for the synthesis of this compound is 3-amino-4-hydroxybenzoic acid or its derivatives. The synthesis typically involves the formation of the isoindolinone ring system from these precursors. One potential route involves the catalytic reduction of a nitro-substituted phthalimide to form the corresponding aminoisoindolinone, which can then be converted to the hydroxyl derivative via a diazotization reaction.

Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes and how can I improve the yield?

Low yields in this compound synthesis can stem from several factors. Incomplete reactions, the formation of side products, and degradation of the target molecule are common culprits. To enhance your yield, consider the following:

  • Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst concentration. For instance, in reactions involving the reduction of a nitro group, the choice of catalyst and hydrogen pressure can be critical.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions and inhibit catalyst activity.

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group is susceptible to oxidation and other side reactions. Consider protecting it with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) early in the synthesis and deprotecting it in the final step.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A common side reaction in the synthesis of hydroxylated isoindolinones is the hydrolysis of the lactam ring, particularly under acidic or basic conditions. This leads to the formation of the corresponding amino acid derivative. To mitigate this:

  • Control pH: Maintain a neutral pH during workup and purification steps whenever possible.

  • Minimize Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Purification: Employ appropriate purification techniques, such as column chromatography with a suitable solvent system, to separate the desired product from polar impurities resulting from hydrolysis.

Q4: What is a reliable method for the purification of this compound?

Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel is a common and effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. In some cases, reverse-phase chromatography may be a suitable alternative for highly polar products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the catalyst is fresh and active. Use freshly distilled solvents and pure reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some steps may require heating, while others may need to be performed at room temperature or below.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
Formation of Multiple Spots on TLC Presence of starting materials and side products.Optimize reaction conditions to drive the reaction to completion. Use appropriate workup procedures to remove major impurities before purification.
Decomposition of the product.The hydroxyl group can make the product sensitive to air and light. Work up the reaction promptly and store the product under an inert atmosphere in the dark.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble.After aqueous workup, saturate the aqueous layer with sodium chloride before extraction with an organic solvent to improve recovery.
Product co-elutes with impurities during chromatography.Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina or reverse-phase silica).
Inconsistent Yields Variability in starting material quality.Source high-purity starting materials and characterize them before use.
Sensitivity to atmospheric moisture or oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Data Presentation

Table 1: Comparison of Yields for Isoindolinone Synthesis via Reductive C-N Coupling
Starting MaterialAmineProductYield (%)
2-CarboxybenzaldehydeAniline2-Phenylisoindolin-1-one98
2-Carboxybenzaldehydep-Toluidine2-(p-Tolyl)isoindolin-1-one99.8
2-Carboxybenzaldehydep-Anisidine2-(4-Methoxyphenyl)isoindolin-1-one99
2-CarboxybenzaldehydeBenzylamine2-Benzylisoindolin-1-one99
2-Carboxybenzaldehyden-Butylamine2-(n-Butyl)isoindolin-1-one95

Note: This data is for general isoindolinone synthesis and yields for this compound may vary depending on the specific synthetic route and conditions.

Experimental Protocols

A general procedure for the synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde is the reductive C-N coupling and intramolecular amidation.[1]

Materials:

  • 2-Carboxybenzaldehyde

  • Amine (e.g., ammonia or a primary amine)

  • Platinum nanowires catalyst

  • Hydrogen gas (1 bar)

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, dissolve 2-carboxybenzaldehyde and the amine in the chosen solvent.

  • Add the platinum nanowires catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 1 bar.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 3-Amino-4-hydroxybenzoic_Acid 3-Amino-4-hydroxybenzoic Acid or derivative Ring_Formation Ring Formation/ Lactamization 3-Amino-4-hydroxybenzoic_Acid->Ring_Formation Direct Optional_Protection Optional: Hydroxyl Protection 3-Amino-4-hydroxybenzoic_Acid->Optional_Protection Protection Optional_Deprotection Optional: Deprotection Ring_Formation->Optional_Deprotection This compound This compound Ring_Formation->this compound Direct Optional_Protection->Ring_Formation Optional_Deprotection->this compound

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions If pure Check_Workup Review Workup Procedure (pH control) Optimize_Conditions->Check_Workup Purification Optimize Purification (Solvent System) Check_Workup->Purification Protecting_Group Consider Protecting Hydroxyl Group Purification->Protecting_Group If still issues Success Improved Yield/ Purity Purification->Success If successful Protecting_Group->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Isoindolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with Isoindolin-5-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A: The solubility of a compound is dictated by its physicochemical properties. This compound derivatives, like many heterocyclic compounds, often have a rigid, fused ring structure which can lead to strong crystal lattice energy.[1] High lattice energy means more energy is required to break apart the crystal structure and dissolve the compound. Furthermore, the overall molecule may possess a high degree of lipophilicity (hydrophobicity), leading to poor interaction with water molecules.

Q2: What are the primary strategies for improving the solubility of my this compound derivative?

A: There are three main categories of strategies to enhance solubility: chemical modifications, physical modifications, and formulation-based approaches.[2][3]

  • Chemical Modifications: These involve altering the molecule itself, such as through salt formation or creating a prodrug.[3][4]

  • Physical Modifications: These methods change the solid-state properties of the drug, including reducing particle size (micronization, nanosuspension) or creating amorphous solid dispersions.[3][5]

  • Formulation Approaches: This involves using excipients to improve solubility, such as co-solvents, surfactants, or complexing agents like cyclodextrins.[6][7]

Q3: How does pH impact the solubility of this compound derivatives?

A: The isoindoline core contains a basic nitrogen atom.[8] Consequently, these derivatives often behave as weak bases. Their solubility is highly pH-dependent.[9][10] In acidic environments (low pH), the nitrogen atom can become protonated (ionized), which significantly increases the compound's interaction with water and enhances solubility. Conversely, in neutral or basic environments (higher pH), the compound is likely to be in its less soluble, non-ionized form.[9]

Q4: When should I choose salt formation over a prodrug strategy?

A: The choice depends on the specific properties of your molecule and your development goals.

  • Salt formation is often the first and most effective strategy for ionizable compounds, particularly weak bases.[11][12] It is a relatively straightforward approach to significantly increase both solubility and dissolution rate.[11] It is ideal for early-stage development and for compounds with a suitable pKa for salt formation (a pKa difference of at least 2 between the drug and the counterion is recommended).[8]

  • A prodrug approach is a more involved chemical modification where a labile promoiety is attached to the parent drug.[4][13][14] This strategy is considered when salt formation is not feasible (e.g., for non-ionizable compounds) or does not provide sufficient solubility enhancement.[15] It can also be used to overcome other issues like poor permeability or taste-masking.[13][16]

Troubleshooting Guide

Problem: My compound precipitates from the buffer during my in vitro assay.

Possible Cause: The compound's thermodynamic solubility is exceeded at the assay's pH and concentration.

Solutions:

  • Adjust the pH: If your assay allows, lower the pH of the buffer to increase the ionization and solubility of your weakly basic compound.

  • Use a Co-solvent: Small amounts of a water-miscible organic solvent can significantly increase solubility.[2] Always run a vehicle control to ensure the co-solvent does not affect the assay outcome.

    • Methodology: Prepare a high-concentration stock solution of your compound in 100% DMSO. For the assay, perform serial dilutions in an aqueous buffer, ensuring the final DMSO concentration is low (typically <1%, ideally <0.1%) to avoid artifacts.

    Co-SolventTypical Final ConcentrationNotes
    Dimethyl Sulfoxide (DMSO)< 1%Most common; can have biological effects at higher concentrations.
    Ethanol< 5%Can cause protein precipitation in some assays.
    Polyethylene Glycol (PEG 400)5-20%Generally well-tolerated in many biological systems.
    Propylene Glycol5-20%Useful for both parenteral and oral formulations.[2]
  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[6][17]

    • Methodology: Prepare the aqueous assay buffer containing a predetermined concentration of a cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD). Add the drug (often from a DMSO stock) to this solution. The cyclodextrin will help keep the drug in solution.

Problem: I cannot achieve the required concentration for an oral in vivo study.

Possible Cause: The compound has very low aqueous solubility and/or a slow dissolution rate, limiting its bioavailability for oral administration.

Solutions:

  • Salt Formation (Recommended First Step): Converting the basic this compound derivative into a salt is a highly effective method to improve aqueous solubility and dissolution.[12][18] A salt screening study is required to identify the optimal counterion.

    Salt_Screening_Workflow A Start: Poorly Soluble This compound (Base) B Select Counter-ions (e.g., HCl, Mesylate, Tosylate, Sulfate, Hippurate) A->B C Small-Scale Salt Formation (96-well plate) B->C D Solubility Assessment (Kinetic/Thermodynamic) C->D E Characterize Solids (XRPD, DSC, TGA) D->E F Identify Lead Salts (High Solubility, Crystalline) E->F G Scale-up Synthesis (Gram Scale) F->G J No suitable salt found? F->J H Full Characterization (Hygroscopicity, Stability, Dissolution Rate) G->H I Select Candidate for In Vivo Studies H->I K Consider Alternative Strategies (Prodrug, Solid Dispersion) J->K

    Caption: Workflow for Salt Screening and Selection.
  • Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][6][11]

    • Micronization: Milling techniques reduce particles to the micron range. This increases the dissolution rate but not the equilibrium solubility.[3]

    • Nanosuspension: High-pressure homogenization or wet bead milling can create nanoparticles (typically < 1000 nm). This significantly enhances the dissolution rate and can also slightly increase equilibrium solubility.[11][19]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix can create an amorphous, higher-energy solid form. This amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form.[5][20]

    • Common Carriers: HPMC, HPMCAS, PVP, Soluplus®.

    • Preparation Methods: Spray drying or hot-melt extrusion.

  • Prodrug Approach: If other methods fail or are unsuitable, chemically modifying the this compound moiety into a more soluble prodrug is a viable option.[4][15] The prodrug is designed to be cleaved in vivo to release the active parent drug. A common strategy for hydroxyl groups is to add a phosphate ester, which is highly water-soluble and is cleaved by endogenous phosphatases.

    Prodrug_Concept cluster_0 In Vitro (Synthesis) cluster_1 In Vivo (Administration & Metabolism) A This compound (Parent Drug, Low Solubility) B Attach Solubilizing Promoieity (e.g., Phosphate) A->B C Water-Soluble Prodrug B->C D Prodrug is Absorbed C->D Administration E Enzymatic or Chemical Cleavage (e.g., by Phosphatases) D->E F Parent Drug Released at Site of Action E->F G Solubilizing Group is Eliminated E->G

    Caption: The Prodrug Approach for Solubility Enhancement.

Summary of Strategies & Key Data

The following table summarizes the advantages and disadvantages of the primary solubility enhancement techniques.

StrategyPrincipleTypical Solubility IncreaseAdvantagesDisadvantages
Salt Formation Increases ionization of the drug.10 to >1000-fold[11]Simple, cost-effective, significant impact on solubility and dissolution.[11][12]Only for ionizable drugs; risk of disproportionation; hygroscopicity issues.[21]
Particle Size Reduction Increases surface area for dissolution.N/A (improves rate, not equilibrium solubility)Broadly applicable, established technology.Can lead to particle agglomeration; may not be sufficient for very insoluble compounds.[19]
Solid Dispersion Creates a high-energy amorphous form.2 to >100-foldSignificant increase in apparent solubility and dissolution.Physically unstable (risk of recrystallization); manufacturing complexity.
Prodrug Approach Chemical modification to a more soluble form.Highly variable, can be >1000-fold[4]Can solve multiple problems (solubility, permeability); potential for targeting.[16]Requires chemical synthesis and validation; risk of incomplete conversion or altered toxicology.[4]
Co-solvents Reduces the polarity of the solvent system.2 to >50-foldSimple to implement for in vitro and preclinical studies.[2]Potential for toxicity and drug precipitation upon dilution in vivo.[2]
Cyclodextrins Forms a water-soluble inclusion complex.2 to >100-foldLow toxicity, effective for many lipophilic drugs.Limited by stoichiometry and drug size; can be expensive.

Experimental Protocols

Protocol 1: General Kinetic Solubility Assay (96-Well Plate)
  • Stock Solution Prep: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer in each well to achieve a final concentration of 100 µM (with 1% DMSO). Mix well by pipetting or shaking.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Removal: Centrifuge the plate at a high speed (e.g., 3000 x g) for 15 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer a known volume of the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) by comparing against a standard curve prepared in a 50:50 mixture of acetonitrile and water.

Protocol 2: Small-Scale Salt Screening
  • Counterion Selection: Prepare stock solutions (e.g., 0.5 M) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, p-toluenesulfonic acid) in a suitable solvent like acetone or ethanol.

  • Reaction Setup: In separate vials or a 96-well block, dissolve a known amount of the this compound derivative (free base) in a minimal amount of a suitable solvent.

  • Counterion Addition: Add a stoichiometric equivalent (1.0 eq) of each acid counterion solution to the respective vials.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, use cooling or anti-solvent addition methods to induce precipitation.

  • Solid Isolation: Isolate any resulting solids by centrifugation or filtration.

  • Initial Analysis:

    • Solubility: Perform a kinetic solubility assay (Protocol 1) on the resulting solids.

    • Solid-State Characterization: Analyze promising hits using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and formation of a new solid form.

    Decision_Tree A Start: Solubility Issue with This compound Derivative B Is the compound ionizable? (Likely YES, it's a weak base) A->B C Perform Salt Screening B->C Yes K Consider Prodrug Approach (Non-ionizable compound) B->K No D Did salt formation solve the issue? C->D E Proceed with selected salt form D->E Yes F Consider Physical Modifications or Formulation Strategies D->F No G Is dissolution rate the main issue? F->G H Particle Size Reduction (Micronization/Nanosizing) G->H Yes I Is equilibrium solubility the main issue? G->I No J Amorphous Solid Dispersion or Prodrug Approach I->J Yes

    Caption: Decision Tree for Solubility Enhancement.

References

Optimization of reaction conditions for N-substitution of Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-substitution of isoindolin-5-ol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-substitution of this compound?

A1: The primary methods for forming a new bond to the nitrogen of this compound are:

  • N-Alkylation: This involves the reaction of this compound with an alkyl halide (or sulfonate) in the presence of a base. This is a classical and widely used method for creating N-alkyl bonds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction used to form N-aryl or N-heteroaryl bonds. This method is known for its broad substrate scope and tolerance of various functional groups.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of N-aryl bonds. While traditionally requiring harsh conditions, modern protocols with ligands have made this method milder.[3]

  • Reductive Amination: This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product.[4][5][6]

Q2: How does the hydroxyl group at the 5-position affect the N-substitution reaction?

A2: The phenolic hydroxyl group is acidic and can interfere with the N-substitution reaction in several ways:

  • Competition for the base: The hydroxyl group can be deprotonated by the base, consuming an equivalent of the base intended for the nitrogen.

  • O-substitution side products: The resulting phenoxide is nucleophilic and can compete with the nitrogen to react with the electrophile (e.g., alkyl or aryl halide), leading to the formation of O-substituted byproducts.

  • Protecting Group Strategy: To avoid these issues, it is often advisable to protect the hydroxyl group as an ether (e.g., methyl, benzyl, or silyl ether) or another suitable protecting group before performing the N-substitution. The protecting group can then be removed in a subsequent step.

Q3: What is the typical role of a ligand in Buchwald-Hartwig and Ullmann reactions?

A3: In both palladium- and copper-catalyzed N-arylation reactions, ligands play a crucial role in stabilizing the metal center, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact the reaction's efficiency, substrate scope, and the required reaction conditions. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are common.[1] For Ullmann reactions, ligands such as diamines or amino acids can allow for lower reaction temperatures.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired N-Substituted Product

Question: My N-alkylation/arylation of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields can stem from several factors related to reagents, reaction conditions, and the inherent reactivity of the substrates. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low/No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions substrate Consider Substrate Reactivity start->substrate reagent_purity Purity of this compound, Electrophile, Solvent, and Base reagents->reagent_purity reagent_stoich Stoichiometry of Base and Electrophile reagents->reagent_stoich cond_base Base Selection & Strength conditions->cond_base cond_solvent Solvent Polarity & Aprotic/Protic Nature conditions->cond_solvent cond_temp Reaction Temperature conditions->cond_temp cond_cat Catalyst/Ligand (for cross-coupling) conditions->cond_cat sub_pg Protect Hydroxyl Group substrate->sub_pg sub_electrophile Reactivity of Electrophile (e.g., I > Br > Cl) substrate->sub_electrophile solution Successful Reaction reagent_purity->solution reagent_stoich->solution cond_base->solution cond_solvent->solution cond_temp->solution cond_cat->solution sub_pg->solution sub_electrophile->solution

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

Potential Cause Explanation & Suggested Solution
Incomplete Deprotonation The nitrogen of this compound must be deprotonated to become sufficiently nucleophilic. The hydroxyl group also consumes base. Solution: Use at least 2.2 equivalents of a strong base. For N-alkylation, strong bases like LiHMDS or NaH are often more effective than weaker bases like K₂CO₃. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.
Poor Reagent Quality Impurities, especially water, can quench the base and reactive intermediates. Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents. The purity of the this compound starting material and the electrophile should be confirmed.[7]
Suboptimal Solvent The choice of solvent can significantly impact reaction rates and outcomes. Solution: For N-alkylation, polar aprotic solvents like DMF, DMSO, or THF are generally preferred. For Buchwald-Hartwig reactions, toluene or dioxane are commonly used.[2]
Insufficient Temperature The reaction may have a high activation energy. Solution: Increase the reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures.
Inactive Catalyst (for Cross-Coupling) The palladium or copper catalyst may be inactive or poisoned. Solution: Use a fresh source of catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Low Electrophile Reactivity The alkyl or aryl halide may not be reactive enough. Solution: For alkylations, consider switching from a chloride to a more reactive bromide or iodide. For arylations, aryl bromides or iodides are generally more reactive than aryl chlorides.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing a mixture of products, including the desired N-substituted this compound and other impurities. How can I improve the selectivity?

Answer: The presence of multiple nucleophilic sites (nitrogen and oxygen) and potentially reactive C-H bonds can lead to side reactions.

Common Side Reactions and Mitigation Strategies:

Side Product Plausible Cause Suggested Solution
O-Alkylated/Arylated Product The hydroxyl group at the 5-position is deprotonated and acts as a nucleophile, competing with the nitrogen.Protect the hydroxyl group: Convert the -OH to an ether (e.g., using methyl iodide or benzyl bromide) or a silyl ether before the N-substitution step. This is the most effective way to ensure N-selectivity.
Di-Alkylated Product In reductive amination, the newly formed secondary amine can react again with the aldehyde/ketone.Control Stoichiometry: Use a slight excess of the this compound relative to the carbonyl compound.
Hydrodehalogenation of Aryl Halide In Buchwald-Hartwig amination, a side reaction can lead to the reduction of the aryl halide instead of coupling.Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (desired) versus side reactions. Screening different ligands may be necessary.

Data Presentation: Reaction Conditions for N-Substitution of Isoindolinone Analogs

The following tables summarize conditions reported for the N-alkylation of isoindolinone-based scaffolds, which can serve as a starting point for the optimization of this compound N-substitution.

Table 1: N-Alkylation of an N-Isoindolinonyl Ester [8]

Electrophile (R¹-X)Base (equiv.)R¹-X (equiv.)Yield (%)
Methyl IodideLiHMDS (1.3)373
Ethyl IodideLiHMDS (1.05)570
Isopropyl IodideLiHMDS (1.2)585
Allyl BromideLiHMDS (1.2)1.293
Benzyl BromideLiHMDS (1.5)1.282
4-Methoxybenzyl ChlorideLiHMDS (1.25)1.260

Note: The study found that other bases such as potassium tert-butoxide, sodium ethoxide, and cesium carbonate gave less promising results for this specific substrate.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol is a general starting point for the N-alkylation of this compound using an alkyl halide.

Reaction Workflow for N-Alkylation

G A Dissolve this compound in Anhydrous Solvent (e.g., DMF) B Cool to 0 °C A->B C Add Base (e.g., NaH) Portion-wise B->C D Stir at 0 °C to RT (Deprotonation) C->D E Add Alkyl Halide Dropwise at 0 °C D->E F Warm to RT or Heat (Monitor by TLC/LC-MS) E->F G Aqueous Workup & Extraction F->G H Purification (e.g., Column Chromatography) G->H

Caption: General experimental workflow for N-alkylation.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF or THF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base (e.g., NaH, 60% dispersion in oil, 2.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.

  • To a flame-dried Schlenk tube, add the Pd catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 eq.).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.2 eq.), the aryl halide (1.0 eq.), and anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube again and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 3: General Procedure for Reductive Amination

This protocol describes the N-alkylation of this compound with a carbonyl compound.

  • In a round-bottom flask, dissolve this compound (1.2 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a few drops of acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), 1.5 eq.) portion-wise at room temperature.

  • Continue stirring for 3-12 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Isoindolin-5-ol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the purification of isoindolin-5-ol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by chromatography?

A1: this compound presents a dual challenge due to its polar phenolic hydroxyl group and its basic secondary amine. In normal-phase chromatography on silica gel, the basic amine can interact strongly with acidic silanol groups, leading to peak tailing and potential sample loss. In reversed-phase chromatography, its polarity can result in poor retention on nonpolar stationary phases.

Q2: What is the estimated pKa of this compound and why is it important?

Q3: Which stationary phase is best for normal-phase chromatography of this compound?

A3: Standard silica gel can be used, but to mitigate peak tailing, consider using deactivated silica gel, alumina (basic or neutral), or an amine-functionalized silica phase. These alternatives reduce the strong interaction between the basic amine of this compound and the stationary phase.

Q4: How can I improve the retention of this compound in reversed-phase HPLC?

A4: To improve retention in reversed-phase HPLC, you should aim to suppress the ionization of the molecule. Since this compound is basic, using a mobile phase with a high pH (e.g., pH 10 with ammonium bicarbonate buffer) will neutralize the amine, making the molecule less polar and increasing its retention on a C18 column. Alternatively, using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amine, and while it will be more polar, ion-pairing with the acidic modifier can sometimes provide adequate retention and good peak shape.

Troubleshooting Guides

Normal-Phase Chromatography (Silica Gel)
Problem Potential Cause Solution
Peak Tailing Strong interaction between the basic amine of this compound and acidic silanol groups on the silica surface.1. Add a competing base: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia into your mobile phase.[1] 2. Change stationary phase: Switch to neutral alumina, basic alumina, or an amine-functionalized silica column.[2] 3. Deactivate silica: Pre-treat the silica gel with a solution containing triethylamine.
Poor Resolution Inappropriate mobile phase polarity.1. Optimize solvent system: Systematically vary the ratio of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). 2. Use a gradient: Start with a less polar mobile phase and gradually increase the polarity to improve the separation of closely eluting impurities.
No Elution of Compound The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the silica.1. Increase mobile phase polarity: Drastically increase the percentage of the polar solvent (e.g., switch from ethyl acetate/hexane to methanol/dichloromethane). 2. Check for decomposition: The compound may be degrading on the acidic silica. Test compound stability on a TLC plate spotted and left for some time before eluting.
Compound Elutes at the Solvent Front The mobile phase is too polar.1. Decrease mobile phase polarity: Increase the proportion of the nonpolar solvent in your mobile phase.
Reversed-Phase Chromatography (C18)
Problem Potential Cause Solution
Poor Retention (Elutes in Void Volume) This compound is too polar in its protonated form and has minimal interaction with the nonpolar C18 stationary phase.1. Increase mobile phase pH: Use a high pH mobile phase (e.g., pH 9-10 with a buffer like ammonium bicarbonate) to neutralize the amine group, making the molecule more hydrophobic. Ensure your column is stable at high pH. 2. Use a more retentive column: Consider a column with a different stationary phase, such as one with embedded polar groups.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanols on the stationary phase, or the mobile phase pH is too close to the pKa of the amine or hydroxyl group.1. Adjust mobile phase pH: Ensure the pH is at least 2 units away from the estimated pKa values. For the basic amine, a pH below 7 or above 11 is ideal. For the acidic phenol, a pH below 8 is recommended. A low pH (e.g., 2-3) is often a good starting point. 2. Use a high-purity, end-capped column: These columns have fewer free silanol groups. 3. Add a competing base: A small amount of triethylamine (0.1%) can mask residual silanols even in reversed-phase.
Variable Retention Times Inconsistent mobile phase preparation, pH drift, or temperature fluctuations.1. Buffer the mobile phase: Use a buffer (e.g., phosphate, acetate, or formate) to maintain a stable pH. 2. Prepare fresh mobile phase daily: The pH of mobile phases can change over time. 3. Use a column oven: Maintain a constant column temperature.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel

This protocol is a starting point for the purification of a crude reaction mixture containing this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an optimal system where the Rf of this compound is approximately 0.2-0.3. Good starting solvent systems to test are:

      • Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)

      • Ethyl Acetate/Hexane with 5-10% Methanol

      • To counteract tailing, add 0.5% triethylamine to the chosen solvent system.

  • Column Packing:

    • Choose an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column using the wet slurry method with the initial, least polar mobile phase you plan to use.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the solvent system determined from the TLC analysis.

    • If separation is difficult, a step or linear gradient can be employed. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for final purification to achieve high purity of this compound.

  • Analytical Method Development:

    • Using an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a separation method.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and run a linear gradient to a high percentage of B (e.g., 95%) over 15-20 minutes to determine the approximate elution time of this compound.

    • Optimize the gradient to achieve good separation from impurities.

  • Scale-Up to Preparative HPLC:

    • Use a larger preparative C18 column (e.g., 21.2 x 250 mm).

    • Adjust the flow rate based on the column dimensions.

    • The gradient profile from the analytical method can be adapted.

  • Sample Preparation:

    • Dissolve the partially purified this compound in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification and Fraction Collection:

    • Equilibrate the preparative column with the starting mobile phase.

    • Inject the sample and run the optimized gradient.

    • Collect fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Analyze the collected fractions for purity by analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

Visualizations

Troubleshooting_Normal_Phase start Problem with Normal-Phase Purification peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_tea Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->add_tea Yes no_elution No Elution? poor_resolution->no_elution No optimize_solvent Optimize Mobile Phase Polarity (TLC analysis) poor_resolution->optimize_solvent Yes increase_polarity Increase Mobile Phase Polarity (e.g., add Methanol) no_elution->increase_polarity Yes change_stationary Switch to Alumina or Amine-Functionalized Silica add_tea->change_stationary Still Tailing use_gradient Use a Solvent Gradient optimize_solvent->use_gradient Still Poor check_decomposition Check for On-Column Decomposition increase_polarity->check_decomposition Still No Elution Troubleshooting_Reversed_Phase start Problem with Reversed-Phase Purification poor_retention Poor Retention? start->poor_retention bad_peak_shape Poor Peak Shape? poor_retention->bad_peak_shape No increase_ph Increase Mobile Phase pH (e.g., pH 10) to Neutralize Amine poor_retention->increase_ph Yes variable_rt Variable Retention? bad_peak_shape->variable_rt No adjust_ph Adjust pH Away from pKa (e.g., pH 2-3) bad_peak_shape->adjust_ph Yes use_buffer Use a Buffered Mobile Phase variable_rt->use_buffer Yes use_polar_column Use a Polar-Embedded or Different Stationary Phase increase_ph->use_polar_column Still Poor use_endcapped Use High-Purity, End-Capped Column adjust_ph->use_endcapped Still Tailing fresh_mobile_phase Prepare Fresh Mobile Phase Daily use_buffer->fresh_mobile_phase Still Variable

References

Side reaction products in the synthesis of Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isoindolin-5-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic pathway to this compound involves a two-step process:

  • Formation of 5-Hydroxyisoindoline-1,3-dione: This intermediate is typically synthesized through the condensation reaction of 4-hydroxyphthalic acid with an ammonia source. Strong heating is usually required to drive the cyclization and dehydration.

  • Reduction of 5-Hydroxyisoindoline-1,3-dione: The resulting dione is then reduced to the desired this compound. This is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex.

Troubleshooting Guides

This section addresses specific side reactions and provides guidance on how to mitigate them.

Issue 1: Incomplete Cyclization During 5-Hydroxyisoindoline-1,3-dione Synthesis

Question: During the synthesis of 5-hydroxyisoindoline-1,3-dione from 4-hydroxyphthalic acid and ammonia, I observe a significant amount of a water-soluble byproduct, leading to low yields of the desired dione. What is this side product and how can I prevent its formation?

Answer:

The likely side product is the intermediate 4-hydroxyphthalamic acid , which results from the incomplete cyclization and dehydration of the initial ammonium salt.

Root Cause Analysis and Solutions:

Root Cause Solution
Insufficient heating temperature or duration.Ensure the reaction is heated to a sufficiently high temperature (typically >150 °C) to promote efficient dehydration and ring closure. Monitor the reaction for the cessation of water evolution.
Inefficient removal of water.Use a Dean-Stark apparatus or a similar setup to effectively remove the water formed during the reaction, driving the equilibrium towards the cyclized product.
Reaction equilibrium not favoring the product.If using a solvent, ensure it is a high-boiling, inert solvent (e.g., xylene, toluene) that facilitates azeotropic removal of water.

Experimental Protocol: Synthesis of 5-Hydroxyisoindoline-1,3-dione

  • Combine 4-hydroxyphthalic acid and a suitable ammonia source (e.g., aqueous ammonia, urea) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add a high-boiling inert solvent such as xylene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and collect the precipitated 5-hydroxyisoindoline-1,3-dione by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) to remove any residual solvent and dry under vacuum.

Issue 2: Formation of a Partially Reduced Byproduct During the Reduction Step

Question: I am attempting to reduce 5-hydroxyisoindoline-1,3-dione to this compound, but my final product is contaminated with a significant impurity that is more polar than the starting material but less polar than the desired product. What is this byproduct and how can I avoid it?

Answer:

This common byproduct is likely 5-hydroxy-3-hydroxyisoindolin-1-one , a partially reduced hydroxylactam. Its formation indicates that the reduction of one of the two carbonyl groups has occurred, but the second carbonyl reduction and subsequent dehydration to the isoindoline did not go to completion. The partial reduction of cyclic imides to hydroxylactams is a known possibility, especially if the reaction conditions are not optimal.[1]

Root Cause Analysis and Solutions:

Root Cause Solution
Insufficient amount of reducing agent.Ensure at least a stoichiometric amount of the reducing agent (e.g., LiAlH₄) is used to fully reduce both carbonyl groups. It is often advisable to use a slight excess.
Low reaction temperature.Conduct the reduction at a suitable temperature. For LiAlH₄ reductions, refluxing in an ethereal solvent like THF is common.[2]
Short reaction time.Allow the reaction to proceed for a sufficient duration to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS.
Inactivated reducing agent.Use freshly opened or properly stored LiAlH₄, as it can be deactivated by moisture.

Quantitative Data on Reduction of Cyclic Imides:

Reducing AgentTypical ProductPotential Side ProductsNotes
LiAlH₄ Amine (Isoindoline)Hydroxylactam, starting materialPowerful reducing agent, requires anhydrous conditions.[3]
Borane (BH₃) Amine (Isoindoline)Amine-borane complex, starting materialGenerally more chemoselective than LiAlH₄, but may form stable complexes requiring specific workup.[4]
Sodium Borohydride (NaBH₄) HydroxylactamStarting materialGenerally not strong enough to reduce imides completely to amines.[1]

Experimental Protocol: Reduction of 5-Hydroxyisoindoline-1,3-dione with LiAlH₄

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-hydroxyisoindoline-1,3-dione in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Formation of Polymeric or Tar-like Byproducts

Question: During the synthesis of this compound, I am observing the formation of a significant amount of dark, insoluble, high-molecular-weight material, which complicates purification and lowers the yield. What could be the cause and how can it be prevented?

Answer:

The formation of polymeric or tar-like byproducts can occur in both steps of the synthesis, often due to harsh reaction conditions or the presence of reactive intermediates.

Root Cause Analysis and Solutions:

Root Cause Solution
Step 1 (Dione Formation): High reaction temperatures leading to decarboxylation and subsequent polymerization of the aromatic ring.Optimize the reaction temperature and time to the minimum required for complete cyclization. Avoid unnecessarily prolonged heating.
Step 2 (Reduction): Presence of strong acids during workup can protonate the product, making it susceptible to polymerization.Use a careful and controlled workup procedure. A standard Fieser workup for LiAlH₄ reactions is generally preferred over a strongly acidic quench.
Step 2 (Reduction): High concentration of reactive intermediates.Perform the reduction at a higher dilution to favor intramolecular reaction over intermolecular polymerization.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagrams illustrate the key reaction pathways and the formation of potential side products.

Synthesis_Pathway 4-Hydroxyphthalic Acid 4-Hydroxyphthalic Acid Ammonium Salt Intermediate Ammonium Salt Intermediate 4-Hydroxyphthalic Acid->Ammonium Salt Intermediate + NH3 5-Hydroxyisoindoline-1,3-dione 5-Hydroxyisoindoline-1,3-dione Ammonium Salt Intermediate->5-Hydroxyisoindoline-1,3-dione - H2O (Heat) This compound This compound 5-Hydroxyisoindoline-1,3-dione->this compound + Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Reduction Ammonium Salt Intermediate Ammonium Salt Intermediate 4-Hydroxyphthalamic Acid 4-Hydroxyphthalamic Acid Ammonium Salt Intermediate->4-Hydroxyphthalamic Acid Incomplete Dehydration 5-Hydroxyisoindoline-1,3-dione 5-Hydroxyisoindoline-1,3-dione Partially Reduced Hydroxylactam Partially Reduced Hydroxylactam 5-Hydroxyisoindoline-1,3-dione->Partially Reduced Hydroxylactam Incomplete Reduction Polymeric Byproducts Polymeric Byproducts This compound This compound This compound->Polymeric Byproducts Decomposition/Polymerization

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Isoindolin-5-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with Isoindolin-5-ol, focusing on enhancing its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound can be influenced by several factors. Due to its phenolic hydroxyl group and secondary amine, the molecule is potentially susceptible to:

  • Oxidation: The phenolic group is prone to oxidation, which can be catalyzed by light, heat, trace metals, or the presence of oxidizing agents.[] This is often a primary degradation pathway for phenolic compounds.

  • pH: The stability of the molecule can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2]

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions (photodegradation).[2][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation, while impurities in solvents (like peroxides) can initiate oxidation.[4]

Q2: What are the recommended storage conditions for this compound solutions to ensure maximum stability?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]

  • Atmosphere: For long-term storage, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidation.

  • Container: Use high-quality, inert glass containers.[6]

Q3: Which solvents are recommended for preparing this compound solutions for stability studies?

A3: The choice of solvent depends on the experimental goal.

  • Aqueous Studies: Use high-purity, degassed water. If solubility is an issue, buffered solutions are recommended. A slightly acidic pH (e.g., pH 4-6) may improve stability by protonating the amine and reducing the susceptibility of the phenol to oxidation.

  • Organic Solvents: For non-aqueous studies, solvents like acetonitrile (ACN) or methanol (MeOH) are common. Ensure they are of high purity and free from peroxides.

  • Co-solvents: If aqueous solubility is limited, a co-solvent system (e.g., water with a small percentage of ACN, MeOH, or DMSO) can be used. Always run a control with the co-solvent alone to assess its contribution to degradation.

Q4: How can I enhance the stability of this compound in a liquid formulation?

A4: To improve stability, consider the following formulation strategies:

  • pH Adjustment: Use a buffering agent (e.g., citrate or acetate buffer) to maintain the pH in a range where the molecule is most stable, which must be determined experimentally.

  • Antioxidants: Add antioxidants to inhibit oxidative degradation.[7] Water-soluble antioxidants like ascorbic acid or sodium metabisulfite can be effective.[8] For lipid-based formulations, oil-soluble antioxidants such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) may be used.[]

  • Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[9]

  • Deoxygenation: Remove dissolved oxygen from the solvent by sparging with nitrogen or argon before preparing the solution.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild.2. The molecule is inherently very stable under the tested conditions.3. The analytical method is not stability-indicating.1. Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.[10]2. For photostability, ensure exposure to a sufficient intensity of UV and visible light (ICH Q1B guidelines recommend not less than 1.2 million lux hours and 200 watt hours/m²).[11]3. Verify the analytical method by spiking the sample with potential impurities or using a different detection method (e.g., mass spectrometry) to ensure degradation products can be separated and detected.[10]
Excessive degradation (>30%) observed. 1. Stress conditions are too harsh.1. Reduce the stressor concentration, temperature, or exposure time to target a 5-20% degradation level, which is ideal for method validation.[12][13]
Poor mass balance in the chromatogram. 1. Degradation products are not UV-active at the chosen wavelength.2. Degradation products are volatile or have precipitated.3. Degradation products are strongly retained on the HPLC column.1. Use a universal detection method like mass spectrometry (MS) or a Charged Aerosol Detector (CAD) alongside UV detection.2. Visually inspect samples for precipitation. If precipitation is suspected, dissolve the sample in a stronger solvent before analysis.3. Modify the HPLC method (e.g., adjust mobile phase composition, change gradient slope, or use a different column chemistry) to ensure all degradation products are eluted.[10]
Inconsistent or irreproducible stability results. 1. Variability in sample preparation.2. Fluctuations in storage conditions (temperature, light exposure).3. Issues with analytical instrumentation.1. Ensure precise and consistent preparation of all solutions and dilutions using calibrated equipment.2. Use validated stability chambers with tight control over temperature and humidity. Protect samples adequately from light.[10]3. Perform regular system suitability tests on the analytical instruments to ensure consistent performance.

Quantitative Data Summary

Specific quantitative stability data for this compound is not widely available in published literature. The following table presents hypothetical data from a typical forced degradation study to illustrate how such data should be structured and presented. The goal of such a study is to achieve 5-20% degradation.[14]

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionReagent/ParameterTimeTemperature% Assay of this compound% Degradation
Acid Hydrolysis 0.1 M HCl24 h60°C91.58.5
Base Hydrolysis 0.1 M NaOH8 h40°C88.211.8
Oxidation 3% H₂O₂12 hRoom Temp84.715.3
Thermal N/A48 h80°C94.15.9
Photolytic 1.2 million lux h200 W h/m²72 h25°C98.61.4

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[15] Researchers should adapt these protocols based on the observed stability of the molecule.

Protocol 1: Forced Degradation in Solution
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 40°C. Withdraw aliquots at time points (e.g., 1, 4, 8 hours).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at time points (e.g., 4, 12, 24 hours).

    • Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at 80°C. Withdraw aliquots at time points (e.g., 12, 24, 48 hours).

    • Control Sample: Store a sample of the stock solution at 4°C, protected from light.

  • Sample Processing and Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the control, to a suitable final concentration with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to that in the control sample.

Protocol 2: Photostability Testing
  • Sample Preparation:

    • Prepare a solution of this compound in a chemically inert, transparent container.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to completely block light exposure.

  • Exposure:

    • Place both the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[11][16]

  • Analysis:

    • After the exposure period, analyze the exposed sample and the dark control sample by HPLC.

    • Compare the chromatograms. The difference in the purity of the exposed sample versus the dark control indicates the extent of photodegradation.

Visual Guides

The following diagrams illustrate key workflows and concepts for stability testing.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) prep_stock->base oxid Oxidation (e.g., 3% H2O2, RT) prep_stock->oxid photo Photolytic Stress (ICH Q1B) prep_stock->photo thermal Thermal Stress (e.g., 80°C) prep_stock->thermal prep_stress Prepare Stress Solutions (Acid, Base, H2O2) sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench sampling->neutralize analyze Analyze by Stability- Indicating HPLC neutralize->analyze report Calculate % Degradation & Identify Products analyze->report Troubleshooting_Workflow start Inconsistent Stability Results? check_prep Verify Sample Prep Protocol - Calibrated pipettes? - Consistent dilutions? start->check_prep Yes check_storage Audit Storage Conditions - Calibrated chambers? - Light protection adequate? start->check_storage No, Preparation OK action_prep Standardize SOP for Sample Preparation check_prep->action_prep check_hplc Review HPLC Method - System suitability pass? - Column performance? check_storage->check_hplc No, Storage OK action_storage Use Validated Stability Chambers & Controls check_storage->action_storage action_hplc Validate HPLC Method (Specificity, Linearity) check_hplc->action_hplc Potential_Degradation_Pathway cluster_products Potential Degradation Products parent This compound quinone Quinone-imine Species parent->quinone Oxidation (e.g., H2O2, O2) dimer Dimerized Products parent->dimer Oxidative Coupling ring_opened Ring-Opened Products parent->ring_opened Harsh Hydrolysis (Acid/Base) quinone->dimer Further Reaction

References

Technical Support Center: Scaling Up the Production of Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Isoindolin-5-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Experimental Protocols

A plausible and efficient two-step synthetic route for the scaled-up production of this compound is presented below. The process begins with the selective reduction of commercially available 4-hydroxyphthalimide to form the intermediate, 5-hydroxyisoindolin-1-one, followed by a final reduction to yield the target compound.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 5-Hydroxyisoindolin-1-one cluster_1 Step 2: Synthesis of this compound cluster_2 Analysis & Purification start1 4-Hydroxyphthalimide process1 Selective Reduction (NaBH4, IPA/THF) start1->process1 intermediate 5-Hydroxyisoindolin-1-one process1->intermediate intermediate_ref 5-Hydroxyisoindolin-1-one process2 Lactam Reduction (BH3-THF complex) intermediate_ref->process2 end_product This compound process2->end_product purification Column Chromatography or Recrystallization end_product->purification analysis QC Analysis (NMR, LC-MS, HPLC) purification->analysis

Caption: Overall workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Hydroxyisoindolin-1-one from 4-Hydroxyphthalimide

This procedure details the selective reduction of one carbonyl group of 4-hydroxyphthalimide to yield 5-hydroxyisoindolin-1-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Quantity (Pilot Scale)Moles (Pilot Scale)
4-Hydroxyphthalimide163.1310.0 g1.00 kg6.13 mol
Sodium Borohydride (NaBH₄)37.833.48 g348 g9.20 mol
Isopropanol (IPA)60.10150 mL15.0 L-
Tetrahydrofuran (THF)72.1150 mL5.0 L-
2M Hydrochloric Acid-As neededAs needed-
Saturated NaCl Solution-100 mL10.0 L-
Ethyl Acetate88.11300 mL30.0 L-
Anhydrous Sodium Sulfate142.0420 g2.0 kg-

Procedure:

  • Setup: Equip a clean, dry round-bottom flask (or reactor) with a magnetic stirrer (or overhead stirrer), a thermometer, and a nitrogen inlet. Flame-dry all glassware before use.[1]

  • Reagent Addition: Add 4-hydroxyphthalimide and isopropanol to the flask. Stir the suspension at room temperature (20-25°C) under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0-5°C using an ice-water bath.

  • Reductant Addition: In a separate flask, dissolve sodium borohydride in THF. Add this solution dropwise to the cooled phthalimide suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0-5°C and slowly quench the excess NaBH₄ by the dropwise addition of 2M HCl until the pH is ~7 and gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the solvents. Add ethyl acetate and water to the residue. Separate the organic layer, wash it with a saturated NaCl solution, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 5-Hydroxyisoindolin-1-one

This protocol describes the reduction of the lactam carbonyl in 5-hydroxyisoindolin-1-one to afford the final product, this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Quantity (Pilot Scale)Moles (Pilot Scale)
5-Hydroxyisoindolin-1-one149.155.0 g500 g3.35 mol
Borane-THF Complex (1M)-100 mL10.0 L10.0 mol
Anhydrous THF72.11100 mL10.0 L-
Methanol32.0450 mL5.0 L-
2M Hydrochloric Acid-As neededAs needed-
2M Sodium Hydroxide-As neededAs needed-
Dichloromethane (DCM)84.93300 mL30.0 L-
Anhydrous Magnesium Sulfate120.3715 g1.5 kg-

Procedure:

  • Setup: In a flame-dried, nitrogen-purged flask/reactor equipped with an overhead stirrer, addition funnel, and reflux condenser, dissolve 5-hydroxyisoindolin-1-one in anhydrous THF.

  • Reductant Addition: Add the 1M borane-THF complex solution dropwise to the stirred solution at room temperature over 1 hour.

  • Reaction: After the addition, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to 0-5°C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess borane complex. Vigorous hydrogen evolution will occur.

  • Hydrolysis: After gas evolution has ceased, add 2M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complex.

  • Work-up: Concentrate the mixture under reduced pressure to remove THF and methanol. Add water and basify the aqueous solution to pH 9-10 with 2M NaOH.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel. Due to the polar nature of the product, alternative techniques like reverse-phase chromatography may be necessary for high purity.[2]

Troubleshooting and FAQs

Step 1: Synthesis of 5-Hydroxyisoindolin-1-one

Q1: The reaction is very slow or has stalled. What should I do?

  • A1: Check the quality of the sodium borohydride; it can degrade upon storage. Ensure all solvents are anhydrous, as water will consume the reducing agent. If the reaction stalls before the starting material is fully consumed, a small, additional portion of NaBH₄ can be added after cooling the reaction mixture.[1]

Q2: My yield is low, and I've isolated mostly unreacted starting material. Why?

  • A2: This is likely due to insufficient reducing agent or deactivation of the reagent. Ensure accurate weighing and transfer of NaBH₄. The dropwise addition at low temperature is crucial; adding the reductant too quickly at a higher temperature can cause it to be consumed by the solvent or side reactions.

Q3: I am observing the formation of a significant, more polar byproduct. What is it?

  • A3: A likely byproduct is the over-reduced this compound or the fully opened amino-alcohol. This can happen if the reaction temperature is too high or the reaction is left for an excessive amount of time. To mitigate this, maintain the recommended temperature profile and monitor the reaction closely, quenching it as soon as the starting material is consumed.

Step 2: Synthesis of this compound

G start Problem: Low yield of this compound q1 Is starting material (5-Hydroxyisoindolin-1-one) still present? (Check TLC/LC-MS) start->q1 q1_yes Yes q1->q1_yes q1_no No q1->q1_no sol1 Possible Cause: - Insufficient reducing agent (BH3) - Low reaction temperature/time - Poor quality BH3-THF complex q1_yes->sol1 q2 Are there multiple spots/ peaks in the crude product? q1_no->q2 act1 Action: - Use fresh, titrated BH3-THF - Increase reflux time or add more BH3 - Ensure reaction reaches reflux temp. sol1->act1 q2_yes Yes q2->q2_yes q2_no No q2->q2_no sol2 Possible Cause: - Formation of byproducts - Degradation of product during workup q2_yes->sol2 sol3 Possible Cause: - Product is water-soluble - Product loss during purification q2_no->sol3 act2 Action: - Check workup pH; avoid strongly acidic/basic conditions - Ensure quench is done slowly at 0°C - Characterize impurities to identify side reactions sol2->act2 act3 Action: - Perform more extractions (5-6x) with DCM or EtOAc - Saturate aqueous layer with NaCl before extraction - Use alternative purification (e.g., reverse-phase) sol3->act3

References

Technical Support Center: Refinement of Analytical Methods for Isoindolin-5-ol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection and quantification of Isoindolin-5-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection and quantification of this compound? A1: The most common and effective methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and hyphenated mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[4] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for trace-level quantification in complex biological matrices.[3]

Q2: How can I improve the detection sensitivity for this compound? A2: To enhance sensitivity, consider the following strategies:

  • Method Optimization: For LC-MS/MS, optimize mass spectrometer parameters, including precursor and product ion selection, cone voltage, and collision energy, by infusing a standard solution.[1]

  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[4]

  • Chemical Derivatization: The hydroxyl group on this compound can be derivatized to improve its chromatographic properties and ionization efficiency.[5][6] This is particularly useful for GC-MS analysis to increase volatility and for LC-MS to enhance signal intensity.[5]

Q3: What are the best practices for preparing samples containing this compound? A3: Effective sample preparation is crucial for accurate analysis and involves reducing matrix effects.[4] Common techniques include:

  • Solid-Phase Extraction (SPE): A widely used technique for selectively extracting the target analyte from a complex matrix while interfering substances are washed away.[4]

  • Liquid-Liquid Extraction (LLE): An effective method for separating compounds based on their differential solubilities in two immiscible liquid phases.

  • Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the analytical column and system.[1]

Q4: How should this compound standards and samples be stored to ensure stability? A4: To prevent degradation, stock solutions and samples should be stored at low temperatures (2-8°C) in a dark place and inert atmosphere.[7][8] For long-term storage, freezing at -20°C or below is recommended. Stability can be affected by temperature and light, which may cause degradation over time.[8] It is advisable to conduct stability studies under your specific storage conditions.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Problem: Poor peak shape (tailing or fronting) is observed in my HPLC chromatogram.

  • Possible Cause 1: Secondary interactions between the analyte and the stationary phase. The basic nitrogen in the isoindoline ring can interact with residual silanols on C18 columns.

    • Troubleshooting Steps:

      • Lower the mobile phase pH by adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the analyte and minimize silanol interactions.[9][10]

      • Use a column with end-capping or a different stationary phase (e.g., a polar-embedded column).

      • Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase itself.[1]

  • Possible Cause 2: Column overload.

    • Troubleshooting Steps:

      • Dilute the sample and reinject.

      • If sensitivity is an issue, use a column with a higher loading capacity.

Problem: My signal intensity is low or I cannot see a peak for this compound.

  • Possible Cause 1: Analyte degradation in the sample or on the column.

    • Troubleshooting Steps:

      • Prepare fresh standards and samples.[8]

      • Check the pH of your solutions; this compound may be unstable under strongly acidic or basic conditions.[11]

      • For LC-MS, analyte suppression due to matrix effects could be an issue. Dilute the sample or improve the sample cleanup procedure (e.g., using SPE).[4]

  • Possible Cause 2: Incorrect instrument parameters.

    • Troubleshooting Steps:

      • HPLC-UV: Ensure the detection wavelength is appropriate for this compound. A full UV scan of a standard solution using a Diode Array Detector (DAD) can identify the optimal wavelength.

      • LC-MS/MS: Verify that the mass spectrometer is tuned and calibrated. Confirm the precursor/product ion transitions and optimize source parameters (e.g., ion spray voltage, temperature).[10]

      • GC-MS: Confirm that the injection port temperature is high enough to volatilize the analyte (or its derivative) but not so high as to cause thermal degradation.

Problem: I am observing unexpected peaks in my chromatogram.

  • Possible Cause 1: Contamination from solvents, glassware, or the sample matrix.

    • Troubleshooting Steps:

      • Run a blank injection (mobile phase or sample solvent only) to identify system-related peaks.

      • Use high-purity, HPLC or LC-MS grade solvents.

      • Ensure all glassware is thoroughly cleaned.

  • Possible Cause 2: Analyte degradation.

    • Troubleshooting Steps:

      • Conduct a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products.[11][12]

      • Compare the chromatograms of stressed samples to a control to confirm if the extra peaks are degradants.[11]

Section 3: Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to quantify compounds structurally similar to this compound. These values should serve as a benchmark for method development and validation.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 10 - 50 ng/mL0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.2 - 5 ng/mL0.5 - 15 ng/mL
Linearity (r²) > 0.995> 0.998> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 3%< 10%

Note: Data are synthesized from validated methods for analogous compounds and represent typical performance targets.[9][13][14][15]

Section 4: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

  • Objective: To quantify this compound in a relatively clean sample matrix.

  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Method Parameters:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 200-400 nm with a DAD to determine the optimal wavelength; monitor at ~280 nm as a starting point.[1]

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.[1]

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.[1]

    • Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Quantify this compound in the samples using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method for Sensitive Detection

  • Objective: To achieve sensitive and selective quantification of this compound in complex matrices like plasma or tissue extracts.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][14]

  • Method Parameters:

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient Program: A fast gradient is typically used, e.g., 5% to 95% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.[10]

    • MS Detection: ESI in positive ion mode. Optimize Multiple Reaction Monitoring (MRM) transitions by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]⁺.

  • Procedure:

    • Standard and Sample Preparation: Follow the same procedure as for HPLC, but use LC-MS grade solvents. For biological samples, perform protein precipitation (e.g., with acetonitrile) or SPE.[14]

    • MS Optimization: Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize collision energy to find the most stable and abundant product ions.[1]

    • Analysis: Inject standards and samples. Quantify using the peak area ratio of the analyte to an internal standard (if used).

Protocol 3: GC-MS Method with Derivatization

  • Objective: To analyze this compound in matrices where GC is the preferred separation technique. Derivatization is necessary to improve volatility and thermal stability.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to silylate the hydroxyl and amine groups.

  • Method Parameters:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[16][17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]

    • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[17]

    • Injector Temperature: 250°C.[16]

    • Injection Mode: Splitless or split (e.g., 10:1 ratio).[2]

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.[2]

  • Procedure:

    • Derivatization: Evaporate a known amount of the sample extract to dryness under nitrogen. Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

    • Analysis: Inject 1 µL of the derivatized solution into the GC-MS. Identify the derivatized this compound peak by its retention time and mass spectrum. Quantification can be performed using a calibration curve prepared from derivatized standards.

Section 5: Visualizations

Diagrams are provided to illustrate key workflows and logical processes in the analysis of this compound.

Analytical_Method_Development_Workflow A Define Analytical Requirements (Sensitivity, Matrix) B Literature Review & Method Selection (HPLC, LC-MS, GC-MS) A->B Input C Initial Method Development (Column, Mobile Phase) B->C Proceed with selected tech D Sample Preparation Optimization (SPE, LLE) C->D Optimize for matrix E Method Validation (ICH Guidelines) D->E Finalize protocol F Routine Sample Analysis E->F Implement

Caption: A generalized workflow for developing an analytical method for this compound.

Troubleshooting_Low_Signal Troubleshooting: Low or No Signal Start Low / No Signal Detected Check_Instrument Check Instrument Status Start->Check_Instrument Check_Sample Check Sample Integrity & Preparation Start->Check_Sample Check_Method Check Method Parameters Start->Check_Method Inst_A Detector On? Lamp/Source OK? Check_Instrument->Inst_A Hardware Inst_B System Calibrated? No Leaks? Check_Instrument->Inst_B Performance Sample_A Analyte Degradation? Check_Sample->Sample_A Stability Sample_B Correct Concentration? Check_Sample->Sample_B Concentration Sample_C Matrix Suppression? Check_Sample->Sample_C Interference Method_A Correct Mobile Phase & Wavelength? Check_Method->Method_A HPLC/UV Method_B Correct MRM Transitions (MS)? Check_Method->Method_B LC-MS/MS

Caption: A decision tree for troubleshooting low or no signal intensity issues.

Analysis_Logic cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Handling Matrix Complex Matrix (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Matrix->Extraction Filtration Filtration & Dilution Extraction->Filtration Separation Chromatographic Separation (HPLC / GC) Filtration->Separation Detection Detection (UV / MS / MS-MS) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Processing Peak Integration & Quantification Acquisition->Processing Report Final Report Processing->Report

Caption: Logical relationship between sample preparation, analysis, and data handling.

References

Addressing poor cell permeability of Isoindolin-5-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with isoindolin-5-ol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor cell permeability of my this compound derivative?

Poor cell permeability of this compound derivatives can often be attributed to their physicochemical properties. The core structure, containing a hydroxyl (-OH) group and a nitrogen atom, can lead to:

  • High Polarity: The presence of hydrogen bond donors (the hydroxyl group and the N-H group in the isoindoline ring) and acceptors can increase the polarity of the molecule. This makes it less favorable for the compound to partition into the lipophilic interior of the cell membrane.

  • Low Lipophilicity: A higher degree of polarity generally corresponds to lower lipophilicity (often measured as logP or logD). Compounds with low lipophilicity struggle to efficiently cross the lipid bilayer of cell membranes via passive diffusion.[1][2][3]

  • Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonds can mask polar groups and improve permeability.[4][5][6][7][8] The specific conformation of your derivative will determine if this is a contributing factor.

  • Efflux Transporter Substrate: The compound might be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its net intracellular accumulation.[9][10]

Q2: How can I experimentally assess the cell permeability of my this compound derivative?

Two standard in vitro assays are widely used to determine the permeability of a compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[11][12][13] It is a high-throughput and cost-effective method for early-stage screening.[11][14]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[15][16][17] It provides a more comprehensive assessment of permeability, as it accounts for passive diffusion, active transport, and efflux.[12][13][16]

Q3: What strategies can I employ to improve the cell permeability of my lead compound?

Several medicinal chemistry and formulation strategies can be explored:

  • Structural Modification (Lead Optimization):

    • Masking Polar Groups (Prodrug Approach): The hydroxyl group or the isoindoline nitrogen can be temporarily masked with a lipophilic moiety that is later cleaved by intracellular enzymes to release the active compound.[18][19][20][21][22] Esterification of the hydroxyl group is a common strategy.[21][22]

    • Modulating Lipophilicity: Systematically modifying substituents on the this compound scaffold can help achieve an optimal balance between lipophilicity and aqueous solubility.[23][24]

    • Reducing Hydrogen Bond Donors: Replacing hydrogen bond donors with groups that are less polar can improve permeability.[19][25]

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or nanoparticles can enhance its ability to cross cell membranes.[26][27][28]

    • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[28][29][30]

Troubleshooting Guide

Problem: Low apparent permeability (Papp) value in the PAMPA assay.

This suggests that the compound has inherently low passive diffusion capabilities.

Potential Cause Troubleshooting Step Rationale
High Polarity / Low Lipophilicity Synthesize analogs with increased lipophilicity. For example, replace polar substituents with non-polar ones or add lipophilic groups.Increasing the lipophilicity will favor partitioning into the lipid membrane.
Create a prodrug by masking the hydroxyl or amine group with a lipophilic promoiety.This temporarily increases lipophilicity, allowing the compound to cross the membrane before being converted to the active form.[18][19][20]
Sub-optimal pH If your compound has ionizable groups, perform the PAMPA assay at different pH values.The ionization state of a compound can significantly impact its permeability.

Problem: High efflux ratio in the Caco-2 assay.

An efflux ratio significantly greater than 2 suggests that your compound is a substrate for active efflux transporters.[9][17]

Potential Cause Troubleshooting Step Rationale
Substrate for Efflux Pumps (e.g., P-gp) Co-administer your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).If the permeability in the absorptive direction (apical to basolateral) increases in the presence of the inhibitor, it confirms that your compound is an efflux substrate.[9]
Modify the structure of your compound to reduce its affinity for efflux transporters. This can involve altering stereochemistry or removing specific functional groups that are recognized by the transporter.Structural modifications can disrupt the binding of the compound to the efflux pump.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general overview. Specific details may vary based on the kit manufacturer.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[31]

    • Prepare the acceptor well solution, which may contain a "sink" agent to mimic physiological conditions.

  • Membrane Coating:

    • Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).[11]

  • Assay Procedure:

    • Add the acceptor solution to the acceptor plate wells.

    • Place the donor plate on top of the acceptor plate.

    • Add the test compound solution to the donor wells.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 5 hours).[11]

  • Quantification:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - [C_A(t)] / C_equilibrium) Where:

      • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

      • [C_A(t)] is the concentration of the compound in the acceptor well at time t.

      • C_equilibrium is the concentration at equilibrium.

Caco-2 Cell Permeability Assay Protocol

This is a complex cell-based assay that requires experience in cell culture.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells under standard conditions (37°C, 5% CO2).

    • Seed the cells onto semi-permeable filter supports in Transwell™ plates.

    • Allow the cells to grow and differentiate for 18-22 days to form a confluent monolayer.[17]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, intact monolayer.[9][16]

    • Alternatively, assess the leakage of a fluorescent marker like Lucifer Yellow.[12][13]

  • Transport Experiment:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

Permeability_Troubleshooting_Workflow start Start: Poor Cell Permeability of This compound Derivative pampa Perform PAMPA Assay start->pampa low_papp Low Papp in PAMPA? pampa->low_papp caco2 Perform Caco-2 Assay high_efflux High Efflux Ratio in Caco-2? caco2->high_efflux low_papp->caco2 No passive_issue Issue with Passive Diffusion low_papp->passive_issue Yes efflux_issue Efflux Transporter Substrate high_efflux->efflux_issue Yes permeable Permeability Improved high_efflux->permeable No optimize_lipophilicity Optimize Lipophilicity passive_issue->optimize_lipophilicity prodrug Prodrug Strategy passive_issue->prodrug coadminister_inhibitor Co-administer Efflux Inhibitor efflux_issue->coadminister_inhibitor structural_mod Structural Modification to Avoid Efflux efflux_issue->structural_mod optimize_lipophilicity->permeable prodrug->permeable coadminister_inhibitor->permeable structural_mod->permeable

Caption: Troubleshooting workflow for poor cell permeability.

Prodrug_Strategy cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Poorly_Permeable_Drug This compound Derivative (Polar, Low Permeability) Prodrug Lipophilic Prodrug (e.g., Ester) Poorly_Permeable_Drug->Prodrug Chemical Modification Membrane_Transport Passive Diffusion Prodrug->Membrane_Transport Active_Drug Active this compound Derivative Membrane_Transport->Active_Drug Enzymatic Cleavage (Esterases)

Caption: Prodrug strategy to enhance cell permeability.

References

Technical Support Center: Isoindolin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of Isoindolin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound and what are the key stages?

A common and effective strategy involves a multi-step synthesis beginning with a commercially available starting material, such as a nitrophthalic acid derivative. The key stages typically include:

  • Formation of an Isoindolinone Core: Cyclization of a suitable precursor, often derived from phthalic anhydride or 2-formylbenzoic acid, with an amine.[1][2]

  • Introduction of the Hydroxyl Group: This is often incorporated in the starting material (e.g., 5-hydroxyphthalimide) or introduced via functional group transformation.

  • Reduction of the Lactam: The critical step where the isoindolinone carbonyl group is reduced to a methylene group to form the isoindoline ring. This step is highly susceptible to side reactions.

  • Purification: Removal of unreacted starting materials, reagents, and byproducts through chromatography and/or recrystallization.[3]

Q2: What are the most likely impurities to be encountered during this compound synthesis?

Impurities can arise from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, intermediates from incomplete reactions, and byproducts from over-reduction or side reactions.[4]

Q3: How can I monitor the reaction progress to minimize impurity formation?

In-process monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid method for qualitatively tracking the consumption of starting materials and the formation of the product. For more precise, quantitative analysis during the reaction, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[5]

Q4: What are the most effective methods for purifying crude this compound?

The choice of purification method depends on the nature of the impurities.

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[6]

  • Recrystallization: An excellent method for removing minor impurities if a suitable solvent system can be found, often yielding a highly pure crystalline product.

  • Acid-Base Extraction: Since this compound is an amine, it can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting.[7]

Q5: Which analytical techniques are recommended for the final purity assessment of this compound?

A combination of methods should be used to ensure the final product meets quality standards.

  • HPLC: To determine the percentage purity and quantify impurities.[5]

  • Quantitative NMR (qNMR): An absolute method to determine purity against a certified internal standard.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the final compound.

Troubleshooting Guide

Problem: My final product shows multiple spots on TLC, some very close to the main product spot.

  • Possible Cause: Formation of isomeric byproducts or structurally similar impurities, such as over-reduced or under-reduced species. Incomplete reduction of the isoindolinone precursor can lead to residual starting material which may have a similar polarity.[4]

  • Suggested Solution:

    • Optimize Chromatography: Modify the solvent system for your column. A less polar or more polar eluent system can improve separation. Consider using a gradient elution.

    • Alternative Stationary Phase: If silica gel is ineffective, consider using alumina or a reverse-phase silica column.

    • Review Reaction Conditions: Ensure the reducing agent was added at the correct temperature and in the precise stoichiometric amount to avoid side reactions.

Problem: NMR analysis indicates the presence of unreacted starting material or intermediates.

  • Possible Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, incorrect temperature, or degradation/deactivation of the reagent (e.g., the reducing agent).

  • Suggested Solution:

    • Increase Reaction Time: Continue to monitor the reaction by TLC or HPLC until the starting material is fully consumed.

    • Adjust Temperature: Some reductions require specific temperature controls (either cooling to prevent side reactions or heating to drive the reaction to completion).

    • Add Fresh Reagent: If the reaction has stalled, a careful addition of a fresh portion of the key reagent may be necessary.

Problem: Mass spectrometry shows a peak corresponding to an over-reduced product (e.g., M+2).

  • Possible Cause: The reducing agent used is too strong or was used in excess, leading to the reduction of other functional groups on the molecule, such as the phenol on the benzene ring.

  • Suggested Solution:

    • Use a Milder Reducing Agent: Switch to a more selective reducing agent (e.g., NaBH₃CN under specific pH conditions instead of LiAlH₄).[6]

    • Control Stoichiometry: Carefully control the equivalents of the reducing agent used. A small excess is often needed, but a large excess can lead to over-reduction.

    • Lower the Temperature: Running the reaction at a lower temperature can often increase the selectivity of the reduction and prevent unwanted side reactions.

Problem: The isolated product is discolored (e.g., yellow, brown, or pink).

  • Possible Cause: The phenolic hydroxyl group in this compound is susceptible to air oxidation, which can form highly colored quinone-type impurities. Alternatively, trace metal impurities from catalysts can cause discoloration.

  • Suggested Solution:

    • Use an Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere of nitrogen or argon to prevent air oxidation.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This is often effective at removing colored impurities.

    • Recrystallization: A final recrystallization step is highly effective for removing baseline impurities and improving the product's color and crystalline form.

Data Presentation

Table 1: Common Impurities in this compound Synthesis
Impurity NamePotential OriginRecommended Analytical Detection Method
5-Hydroxyisoindolin-1-oneIncomplete reduction of the lactam intermediate.HPLC, LC-MS
Starting Amine/Phthalic Acid DerivativeUnreacted starting material from initial cyclization.HPLC, ¹H NMR
Over-reduced species (e.g., loss of -OH)Non-selective reduction of the phenolic group.LC-MS, ¹H NMR
Polymeric materialsSide reactions at elevated temperatures or in the presence of oxygen.Size Exclusion Chromatography, NMR
Table 2: Comparison of Key Analytical Methods for Purity Validation[5]
ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Use Routine quality control, impurity profilingAbsolute purity determination
Limit of Detection (LOD) ~0.01 µg/mLNot applicable for trace analysis
Limit of Quantitation (LOQ) ~0.03 µg/mLPurity range typically 95-100%
Accuracy (% Recovery) 98.0 - 102.0%± 0.5% (Purity)
Precision (% RSD) < 2.0%< 1.0%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities using HPLC with UV detection.[5]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

    • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Calculation: Determine the area percent of the main peak in the sample chromatogram. Quantify any impurities against the main peak or a qualified impurity standard.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound from reaction byproducts and starting materials.[6]

  • Apparatus: Glass column, silica gel (230-400 mesh), collection tubes.

  • Eluent System: A solvent system of appropriate polarity, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1% triethylamine (to prevent peak tailing of the amine). The exact ratio should be determined by TLC analysis first.

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pour it into the column. Allow it to pack under positive pressure without letting the silica run dry.

    • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the packed column.

    • Elution: Begin eluting the sample through the column using the selected solvent system. Apply gentle air pressure to maintain a steady flow rate.

    • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Combine and Evaporate: Combine the pure fractions (those containing only the desired product) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

cluster_start Starting Materials cluster_reax Synthesis cluster_workup Isolation & Purification cluster_final Final Product & Analysis start_mat Phthalic Acid Derivative reaction Cyclization & Reduction start_mat->reaction reagent1 Amine Source reagent1->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude purify Chromatography/ Recrystallization crude->purify final_prod Pure this compound purify->final_prod analysis Purity Analysis (HPLC, NMR) final_prod->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

cluster_results Mass Spectrum Analysis start Impurity Detected (e.g., via HPLC/TLC) check_mass Analyze with LC-MS start->check_mass mass_sm Mass matches Starting Material? check_mass->mass_sm mass_side Mass matches expected Side Product? mass_sm->mass_side No sol_sm Solution: Increase reaction time/ temperature. Re-purify. mass_sm->sol_sm Yes mass_unknown Unknown Mass mass_side->mass_unknown No sol_side Solution: Adjust stoichiometry/ reagents. Optimize conditions. mass_side->sol_side Yes sol_unknown Action: Isolate impurity. Characterize with NMR. mass_unknown->sol_unknown Yes

Caption: Troubleshooting decision pathway for identifying and addressing synthesis impurities.

References

Validation & Comparative

A Comparative Guide to Dopamine Receptor Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of selected dopamine receptor modulators, offering insights into their binding affinities, functional activities, and the experimental frameworks used for their evaluation. This guide serves as a comparative benchmark, pending the availability of public data for Isoindolin-5-ol.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention. This guide provides a comparative analysis of several well-characterized dopamine receptor modulators with diverse pharmacological profiles.

While this guide aims to compare this compound with other modulators, a comprehensive search of publicly available scientific literature and databases did not yield specific dopamine receptor binding affinity or functional activity data for this particular compound. However, the isoindoline scaffold is a recognized pharmacophore in the design of dopamine receptor ligands. Research has highlighted various isoindolinone and 2,3-dihydro-1H-isoindole derivatives with significant affinity for dopamine receptor subtypes, particularly D3 and D4.

In the absence of direct data for this compound, this guide presents a detailed comparison of four prominent dopamine receptor modulators:

  • SKF-38393: A classic D1-like receptor partial agonist.

  • Ropinirole: A D2-like receptor agonist used in the treatment of Parkinson's disease.

  • Haloperidol: A potent D2-like receptor antagonist and typical antipsychotic.

  • Aripiprazole: An atypical antipsychotic with a profile of partial agonism at D2 receptors.

This comparative analysis is intended to provide a valuable resource for researchers and professionals in drug development, offering a framework for the evaluation of novel dopamine receptor modulators like this compound, should data become available.

Data Presentation: Quantitative Comparison of Dopamine Receptor Modulators

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50 and Emax) of the selected dopamine receptor modulators. These values are essential for understanding the potency, selectivity, and efficacy of these compounds.

Table 1: Binding Affinities (Ki, nM) of Selected Dopamine Receptor Modulators

CompoundD1D2D3D4D5
SKF-38393 1 - 151[1][2][3]150 - 2364[1][3]~5000[3]~1000[3]~0.5[3]
Ropinirole >10,000[4]29[4]10-fold > D2[5]--
Haloperidol -0.66 - 2.84[6]---
Aripiprazole High (Antagonist)[7]~1.64[8]0.8 - 4.1[9]44 - 130[9]1970[9]

Table 2: Functional Activity (EC50/IC50, nM) and Efficacy (Emax) of Selected Dopamine Receptor Modulators

CompoundReceptorAssay TypeEC50/IC50 (nM)Emax (% of Dopamine/Agonist)Functional Activity
SKF-38393 D1cAMP Accumulation56[10]93%[10]Partial Agonist
Ropinirole D2MicrophysiometrypEC50 = 7.4[5][11]Full Agonist[5][11]Full Agonist
D3MicrophysiometrypEC50 = 8.4[5][11]Full Agonist[5][11]Full Agonist
D4MicrophysiometrypEC50 = 6.8[5][11]Full Agonist[5][11]Full Agonist
Haloperidol D2---Antagonist
Aripiprazole D2cAMP Inhibition-Partial AgonistPartial Agonist
D3cAMP Inhibition-Partial AgonistPartial Agonist

Mandatory Visualization

The following diagrams illustrate key concepts in dopamine receptor signaling and the experimental workflow for characterizing receptor modulators.

Dopamine_Signaling_Pathways cluster_D1_like D1-like Receptor Signaling (Gs-coupled) cluster_D2_like D2-like Receptor Signaling (Gi-coupled) D1_Receptor D1/D5 Receptor Gs_Protein Gs/olf Protein D1_Receptor->Gs_Protein Agonist (e.g., Dopamine, SKF-38393) AC_stim Adenylyl Cyclase (Stimulated) Gs_Protein->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Downstream_stim Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream_stim D2_Receptor D2/D3/D4 Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Agonist (e.g., Dopamine, Ropinirole) AC_inhib Adenylyl Cyclase (Inhibited) Gi_Protein->AC_inhib Downstream_inhib Cellular Response (e.g., Inhibition of Voltage-gated Ca2+ channels) Gi_Protein->Downstream_inhib Other effectors cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Dopamine Receptor Signaling Pathways

Experimental_Workflow start Start: Novel Compound (e.g., this compound) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay determine_ki Determine Ki values (Affinity & Selectivity Profile) binding_assay->determine_ki functional_assay Secondary Screen: Functional Assays determine_ki->functional_assay cAMP_assay cAMP Accumulation/Inhibition Assay functional_assay->cAMP_assay calcium_assay Calcium Flux Assay functional_assay->calcium_assay determine_activity Determine EC50/IC50 & Emax (Potency & Efficacy) cAMP_assay->determine_activity calcium_assay->determine_activity invivo_models In-vivo Validation: Animal Models determine_activity->invivo_models pd_model Parkinson's Disease Models (e.g., 6-OHDA) invivo_models->pd_model schizo_model Schizophrenia Models (e.g., PCP-induced) invivo_models->schizo_model behavioral_assessment Behavioral Assessment pd_model->behavioral_assessment schizo_model->behavioral_assessment lead_optimization Lead Optimization behavioral_assessment->lead_optimization

Drug Discovery Workflow for Dopamine Modulators

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in-vitro assays used to characterize dopamine receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Objective: To quantify the affinity of a test compound for dopamine receptor subtypes by measuring its ability to displace a radiolabeled ligand.

2. Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5), or from receptor-rich tissue (e.g., rodent striatum).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. For example:

    • D1-like receptors: [³H]-SCH23390

    • D2-like receptors: [³H]-Spiperone or [³H]-Raclopride

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Non-specific Binding Determinant: A high concentration (e.g., 1-10 µM) of a known antagonist (e.g., Haloperidol or Butaclamol) to determine non-specific binding.

  • Test Compound: Serial dilutions of the compound of interest (e.g., this compound).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Scintillation Counter and Cocktail.

3. Procedure:

  • Incubation Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: cAMP Accumulation (for D1-like Receptors)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

1. Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50) of a test compound at D1-like dopamine receptors.

2. Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human D1 or D5 dopamine receptor.

  • Assay Medium: Typically a serum-free medium or buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist: Dopamine or another known D1 agonist for antagonist studies.

  • Test Compound: Serial dilutions of the compound of interest.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

3. Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to a suitable confluency.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC80) of a known D1 agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

4. Data Analysis:

  • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like dopamine.

  • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

Functional Assay: cAMP Inhibition (for D2-like Receptors)

1. Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (IC50) of a test compound at D2-like dopamine receptors.

2. Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human D2, D3, or D4 dopamine receptor.

  • Assay Medium: As described for the cAMP accumulation assay, but with the addition of an adenylyl cyclase stimulator like forskolin.

  • Forskolin: To stimulate a basal level of cAMP production that can then be inhibited by the activation of the Gi-coupled D2-like receptors.

  • Agonist: Dopamine or another known D2 agonist for antagonist studies.

  • Test Compound: Serial dilutions of the compound of interest.

  • cAMP Detection Kit.

3. Procedure:

  • Cell Plating: Seed the cells as described previously.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound in the presence of a fixed concentration of forskolin and incubate.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known D2 agonist in the presence of forskolin.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration.

4. Data Analysis:

  • Agonist Mode: Plot the reduction in forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 and Emax.

  • Antagonist Mode: Plot the reversal of agonist-induced inhibition of cAMP against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

This guide provides a comparative overview of several key dopamine receptor modulators, highlighting their distinct binding and functional profiles. The included experimental protocols offer a foundational understanding of the methodologies employed in the characterization of such compounds. While specific data for this compound remains elusive in the public domain, the framework presented here can be readily applied to evaluate its pharmacological properties and those of other novel isoindoline derivatives as they emerge from discovery pipelines. The continued exploration of diverse chemical scaffolds is essential for the development of next-generation therapeutics targeting the dopaminergic system with improved efficacy and selectivity.

References

In Vivo Biological Activity of the Isoindolinone Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoindolinone core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct in vivo validation of Isoindolin-5-ol's biological activity is not extensively documented in publicly available research, numerous analogues have demonstrated significant efficacy in preclinical animal models. This guide provides a comparative overview of the in vivo biological activities of select isoindolinone derivatives, focusing on two key therapeutic areas: oncology and neurology. The presented data, experimental protocols, and pathway diagrams offer a valuable reference for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Anticancer Activity of Isoindolinone Derivatives

N-benzylisoindole-1,3-dione derivatives have been identified as potential anticancer agents, with in vivo studies demonstrating their ability to inhibit tumor growth in xenograft models.[1][2]

Comparative In Vivo Anticancer Efficacy

The following table summarizes the in vivo anticancer activity of two N-benzylisoindole-1,3-dione derivatives in a lung adenocarcinoma xenograft model.

CompoundAnimal ModelCell LineDosageAdministration RouteEndpointResults
Compound 3 Nude MiceA549-LucNot SpecifiedNot SpecifiedTumor Size, Survival, WeightInhibition of tumor growth
Compound 4 Nude MiceA549-LucNot SpecifiedNot SpecifiedTumor Size, Survival, WeightInhibition of tumor growth

Table 1: In Vivo Anticancer Activity of N-benzylisoindole-1,3-dione Derivatives.[1][3]

Experimental Protocol: Xenograft Tumor Model

The in vivo anticancer efficacy of N-benzylisoindole-1,3-dione derivatives was evaluated using a xenograft model in nude mice.[2][3]

  • Cell Culture: A549-luc human lung adenocarcinoma cells were cultured and harvested.

  • Animal Model: Male atypical nude mice (6-8 weeks old) were used.

  • Tumor Induction: 5 x 10^6 A549-luc cells in 100 μL of suspension were injected subcutaneously into the mice to induce tumor growth.[3]

  • Grouping: Mice were divided into three groups: a control group, a group for compound 3, and a group for compound 4.[1]

  • Treatment: The specific dosage and administration route for compounds 3 and 4 were not detailed in the provided search results.

  • Monitoring: Tumor size, survival, and body weight were monitored for 60 days.[1]

  • Toxicological and Histopathological Analysis: Following the treatment period, toxicological studies and histopathological analyses of organs were performed.[1]

Visualizing the Experimental Workflow

experimental_workflow_anticancer cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis A549_cells A549-Luc Cell Culture Harvest Harvest Cells A549_cells->Harvest Injection Subcutaneous Injection (5x10^6 cells) Harvest->Injection Nude_mice Nude Mice (6-8 weeks) Nude_mice->Injection Grouping Group Randomization (Control, Compound 3, Compound 4) Injection->Grouping Treatment Compound Administration Grouping->Treatment Monitoring Monitor Tumor Size, Survival, Weight (60 days) Treatment->Monitoring Analysis Toxicological & Histopathological Analysis Monitoring->Analysis

Anticancer In Vivo Experimental Workflow
Signaling Pathway

While the precise mechanism of action for these N-benzylisoindole-1,3-dione derivatives was not fully elucidated in the search results, some isoindolinone compounds are known to act as inhibitors of protein phosphatase 1 and 2A (PP1 and 2A) or as tyrosine kinase inhibitors.[2] Inhibition of these pathways can disrupt cancer cell signaling and lead to apoptosis.

Anticonvulsant Activity of Isoindolinone Derivatives

Several isoindolinone and isoindoline-1,3-dione derivatives have been investigated for their anticonvulsant properties, showing promising activity in various mouse models of seizures.[4][5][6]

Comparative In Vivo Anticonvulsant Efficacy

The following table summarizes the in vivo anticonvulsant activity of representative isoindolinone derivatives.

CompoundAnimal ModelSeizure ModelDosage (mg/kg)Administration RouteEndpointResultsReference
Compound 2 (N-substituted Isoindoline-1,3-dione) MicescPTZ40i.p.Protection against clonic seizureMore potent than phenytoin[4][6]
Cpd48 (2,7-disubstituted isoindolin-1-one) MicescPTZ8.20 (ED50)Not SpecifiedProtection against seizuresPotent in vivo efficacy[5][7]
Cpd48 (2,7-disubstituted isoindolin-1-one) MiceMES2.68 (ED50)Not SpecifiedProtection against seizuresPotent in vivo efficacy[5][7]

Table 2: In Vivo Anticonvulsant Activity of Isoindolinone Derivatives.

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant activity of these derivatives was typically assessed using the subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) seizure models in mice.[4][5]

  • Animal Model: Mice are used for these screening assays.

  • Compound Administration: The test compounds are dissolved in a suitable vehicle (e.g., DMSO) and administered intraperitoneally (i.p.) at various doses.[4]

  • Seizure Induction:

    • scPTZ Test: A convulsant dose of pentylenetetrazol is injected subcutaneously to induce seizures.

    • MES Test: An electrical stimulus is delivered through corneal electrodes to induce tonic-clonic seizures.

  • Observation: Animals are observed for the presence or absence of seizures (clonic and tonic) over a specified period.

  • Endpoint: The primary endpoint is the ability of the compound to protect the animals from seizures. The median effective dose (ED50) is often calculated.

Visualizing the Experimental Workflow

experimental_workflow_anticonvulsant cluster_prep Preparation cluster_administration Administration cluster_seizure_induction Seizure Induction cluster_observation Observation & Analysis Mice Mice Compound_prep Compound Preparation Administration Intraperitoneal (i.p.) Injection Compound_prep->Administration scPTZ scPTZ Injection Administration->scPTZ MES Maximal Electroshock Administration->MES Observation Observe for Seizures scPTZ->Observation MES->Observation Analysis Determine ED50 Observation->Analysis

Anticonvulsant In Vivo Screening Workflow
Signaling Pathway

The anticonvulsant effects of isoindolinone derivatives are often attributed to their interaction with ion channels and neurotransmitter receptors in the central nervous system.

  • Sodium Channel Blockade: Some N-substituted isoindoline-1,3-diones are thought to exert their anticonvulsant effects by blocking voltage-gated sodium channels, a mechanism shared by established antiepileptic drugs like phenytoin.[4][8]

  • GABAA Receptor Modulation: Certain 2,7-disubstituted isoindolin-1-one derivatives act as positive allosteric modulators (PAMs) of GABA-A receptors.[5][7] By enhancing the activity of the inhibitory neurotransmitter GABA, these compounds reduce neuronal excitability and suppress seizure activity.

signaling_pathway_anticonvulsant cluster_sodium_channel Sodium Channel Blockade cluster_gaba_receptor GABAA Receptor Modulation Na_Channel Voltage-Gated Sodium Channel Reduced_Na_influx Reduced Sodium Influx Na_Channel->Reduced_Na_influx Inhibition Isoindoline_1_3_dione N-substituted Isoindoline-1,3-dione Isoindoline_1_3_dione->Na_Channel Decreased_AP Decreased Action Potential Firing Reduced_Na_influx->Decreased_AP Anticonvulsant_Effect Anticonvulsant Effect Decreased_AP->Anticonvulsant_Effect Leads to GABA_A_Receptor GABAA Receptor Increased_Cl_influx Increased Chloride Influx GABA_A_Receptor->Increased_Cl_influx Enhancement Isoindolin_1_one 2,7-disubstituted Isoindolin-1-one Isoindolin_1_one->GABA_A_Receptor PAM Hyperpolarization Neuronal Hyperpolarization Increased_Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Anticonvulsant_Effect Leads to

References

The Pivotal Role of the 5-Hydroxy Group in Isoindolinone-Based Protein Degraders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of isoindolin-5-ol derivatives reveals the critical influence of the 5-hydroxy moiety on their biological activity, particularly in the realm of targeted protein degradation. While extensive SAR studies on a broad series of this compound derivatives remain relatively niche, the well-documented case of 5-hydroxy lenalidomide, a key metabolite of the blockbuster drug lenalidomide, provides a compelling case study. This guide will compare the biological activity of this compound derivatives with their non-hydroxylated counterparts and other related protein degraders, supported by experimental data and protocols.

The isoindolinone scaffold is a cornerstone in the development of "molecular glue" degraders, which function by hijacking the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Lenalidomide itself is a potent degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to its therapeutic efficacy in multiple myeloma.

The Impact of 5-Hydroxylation on Neosubstrate Specificity

The introduction of a hydroxyl group at the 5-position of the isoindolinone ring dramatically alters the neosubstrate specificity of these molecular glues. Research has shown that 5-hydroxythalidomide, a related compound, exhibits a strong preference for degrading the transcription factor SALL4 over IKZF1.[1] This shift in target preference highlights a critical structure-activity relationship: modifications to the phthalimide ring can fine-tune the selection of proteins for degradation. This finding is significant as SALL4 is a crucial factor in embryonic development and is aberrantly expressed in various cancers, making it a desirable therapeutic target.

While specific IC50 or DC50 (concentration for 50% of maximal degradation) values for a series of this compound derivatives are not extensively published in publicly available literature, the qualitative shift in activity is a key finding. For the purpose of comparison, the activity of lenalidomide and its 5-hydroxy metabolite can be conceptually summarized as follows:

CompoundCore StructurePrimary Neosubstrate(s)Key Therapeutic Application
LenalidomideIsoindolinoneIKZF1, IKZF3Multiple Myeloma, Myelodysplastic Syndromes
5-Hydroxy LenalidomideThis compoundSALL4Potential for cancers with SALL4 overexpression

Competitor Landscape: Targeting Protein Degradation

The field of targeted protein degradation is rapidly expanding. Besides isoindolinone-based molecular glues, another major class of protein degraders are Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.

For the neosubstrates of this compound derivatives like SALL4, direct competitors would include other agents that can induce its degradation. While specific SALL4-targeting PROTACs are in early-stage development, other therapeutic modalities targeting SALL4 or its downstream pathways are also under investigation.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines like MM.1S) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and comparator compounds) in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., lenalidomide).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for Protein Degradation

This experiment directly measures the degradation of target proteins like SALL4 and IKZF1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SALL4, anti-IKZF1, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Visualizing the Mechanism of Action

To illustrate the underlying biological pathways, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_0 Cellular Environment Compound This compound Derivative CRBN Cereblon (CRBN) Compound->CRBN Binds to E3_Ligase CRL4-DDB1 E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of SALL4 SALL4 (Neosubstrate) E3_Ligase->SALL4 Recruits Ub Ubiquitin E3_Ligase->Ub Proteasome 26S Proteasome SALL4->Proteasome Targeted for Degradation Proteasome->SALL4 Degrades Ub->SALL4 Polyubiquitination G cluster_0 Experimental Workflow start Synthesize this compound Derivatives cell_culture Treat Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay western_blot Western Blot for Protein Degradation (DC50) cell_culture->western_blot sar_analysis Structure-Activity Relationship Analysis mtt_assay->sar_analysis western_blot->sar_analysis end Identify Lead Compound sar_analysis->end

References

A Comparative Analysis of Modern Isoindolinone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The efficient construction of this heterocyclic system is a critical task in drug discovery and development. This guide provides an objective comparison of three prominent methods for the synthesis of N-substituted isoindolinones: Palladium-Catalyzed C-H Carbonylation, Reductive Amination of 2-Carboxybenzaldehyde, and Intramolecular Heck Reaction. The performance of each method is evaluated based on experimental data from peer-reviewed literature, with a focus on reaction efficiency, substrate scope, and reaction conditions.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the selected isoindolinone synthesis methods, offering a clear comparison of their yields and typical reaction conditions.

MethodKey ReagentsCatalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Pd-Catalyzed C-H Carbonylation Benzylamine derivative, TFBen (CO source), Cu(OAc)₂ (oxidant)PdCl₂Toluene/DMSO11024Up to 95[1]
Reductive Amination 2-Carboxybenzaldehyde, Primary Amine, H₂Ultrathin Pt NanowiresEthanol6012Excellent[2]
Intramolecular Heck Reaction N-Allyl-N-aryl-2-bromobenzamide, Et₃NPd(OAc)₂ / PPh₃DMF10012Good

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation.

Method 1: Palladium-Catalyzed C-H Carbonylation of Benzylamines

This protocol describes a gas-free carbonylation method for the synthesis of isoindolinones from readily available benzylamines using a palladium catalyst and benzene-1,3,5-triyl triformate (TFBen) as a solid carbon monoxide surrogate.[1]

Procedure:

  • To a dried Schlenk tube, add the benzylamine substrate (0.2 mmol, 1.0 equiv), PdCl₂ (3.5 mg, 0.02 mmol, 10 mol%), Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv), and TFBen (21.0 mg, 0.1 mmol, 0.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1.0 mL of a mixed solvent of Toluene/DMSO (v/v = 3:1) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired isoindolinone product.

Method 2: Reductive Amination of 2-Carboxybenzaldehyde

This procedure outlines the synthesis of N-substituted isoindolinones via a reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with primary amines, catalyzed by ultrathin platinum nanowires under a hydrogen atmosphere.[2]

Procedure:

  • In a reaction vessel, combine 2-carboxybenzaldehyde (0.5 mmol, 1.0 equiv), the respective amine (0.5 mmol, 1.0 equiv), and the ultrathin Pt nanowire catalyst.

  • Add 3.0 mL of ethanol as the solvent.

  • Seal the vessel and purge with hydrogen gas (1 bar).

  • Stir the reaction mixture vigorously at 60 °C for 12 hours under the hydrogen atmosphere.

  • Upon completion, cool the reaction to room temperature and release the hydrogen pressure.

  • Remove the catalyst by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N-substituted isoindolinone.

Method 3: Intramolecular Heck Reaction

This protocol details the synthesis of isoindolinone derivatives through an intramolecular Heck cyclization of N-allyl-N-aryl-2-bromobenzamides. This method first requires the synthesis of the Heck precursor.

Part A: Synthesis of N-Allyl-N-aryl-2-bromobenzamide Precursor

  • Treat 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride.

  • React the 2-bromobenzoyl chloride with a para-substituted aniline in the presence of triethylamine to yield the corresponding 2-bromo-N-arylbenzamide.

  • In a flask, dissolve the 2-bromo-N-arylbenzamide (2 mmol) in dry DMF (5 mL).

  • Cool the solution to 0 °C and add sodium hydride (1.5 equiv) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the N-allyl-N-aryl-2-bromobenzamide.

Part B: Intramolecular Heck Cyclization

  • To a reaction tube, add the N-allyl-N-aryl-2-bromobenzamide precursor (1.0 equiv), Pd(OAc)₂ (10 mol%), and PPh₃ (20 mol%).

  • Add dry DMF as the solvent, followed by triethylamine (Et₃N, 2.0 equiv).

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to afford the cyclized isoindolinone product.

Visualization of Reaction Pathways

The following diagrams illustrate the fundamental transformations and key intermediates in each synthetic method.

Reductive_Amination cluster_process Reaction Sequence cluster_product Product start_aldehyde 2-Carboxy- benzaldehyde imine Imine Intermediate start_aldehyde->imine Condensation start_amine Primary Amine start_amine->imine amino_acid N-Substituted Amino Acid imine->amino_acid Reduction product Isoindolinone amino_acid->product Intramolecular Amidation (-H₂O) catalyst Pt Nanowires + H₂ catalyst->imine Intramolecular_Heck cluster_start Starting Material cluster_catalyst Catalytic Cycle cluster_product Product start N-Allyl-N-aryl- 2-bromobenzamide pd_complex Aryl-Pd(II)-Br Complex start->pd_complex Oxidative Addition pd0 Pd(0) pd0->start alkyl_pd Alkyl-Pd(II) Intermediate pd_complex->alkyl_pd Intramolecular Carbopalladation product Isoindolinone Derivative alkyl_pd->product β-Hydride Elimination product->pd0 Reductive Elimination

References

Isoindolin-5-ol in Drug Design: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds are foundational to a vast number of pharmaceuticals, acting as versatile frameworks for constructing molecules with specific biological activities.[1] Among these, the isoindoline scaffold, and specifically its functionalized derivative Isoindolin-5-ol, has garnered significant attention. This guide provides a comparative analysis of the this compound scaffold against other prominent heterocyclic systems—pyridine, pyrimidine, quinoline, and indole—offering researchers, scientists, and drug development professionals a data-driven overview to inform scaffold selection.

The Rise of the Isoindoline Scaffold

The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from the ability of its derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Several commercially successful drugs, including the immunomodulators thalidomide, lenalidomide, and pomalidomide, feature the related isoindolin-1-one core, underscoring the therapeutic potential of this heterocyclic family. The isoindoline framework is present in molecules with indications spanning multiple myeloma, leukemia, inflammation, hypertension, and more.[1]

Derivatives of isoindoline have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for drug design.

Comparative Analysis of Heterocyclic Scaffolds

To provide a clear perspective on the utility of the this compound scaffold, this section compares its general properties with those of other key heterocyclic scaffolds commonly employed in drug discovery.

Physicochemical Properties

The physicochemical properties of a scaffold are paramount as they dictate solubility, permeability, and ultimately, the bioavailability of a drug candidate. The nitrogen atom in these heterocycles plays a crucial role, influencing properties like basicity, polarity, and the capacity for hydrogen bonding.[3][4]

PropertyIsoindolinePyridinePyrimidineQuinolineIndole
Structure Bicyclic (Benzene + Pyrrolidine)Monocyclic AromaticMonocyclic AromaticBicyclic (Benzene + Pyridine)Bicyclic (Benzene + Pyrrole)
Molecular Weight ~119.16 g/mol (unsubstituted)79.10 g/mol [5]~80.09 g/mol ~129.16 g/mol ~117.15 g/mol
Boiling Point ~223 °C (unsubstituted)115.2 °C[5]~123 °C~237 °C~253 °C
Solubility in Water Sparingly solubleHighly soluble[5]SolubleSlightly solubleSlightly soluble
Key Features Rigid bicyclic core, versatile substitution patterns.Polar, basic, enhances water solubility.[3]Two nitrogen atoms, key in nucleic acids.[6]Extended aromatic system, found in antimalarials.[7]Versatile, present in many natural products and drugs.[8]

This table presents general properties of the parent unsubstituted scaffolds. Substitution, such as the hydroxyl group in this compound, will significantly alter these properties.

Biological Activity and Approved Drugs

The true measure of a scaffold's utility lies in its proven success in yielding effective therapeutics. The following table summarizes the primary biological activities and representative approved drugs for each scaffold.

ScaffoldPrimary Biological ActivitiesRepresentative Approved Drugs
Isoindoline/Isoindolin-1-one Anticancer, Immunomodulatory, Anti-inflammatory, Antimicrobial.[1][2]Lenalidomide, Pomalidomide, Chlorthalidone.[1]
Pyridine Kinase inhibition, Antihypertensive, Antiviral.[3]Imatinib, Amlodipine, Esomeprazole.[3]
Pyrimidine Anticancer, Antiviral, Antibacterial, Anti-inflammatory.[9]5-Fluorouracil, Zidovudine (AZT), Sulfadiazine.
Quinoline Antimalarial, Anticancer, Antibacterial.[7]Chloroquine, Quinine, Mefloquine.[10][11]
Indole Anticancer, Antiviral, Antihypertensive, Antidepressant.[12][13]Sunitinib, Vincristine, Reserpine.[8][12]

Experimental Protocols for Scaffold Evaluation

To facilitate the direct comparison of novel compounds derived from these scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays commonly used in early-stage drug discovery.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is crucial for evaluating compounds targeting kinases, a common target for isoindoline and other heterocyclic derivatives. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[14]

Methodology: [14][15]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in the appropriate assay buffer.

    • Reconstitute the target kinase and its specific substrate as per the manufacturer's guidelines.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km value.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anticancer potential of new chemical entities.[16]

Methodology: [17][18]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[17][18]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[17]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Xenograft Model

For promising anticancer compounds, in vivo studies are necessary to evaluate their therapeutic potential in a living organism. A common approach is to use a xenograft model where human cancer cells are implanted in immunocompromised mice.[19][20]

Methodology: [19]

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude mice).

    • Inject a suspension of human cancer cells (e.g., A549 lung cancer cells) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment:

    • Randomize the mice into different groups: a control group (vehicle), a positive control group (a known anticancer drug), and one or more treatment groups receiving different doses of the test compound.

    • Administer the test compound and controls via a specified route (e.g., intravenous, oral) and schedule (e.g., daily, twice weekly) for a defined period.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the general health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data to determine the effect of the treatment on tumor growth inhibition.

Visualizing Pathways and Processes

To further aid in the conceptualization of drug design and evaluation, the following diagrams, created using the DOT language, illustrate key pathways and workflows.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt/PKB PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Drug Heterocyclic Inhibitor (e.g., Isoindoline-based) Drug->PI3K Inhibition Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Compound_Synthesis Compound Synthesis (Scaffold-based) Kinase_Assay Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Cell_Viability->SAR ADME ADME/Tox Profiling SAR->ADME Xenograft Xenograft Model ADME->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Scaffold_Selection_Logic Target Biological Target & Disease Area Scaffold_Choice Choice of Heterocyclic Scaffold (e.g., this compound, Pyridine, etc.) Target->Scaffold_Choice Known_Ligands Known Ligands & Binding Pockets Known_Ligands->Scaffold_Choice Desired_Properties Desired Physicochemical & PK Properties Desired_Properties->Scaffold_Choice Library_Design Library Design & Synthesis Scaffold_Choice->Library_Design Screening High-Throughput Screening Library_Design->Screening

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Isoindolin-5-ol, a key heterocyclic compound, is crucial for ensuring data integrity throughout the research and drug development lifecycle. Cross-validation of analytical methods is essential for confirming that different techniques yield consistent and dependable results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound, complete with supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The selection of an analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of small, heterocyclic organic compounds like this compound.

Performance ParameterHPLC-UVLC-MS/MSGC-MSQuantitative NMR (qNMR)
Principle Separation by polarity, UV absorbance detectionSeparation by polarity, mass-to-charge ratio detectionSeparation by volatility, mass-to-charge ratio detectionNuclear spin resonance in a magnetic field
Linearity (R²) > 0.999[1]> 0.99[2]> 0.999[3]Excellent linearity is inherent to the method[4]
Accuracy (% Recovery) 96% - 105%[1][5]92% - 107%98% - 102%[3][6]> 99%[7]
Precision (% RSD) < 5%[5]< 15%< 2.6%[3]< 1%[7]
Limit of Detection (LOD) ~10-100 ng/mL~0.1-10 pg/mL[8]~1-10 ng/mL~10 µM[9]
Limit of Quantification (LOQ) ~50-300 ng/mL[1][5]~1-50 pg/mL~5-50 ng/mLDependent on desired accuracy and time[9]
Specificity/Selectivity ModerateVery High[10]HighHigh (signal overlap can occur)[4]
Throughput HighHighModerateLow to Moderate
Primary Application Quantification, PurityQuantification, IdentificationVolatile Impurity AnalysisStructural Elucidation, Quantification

Experimental Protocols

Detailed methodologies are provided below to facilitate the replication and cross-validation of these techniques in a laboratory setting.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for routine quantification and purity assessment of this compound.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common starting ratio is 80:20 (Aqueous:Organic).[11]

  • Flow Rate: 0.6 - 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the 210-280 nm range for aromatic compounds).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).[11]

    • Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected sample range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it suitable for trace-level quantification and identification, especially in complex matrices.[13]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[14]

  • Chromatography: Utilizes similar column and mobile phase conditions as HPLC, but with LC-MS grade solvents. A reverse-phase C18 column is commonly used.[15]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.[15]

  • MS Analysis:

    • Method Development: Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺) and optimize fragmentation for MS/MS analysis.[14]

    • Quantitative Analysis: Use Selected Reaction Monitoring (SRM) for high sensitivity and selectivity.[14]

  • Sample Preparation: Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.[14] The final extract is reconstituted in a solvent compatible with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for analyzing volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often required to increase volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[16]

  • Column: A capillary column such as a DB-5ms or HP-5ms is commonly used.[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[18]

  • Temperature Program:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.[18]

  • Derivatization (if necessary):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.

    • Heat the mixture (e.g., 70°C for 30 minutes) to form a more volatile trimethylsilyl (TMS) derivative.

  • Sample Preparation: Samples are typically extracted into an organic solvent. A liquid-liquid extraction or solid-phase extraction may be necessary for complex matrices.[19]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide highly accurate quantification without the need for an identical reference standard for the analyte.[20]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample.[21]

    • Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) whose peaks do not overlap with the analyte signals.[22]

    • Dissolve both the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[23]

    • Ensure the sample is completely dissolved and the solution is homogeneous. Filtering the sample into the tube is recommended to remove particulates.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons being quantified, to ensure full signal recovery.[20]

    • Acquire the spectrum with a 90° pulse.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved, characteristic peak for this compound and a peak for the internal standard.

    • Calculate the concentration of this compound based on the integral ratio, the number of protons contributing to each signal, and the known concentration of the internal standard.

Visualizations: Workflows and Relationships

To better illustrate the processes, the following diagrams outline a typical analytical workflow and the logical relationship between the discussed techniques.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Extraction / Cleanup (LLE, SPE, etc.) p1->p2 p3 Derivatization (For GC-MS) p2->p3 p4 Filtration & Dilution p2->p4 p3->p4 a1 Injection p4->a1 a2 Separation (HPLC/GC Column) a1->a2 a3 Detection (UV, MS) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3 end end d3->end Final Report

Caption: General experimental workflow for chromatographic techniques (HPLC, LC-MS, GC-MS).

Caption: Logical relationships between analytical techniques for this compound analysis.

References

Isoindolin-5-ol Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a new compound from the laboratory bench to preclinical models is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of isoindolinone and indoline-based compounds, structurally related to the Isoindolin-5-ol scaffold. The data presented herein is synthesized from multiple studies to offer a broad perspective on the potential therapeutic applications and developmental considerations for this class of molecules.

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] This guide will delve into the preclinical data for representative compounds from this class, highlighting the correlation—and occasional disparity—between their performance in cell-based assays and animal models.

Quantitative Efficacy Data

To facilitate a clear comparison, the following tables summarize the quantitative data from various in vitro and in vivo studies on isoindolinone and indoline derivatives. These tables provide a snapshot of their potency and efficacy across different biological contexts.

Table 1: Summary of In Vitro Efficacy Data

Compound ClassTarget/AssayCell LineParameterValueReference
IsoindolinoneCarbonic Anhydrase I (hCA I)-Kᵢ11.48 ± 4.18 nM[1]
IsoindolinoneCarbonic Anhydrase II (hCA II)-Kᵢ9.32 ± 2.35 nM[1]
IsoindolinoneAcetylcholinesterase (AChE)-IC₅₀0.11 ± 0.05 µM[3]
IsoindolinoneButyrylcholinesterase (BChE)-IC₅₀5.7 ± 0.2 µM[3]
Indoline5-Lipoxygenase (5-LOX)-IC₅₀0.41 ± 0.01 µM[4]
IndolineSoluble Epoxide Hydrolase (sEH)-IC₅₀0.43 ± 0.10 µM[4]
Pyrimidoisoquinolin-4-onecAMP PhosphodiesteraseHuman PlateletsIC₅₀11 ± 5 µM[5]
Pyrimidoisoquinolin-4-oneCalcium ElevationHuman PlateletsIC₅₀9 ± 4 µM[5]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Summary of In Vivo Efficacy and Pharmacokinetic Data

Compound ClassAnimal ModelDosingKey FindingParameterValueReference
Indoline (Compound 73)Zymosan-induced peritonitis (mice)-Anti-inflammatory efficacy-Remarkable[4]
Indoline (Compound 73)Experimental asthma (mice)-Anti-inflammatory efficacy-Remarkable[4]
Indolinone derivativesPentylenetetrazole-induced convulsions (mice)-Anticonvulsant activityRelative Potency0.02 - 0.2 (vs. phenobarbitone)[6]
ZM241385Rat5 mg/kg IVPharmacokineticsCₘₐₓ4458.03 ng/mL[7]
ZM241385Rat5 mg/kg IVPharmacokineticsAUCₗₐₛₜ100,446.26 ng∙min/mL[7]
ZM241385Rat5 mg/kg IVPharmacokineticsClearance54.57 mL/min/kg[7]
ZM241385Rat5 mg/kg POPharmacokineticsBioavailability6.09%[7]
Hydroxy-α-sanshoolRat10 mg/kg POPharmacokineticsCₘₐₓ1253 ± 1075 ng/mL[8]
Hydroxy-α-sanshoolRat10 mg/kg POPharmacokineticsAUCₗₐₛₜ2714 ± 1637 h × ng/mL[8]

Cₘₐₓ: Maximum plasma concentration. AUCₗₐₛₜ: Area under the plasma concentration-time curve from time 0 to the last measurable time point. IV: Intravenous. PO: Oral.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the presented data. The following diagrams illustrate a potential signaling pathway targeted by this compound class and a generalized workflow for their evaluation.

G Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Isoindolinone Compound Isoindolinone Compound Isoindolinone Compound->Signaling Cascade Inhibition

Caption: A potential anti-inflammatory mechanism of action.

G In Vitro to In Vivo Drug Discovery Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Lead Identification Lead Identification Cell-based Assays->Lead Identification Animal Model Selection Animal Model Selection Lead Identification->Animal Model Selection Pharmacokinetics (PK) Pharmacokinetics (PK) Animal Model Selection->Pharmacokinetics (PK) Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology

Caption: A generalized drug discovery and development workflow.

Experimental Protocols

Detailed and reproducible experimental design is the bedrock of reliable pharmacological data. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[9]
  • Kinase and Substrate: Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.[9]
  • Test Compound: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to create a range of concentrations.[9]
  • ATP Solution: Prepare a solution of [γ-³²P]-ATP or non-radioactive ATP, depending on the detection method.[10][11]

2. Assay Procedure:

  • Add the kinase, substrate, and serially diluted test compound to a 96- or 384-well plate.[9]
  • Initiate the kinase reaction by adding the ATP solution.[9]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9][10]
  • Stop the reaction by adding a stop solution, such as EDTA.[9]

3. Detection and Data Analysis:

  • Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate.[10][11] For non-radiometric assays, this may involve fluorescence or luminescence detection.[9]
  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.[9]
  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[9]

In Vivo Tumor Xenograft Model for Anticancer Efficacy

This protocol outlines a typical study to evaluate the antitumor activity of a compound in an animal model.

1. Animal Model and Tumor Implantation:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[12][13]
  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[13] Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

2. Compound Administration and Monitoring:

  • Randomization: Randomly assign mice with established tumors to treatment and control groups.[12]
  • Drug Administration: Administer the test compound via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle alone.[12]
  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.[12]
  • Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.[12]

3. Endpoint Analysis:

  • The study is typically terminated when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.[12]
  • Key efficacy endpoints include tumor growth inhibition, and in some cases, analysis of the tumor microenvironment or specific biomarkers.[12]

References

Benchmarking Isoindolin-5-ol Derivatives: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Isoindolin-5-ol derivatives have emerged as a promising class of compounds with potential antibacterial activity. This guide provides a comparative analysis of the performance of these derivatives against established standard antibiotics, supported by experimental data and detailed protocols to aid in their evaluation and development.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for N-substituted isoindolin-5-one derivatives against a panel of common Gram-positive and Gram-negative bacteria, alongside the typical MIC ranges for standard antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)
N-substituted Isoindolin-5-one Derivatives Staphylococcus aureus328 - 3600
Bacillus subtilis328 - 3600
Micrococcus roseus328 - 3600
Escherichia coli328 - 3600
Ampicillin Staphylococcus aureus0.25 - 2
Bacillus subtilis0.015 - 1
Escherichia coli2 - 8
Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli0.008 - 1[1]
Gentamicin Staphylococcus aureus0.03 - 2
Escherichia coli0.25 - 4

Note: The MIC values for N-substituted isoindolin-5-one derivatives are presented as a range based on available literature. Specific values vary depending on the nature of the substitution on the isoindolinone core. The MIC values for standard antibiotics are typical ranges and can vary depending on the bacterial strain and testing conditions.

Experimental Protocols: Methodologies for Key Experiments

Accurate and reproducible experimental data are the cornerstone of drug discovery. The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid growth medium.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound derivatives and standard antibiotics in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates. Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
  • Add 50 µL of the highest concentration of the test compound (in duplicate) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
  • The last two wells should serve as controls: one for sterility (medium only) and one for growth (medium and inoculum, no drug).
  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Mandatory Visualizations

Visual representations of experimental workflows and potential mechanisms of action are crucial for clear communication in scientific research.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compounds (this compound derivatives & Standards) serial_dilution Perform Serial Dilutions in 96-well plate prep_compounds->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate plates with bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MIC values (Visual or Spectrophotometric) incubation->read_results compare_data Compare MICs of Derivatives vs. Standard Antibiotics read_results->compare_data

Caption: Experimental workflow for MIC determination.

signaling_pathway cluster_bacterium Bacterial Cell derivative This compound Derivative cell_entry Cellular Uptake derivative->cell_entry dna_gyrase DNA Gyrase (GyrA/GyrB) cell_entry->dna_gyrase Inhibition topoisomerase Topoisomerase IV (ParC/ParE) cell_entry->topoisomerase Inhibition replication_fork Replication Fork dna_gyrase->replication_fork Blocks dna_supercoiling DNA Supercoiling & Decatenation topoisomerase->replication_fork Blocks dna_replication DNA Replication replication_fork->dna_replication dna_supercoiling->replication_fork Required for cell_division Cell Division dna_replication->cell_division bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to

References

Comparative Cytotoxicity of Isoindoline Derivatives on Cancer and Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic effects of various isoindoline derivatives have been evaluated against a range of human cancer cell lines and, in some cases, compared against normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric used in these assessments. The following tables summarize the IC50 values for several isoindoline derivatives.

Table 1: Cytotoxicity of N-benzylisoindole-1,3-dione Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM) after 48h
N-benzylisoindole-1,3-dione derivative 3A549-Luc (Adenocarcinoma)114.25[1]
N-benzylisoindole-1,3-dione derivative 4A549-Luc (Adenocarcinoma)116.26[1]

Table 2: Cytotoxicity of Isoindole-1,3-dione Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7 (azide and silyl ether containing)A549 (Lung Carcinoma)19.41 ± 0.01[2]
5-FU (5-Florouracil) - Reference DrugA549 (Lung Carcinoma)>100[2]
Compound 9HeLa (Cervical Carcinoma)Cell-selective activity noted[2]
Compound 11HeLa (Cervical Carcinoma)Cell-selective activity noted[2]
Compound 11C6 (Glioma)Higher activity than positive control at 100 µM[2]

Table 3: Comparative Cytotoxicity of Isoindolinone Derivatives

CompoundCancer Cell LineNormal Cell Line
Isoindolinone derivatives (general)A549 (Lung Carcinoma)L929 (Fibroblast)
Observation: Cytotoxicity and anticancer activity were investigated in both L929 and A549 cell lines.[3]

Table 4: Cytotoxicity of Substituted Isoindoline-1,3-diones

Compound ClassEffective Against (Cell Lines)Ineffective Against (Solid Tumors)
Substituted isoindoline-1,3-dionesL1210, Tmolt-3, HeLa-S3KB, skin, colon, HCT-8 ileum, bronchogenic lung, osteosarcoma, glioma
Note: These compounds were effective cytotoxic agents against specific leukemia and cervical cancer cell lines but not against a range of solid tumor cell lines.[4]

Experimental Protocols

The evaluation of the cytotoxic potential of isoindoline derivatives predominantly relies on in vitro cell viability and proliferation assays.

WST-1 Assay for Cell Viability

This assay is used to assess cell proliferation and cytotoxicity.

  • Cell Seeding: Cells (e.g., A549 and L929) are seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are exposed to various concentrations of the isoindolinone derivatives.

  • Incubation: The plates are incubated for a specified period, for instance, 24 hours.[3]

  • WST-1 Reagent Addition: After incubation, WST-1 reagent is added to each well.

  • Data Acquisition: The absorbance is measured using a microplate reader to determine the number of viable cells.

BrdU Assay for Anticancer Activity

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of replicating cells.

  • Cell Lines: HeLa, C6, and A549 cancer cell lines are utilized.[2]

  • Compound Treatment: Cells are treated with synthesized isoindole derivatives and a reference drug (5-FU) at various concentrations (e.g., 5, 25, 50, and 100 µM).[2]

  • BrdU Labeling: BrdU is added to the cells, and it gets incorporated during DNA synthesis.

  • Detection: Anti-BrdU antibodies are used to detect the incorporated BrdU, followed by a substrate reaction that produces a colorimetric signal.

  • Analysis: The signal intensity, proportional to the amount of DNA synthesis, is measured to calculate the IC50 values.[2]

Mechanism of Action & Signaling Pathways

Several studies on isoindole and isoindoline derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Certain isoindoline derivatives have been found to induce apoptotic cell death.[5] While the specific upstream signaling is not always detailed, a common pathway involves the activation of caspases, which are key executioners of apoptosis.

apoptosis_pathway Isoindoline Derivative Isoindoline Derivative Pro-apoptotic Signals Pro-apoptotic Signals Isoindoline Derivative->Pro-apoptotic Signals Mitochondrial Pathway Mitochondrial Pathway Pro-apoptotic Signals->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by isoindoline derivatives.

Cell Cycle Arrest

Some derivatives have been shown to disrupt the cell cycle progression, a crucial mechanism for controlling cell proliferation. For instance, a promising analogue of meisoindigo, an isoindigo derivative, was found to disrupt the progression of K562 cells from the G1 to the G2 phase.[5] Another study on a thiazolo-isoindole derivative noted cell cycle arrest at the G2/M phase in HeLa cells.[6][7]

cell_cycle_arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Mitosis M Phase->G1 Phase Mitosis Arrest Arrest Arrest->G2 Phase Block G2/M Transition Isoindoline Derivative Isoindoline Derivative Isoindoline Derivative->Arrest

Caption: Diagram of G2/M cell cycle arrest caused by an isoindoline derivative.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic potential of new compounds is a multi-step process.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: Standard workflow for in vitro cytotoxicity screening of chemical compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities, physicochemical properties, and experimental evaluation of the isoindole scaffold, providing a comparative analysis for advancing drug discovery and development.

The isoindole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, garnering significant interest in medicinal chemistry. This guide provides a comprehensive head-to-head comparison of Isoindolin-5-ol and a range of related isoindole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource by presenting a comparative analysis of structurally related isoindoles. This allows for an insightful exploration of structure-activity relationships (SAR) and provides a framework for the rational design of novel therapeutics.

This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the anticancer and anti-inflammatory properties of these compounds. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Physicochemical Properties

A foundational aspect of drug design involves understanding the physicochemical properties of a lead compound and its analogs. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the computed properties of this compound and the parent isoindoline structure.

PropertyThis compoundIsoindoline
Molecular Formula C₈H₉NOC₈H₉N
Molecular Weight 135.16 g/mol 119.16 g/mol
XLogP3 1.11.4
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 00
Exact Mass 135.068414 g/mol 119.073500 g/mol
Topological Polar Surface Area 32.6 Ų12.0 Ų

Comparative Biological Activity

The isoindole core has been extensively derivatized to explore a wide range of biological activities. This section focuses on the comparative anticancer and anti-inflammatory effects of various isoindoline and isoindolinone derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of isoindole derivatives against a variety of cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for selected compounds, showcasing the impact of different substituents on their anticancer activity.

Table 1: Cytotoxicity of Isoindoline-1,3-dione Derivatives against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneA549 (Lung Carcinoma)114.25[1]
N-benzylisoindole-1,3-dione derivative 4A549 (Lung Carcinoma)116.26[1]
Compound 7 (azide and silyl ether substituted)A549 (Lung Carcinoma)19.41[1]
Compound 9 HeLa (Cervical Cancer)Selective Activity[1]
Compound 11 HeLa (Cervical Cancer)Selective Activity[1]
[(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acidsL1210 (Leukemia)Effective Cytotoxicity[2]
Tmolt-3 (Leukemia)Effective Cytotoxicity[2]
HeLa-S3 (Cervical Cancer)Effective Cytotoxicity[2]

Table 2: Anticancer Activity of Other Isoindole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG2 (Liver Cancer)5.89[3]
Isoindolinone derivative 2a A549 (Lung Cancer)Dose-dependent activity
Anti-inflammatory and Enzyme Inhibitory Activity

Isoindole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways such as cyclooxygenases (COX).

Table 3: Enzyme Inhibitory Activity of Isoindoline and Isoindolinone Derivatives

Compound Class/DerivativeTarget Enzyme(s)IC₅₀ / Kᵢ (nM)Reference
Isoindolinone derivatives 2c and 2f Carbonic Anhydrase IKᵢ: 11.48 - 16.09
Carbonic Anhydrase IIKᵢ: 9.32 - 14.87
Aminoacetylenic isoindoline-1,3-dionesCOX-1 and COX-2IC₅₀: 3,000 - 3,600[4]
Isoindoline hybrids 10b, 10c, 11a, 11d, 13, 14 COX-2IC₅₀: 110 - 180[5]
Isoindolin-1,3-dione-based acetohydrazide 8a Acetylcholinesterase (AChE)IC₅₀: 110[6]
Butyrylcholinesterase (BChE)IC₅₀: 5,700[6]
Isoindolin-1-ones fused to barbiturates 5b UreaseIC₅₀: 820[7]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of isoindole derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of isoindole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (isoindole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of isoindole derivatives against COX-1 and COX-2 enzymes.[8][9]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: The rate of reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of isoindole derivatives against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[3]

Materials:

  • Recombinant protein kinase

  • Substrate peptide specific for the kinase

  • Kinase assay buffer

  • ATP

  • Test compound dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white microplate, add the kinase assay buffer, the specific kinase, and the test compound at various concentrations. Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the first component of the luminescence detection reagent. Then, add the second component to convert the generated ADP back to ATP.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of isoindole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Cyclooxygenase (COX) Signaling Pathway

Many isoindole derivatives exhibit anti-inflammatory activity by inhibiting COX enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. The expression of COX-2 is often upregulated in inflammatory conditions and cancer, making it a prime therapeutic target. The NF-κB and MAPK signaling pathways are critical regulators of COX-2 expression.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptors Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoindole_Derivatives Isoindole Derivatives Isoindole_Derivatives->COX2_Protein Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of isoindole derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel compounds is a multi-step process that begins with in vitro screening and can progress to more complex in vivo models. The following diagram illustrates a typical workflow for assessing the anticancer or anti-inflammatory activity of isoindole derivatives.

Experimental_Workflow Experimental Workflow for Biological Evaluation Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening Dose_Response Dose-Response Studies (IC50 Determination) In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process

Caption: A generalized experimental workflow for the biological evaluation of isoindole derivatives.

Conclusion

The isoindole scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While direct experimental data on this compound remains elusive, the comparative analysis of its related derivatives provides valuable insights into the structure-activity relationships governing their anticancer and anti-inflammatory properties. The provided experimental protocols and pathway diagrams serve as a practical guide for researchers to further explore the therapeutic potential of this important class of heterocyclic compounds. Future studies focused on the systematic evaluation of simpler, strategically substituted isoindoles, including this compound, are warranted to fully elucidate their pharmacological profile and advance the development of next-generation isoindole-based drugs.

References

Safety Operating Guide

Proper Disposal of Isoindolin-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Isoindolin-5-ol, a compound used in organic synthesis. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this substance must adhere to these guidelines.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound and its derivatives are classified with several hazards.

Table 1: Hazard Identification and Precautionary Statements for this compound and Related Compounds

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Serious Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1]
Harmful if SwallowedH302: Harmful if swallowedP264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
Toxic in Contact with SkinH311: Toxic in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2]

Step-by-Step Disposal Procedure

This compound must be treated as a hazardous chemical waste.[3][4][5][6] It should not be disposed of down the drain or in regular trash.[3][7] The following workflow outlines the required steps for its safe disposal.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Segregation cluster_3 Disposal & Pickup A A chemical becomes a waste when no longer in use B Use a suitable, compatible container with a secure lid A->B Step 1 C Affix a 'Hazardous Waste' label to the container B->C Step 2 D Complete all fields on the hazardous waste tag: - Full chemical name (no abbreviations) - Quantity/Concentration - Date of generation - Principal Investigator and contact information C->D Step 3 E Maintain a corresponding hazardous waste information form D->E Step 4 F Store the waste container in a designated, secure area E->F Step 5 G Segregate from incompatible materials F->G Step 6 H Use secondary containment to prevent spills G->H Step 7 I Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) office H->I Step 8 J EHS personnel will collect the waste for final disposal at an approved waste disposal plant I->J Step 9

Figure 1: General workflow for the disposal of hazardous chemical waste such as this compound.

Experimental Protocols

Disposal of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[4][6] The rinsate from this cleaning process must be collected and treated as hazardous waste.[4][6] After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[4][6]

Key Operational Plans

  • Waste Minimization: Only prepare the amount of this compound solution required for your immediate experimental needs to minimize the generation of chemical waste.

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent. Collect the contaminated material and the absorbent into a designated hazardous waste container. Report the spill to your EHS office.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][5] Your institution's EHS office is the primary resource for ensuring compliance.[3][5][6]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.

References

Personal protective equipment for handling Isoindolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Isoindolin-5-ol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are mandatory. Based on compatibility with aromatic amines and heterocyclic compounds, Nitrile or Neoprene gloves are recommended. A glove thickness of at least 5 mils is suggested for incidental contact. Always inspect gloves for integrity before use and change them immediately if contaminated. For extended contact, consider thicker gloves or double-gloving.[1][2]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[3] When handling larger quantities or if there is a risk of splashing, chemical splash goggles and a face shield should be worn.[3][4]
Respiratory Protection When handling this compound as a powder outside of a certified chemical fume hood, a respirator is required to prevent inhalation of airborne particles. A NIOSH-approved N95, N99, or N100 particulate respirator is recommended.[5] For operations with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[5] A respirator program, including fit testing, should be in place.[6]
Protective Clothing A laboratory coat must be worn at all times. When handling larger quantities or when there is a risk of splashes, a chemically resistant apron over the lab coat is advised.[4] Closed-toe shoes are mandatory in the laboratory.[3]

Safe Handling Procedures

Adherence to the following operational plan will minimize exposure and ensure the safe handling of this compound.

Experimental Workflow for Handling Solid this compound:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials weigh Weigh the required amount of this compound prep_materials->weigh Proceed to handling dissolve If applicable, dissolve in a suitable solvent weigh->dissolve transfer Transfer to the reaction vessel dissolve->transfer decontaminate_surfaces Decontaminate work surfaces with an appropriate solvent transfer->decontaminate_surfaces After experiment decontaminate_glassware Decontaminate glassware by rinsing with solvent decontaminate_surfaces->decontaminate_glassware dispose_waste Segregate and dispose of all waste decontaminate_glassware->dispose_waste collect_solid Collect solid waste in a labeled, sealed container dispose_waste->collect_solid collect_liquid Collect liquid waste (including rinsate) in a labeled, sealed container dispose_waste->collect_liquid contact_ehs Contact Environmental Health and Safety for pickup collect_solid->contact_ehs collect_liquid->contact_ehs

Workflow for Handling this compound

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling, ensure you are wearing all the required PPE as detailed in Table 1.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, within the fume hood to minimize movement of the powder outside of this controlled environment.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations of solid this compound within a certified chemical fume hood to control the release of airborne particles.

    • Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the weighed powder to the solvent in your reaction vessel. Gentle swirling or stirring can aid dissolution.

  • Post-Handling :

    • After use, securely close the primary container of this compound.

    • Decontaminate the work area within the fume hood using a suitable solvent, followed by a general-purpose cleaner.

    • Decontaminate all reusable glassware and equipment by rinsing with a solvent that will dissolve this compound. Collect this rinsate as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

  • Solid Waste :

    • Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container.

    • Contaminated disposable items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed plastic bag or container.[7]

    • Label the container as "Hazardous Chemical Waste: this compound."

  • Liquid Waste :

    • Collect all solutions containing this compound, including solvent rinses from glassware decontamination, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Disposal :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[8]

    • After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[8][9]

  • Pickup and Final Disposal :

    • Store all hazardous waste in a designated, properly ventilated, and secure area.

    • Contact your institution's EHS department to arrange for the pickup and disposal of all waste containing this compound. Do not pour any waste containing this compound down the drain.[10]

Logical Flow for Waste Disposal:

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Empty Containers start Waste Generation solid_waste Unused compound, contaminated gloves, etc. start->solid_waste liquid_waste Solutions, solvent rinsate start->liquid_waste empty_container Original this compound container start->empty_container collect_solid Collect in a labeled, sealed container solid_waste->collect_solid store_waste Store all hazardous waste in a designated area collect_solid->store_waste collect_liquid Collect in a labeled, leak-proof container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as liquid waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid dispose_container Dispose of container in regular trash (label defaced) collect_rinsate->dispose_container contact_ehs Contact EHS for disposal store_waste->contact_ehs

Disposal Workflow for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindolin-5-ol
Reactant of Route 2
Isoindolin-5-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。